4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-13-6-3-7-15-11-8-9(12)4-5-10(11)14-2/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSCCLJKKCRXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614248 | |
| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-76-0 | |
| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173336-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene CAS number
An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 173336-76-0), a pivotal chemical intermediate in modern pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a validated synthesis protocol, its critical application in the manufacturing of the antihypertensive drug Aliskiren, and essential safety and handling procedures. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this whitepaper serves as a vital resource for leveraging this compound's full potential in research and development.
Core Compound Identification and Properties
This compound is a substituted aromatic ether whose molecular architecture makes it a valuable building block in multi-step organic synthesis.[1][2] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registration number: 173336-76-0 .[3][4][5]
The compound's utility is largely dictated by its physical and chemical characteristics, which are summarized below. These parameters are critical for its safe handling, reaction optimization, and storage.[1]
| Property | Value | Source(s) |
| CAS Number | 173336-76-0 | [3][4] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [3] |
| Molecular Weight | 275.14 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [4][6] |
| Boiling Point | 308.8 °C at 760 mmHg | [1] |
| Density | 1.313 g/cm³ | [1] |
| Flash Point | 124.4 °C | [1] |
| Purity | Typically >98.0% (GC) up to ≥99.5% | [1][4][6] |
| Solubility | Soluble in Methanol; Sparingly soluble in water | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3][4] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is reliably achieved via a Williamson ether synthesis. This classical organic reaction is favored for its efficiency and high yield in forming the target ether linkage. The protocol described below is based on established literature, providing a self-validating system for producing high-purity material.[7]
Mechanistic Insight
The reaction proceeds by the deprotonation of the hydroxyl group on 5-bromo-2-methoxyphenol by a base (Potassium Carbonate, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromo-3-methoxypropane in an Sₙ2 reaction, displacing the bromide leaving group and forming the desired ether bond. The addition of Potassium Iodide (KI) serves as a catalyst; the iodide ion is a better nucleophile and leaving group than bromide, facilitating the reaction via the Finkelstein reaction mechanism to transiently form a more reactive iodo-alkane intermediate.
Detailed Experimental Protocol
Objective: To synthesize this compound from 5-bromo-2-methoxyphenol.
Materials:
-
5-bromo-2-methoxyphenol (2.03 g)
-
1-bromo-3-methoxypropane (1.7 mL)
-
Potassium Carbonate (K₂CO₃, 4.17 g)
-
Potassium Iodide (KI, 3.32 g)
-
Acetonitrile (CH₃CN, 25 mL)
-
Diethyl ether (Et₂O)
-
Saturated Sodium Chloride (NaCl) aqueous solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 50 mL round-bottom flask, add 5-bromo-2-methoxyphenol (2.03 g) and acetonitrile (25 mL). Stir the mixture until the solid is fully dissolved.
-
Add Potassium Iodide (3.32 g) and Potassium Carbonate (4.17 g) to the solution.
-
Add 1-bromo-3-methoxypropane (1.7 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After 24 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Remove the acetonitrile solvent under reduced pressure (e.g., using a rotary evaporator).
-
Perform a liquid-liquid extraction on the residue using diethyl ether (30 mL x 4).
-
Wash the combined organic layers with a saturated NaCl aqueous solution (40 mL).
-
Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent to dryness.
-
Purify the resulting crude product by column chromatography (using CH₂Cl₂ as the eluent) to yield the final product.[7]
Expected Outcome: This protocol is reported to yield approximately 2.66 g (97% yield) of this compound.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Application in Drug Development: The Aliskiren Connection
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Aliskiren.[1][2][7] Aliskiren is a potent, orally available, non-peptide direct renin inhibitor used for the treatment of hypertension.[7] It represents a significant therapeutic advancement as the first in its class of antihypertensive drugs.[7]
The consistent, high-purity supply of this bromo-benzene derivative is a cornerstone for the pharmaceutical industry to produce Aliskiren hemifumarate, the active pharmaceutical ingredient (API).[1][8] The molecular structure of the intermediate provides a foundational scaffold onto which further chemical complexity is built to arrive at the final drug molecule. Its guaranteed purity of NLT 99.5% is essential to ensure the efficacy and safety of the final drug product, as impurities can have a significant negative impact on reaction outcomes and patient health.[1][8]
Role in Pharmaceutical Supply Chain
Caption: Role as a precursor in Aliskiren synthesis.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the compound's integrity.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[3] The corresponding GHS pictogram is GHS07 (Exclamation Mark), with the signal word "Warning" and hazard statement H302.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses or a face shield are required.[9][10]
-
Hand Protection: Wear suitable protective gloves. Gloves should be inspected before use and disposed of properly after.[9][10]
-
Skin and Body Protection: Protective clothing or a full suit is necessary to prevent skin contact.[9][10]
-
Respiratory Protection: In case of dust or aerosol generation, a dust respirator should be used.[9]
-
-
Handling Procedures:
-
All handling should be performed in a well-ventilated area, preferably under a local exhaust hood.[9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands and face thoroughly after handling.[9]
-
In case of accidental release, sweep the material into an airtight container, avoiding dust dispersion.[9]
-
-
Storage Conditions:
-
First Aid Measures:
-
If Swallowed: Rinse mouth and get medical advice/attention.[9]
-
If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
-
If Inhaled: Remove the victim to fresh air.[9]
-
Disposal of the substance must be in accordance with all federal, state, and local regulations, typically involving incineration in a licensed facility.[9]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling molecule for pharmaceutical progress. Its well-defined physicochemical properties and reliable synthesis route make it an ideal precursor for complex API manufacturing. Its indispensable role in the production of Aliskiren highlights the critical importance of high-purity intermediates in the development of life-saving therapeutics. Adherence to strict safety and handling protocols is essential for harnessing its capabilities responsibly.
References
- Chemsrc. CAS#:173336-76-0 | this compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of this compound. [Link]
- Pharmaceuticals Synthesis. Exploring 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- FAQ. What are the applications of 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene?. [Link]
- Angene Chemical.
- Pharmaceuticals Synthesis. High Purity 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 173336-76-0 [sigmaaldrich.com]
- 5. This compound | 173336-76-0 [sigmaaldrich.com]
- 6. This compound | 173336-76-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. CAS#:173336-76-0 | this compound | Chemsrc [chemsrc.com]
- 10. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical intermediates, certain molecules distinguish themselves through their critical role in the synthesis of life-altering medications. 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is one such compound, a key building block in the production of Aliskiren, the first in a class of drugs known as direct renin inhibitors for the treatment of hypertension.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, safety considerations, and its pivotal role in pharmaceutical manufacturing.
Core Physical and Chemical Properties
This compound is a substituted aromatic ether. Its chemical structure, featuring a brominated benzene ring with methoxy and methoxypropoxy side chains, makes it a versatile intermediate in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 173336-76-0 | [1] |
| Molecular Formula | C11H15BrO3 | [3] |
| Molecular Weight | 275.14 g/mol | [3] |
| Appearance | White to light yellow powder or crystalline solid. | [4] |
| Melting Point | 34.0 to 38.0 °C | |
| Boiling Point | 308.8 °C at 760 mmHg | [4] |
| Density | 1.313 g/cm³ | [4] |
| Solubility | Soluble in Methanol, sparingly soluble in water. | [3] |
| Flash Point | 124.4 °C | [4] |
Synthesis and Mechanism
The synthesis of this compound is a straightforward Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is as follows[5]:
Materials:
-
5-bromo-2-methoxyphenol
-
Acetonitrile (CH3CN)
-
Potassium iodide (KI)
-
Potassium carbonate (K2CO3)
-
1-bromo-3-methoxypropane
-
Diethyl ether (Et2O)
-
Saturated sodium chloride (NaCl) aqueous solution
-
Magnesium sulfate (MgSO4)
-
Dichloromethane (CH2Cl2)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2.03 g of 5-bromo-2-methoxyphenol in 25 mL of acetonitrile.
-
To the solution, add 3.32 g of potassium iodide and 4.17 g of potassium carbonate.
-
Add 1.7 mL of 1-bromo-3-methoxypropane to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling, remove the acetonitrile by rotary evaporation.
-
Extract the residue with four 30 mL portions of diethyl ether.
-
Wash the combined organic layers with 40 mL of saturated aqueous sodium chloride solution.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography using dichloromethane as the eluent to yield 2.66 g (97% yield) of this compound.[5]
Synthesis Workflow
Caption: Williamson ether synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
NMR Spectroscopy
-
¹H NMR (CDCl₃, 600MHz, TMS): δ 7.02-7.00 (m, 2H), 6.72 (d, J = 8.3Hz, 1H), 4.08 (t, J = 6.5Hz, 2H), 3.82 (s, 3H), 3.55 (t, J = 6.1Hz, 2H), 3.34 (s, 3H), 2.11-2.07 (m, 2H).[5]
-
¹³C NMR (100MHz, CDCl₃): δ 149.25, 148.66, 123.40, 116.40, 112.95, 112.65, 69.02, 66.21, 58.60, 56.06, 29.41.[5]
Application in Drug Development: The Synthesis of Aliskiren
The primary and most significant application of this compound is as a key intermediate in the synthesis of Aliskiren.[1][4] Aliskiren is a potent, orally active, non-peptide inhibitor of the enzyme renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[2][5]
The synthesis of Aliskiren is a multi-step process, and this compound provides the core aromatic fragment of the final drug molecule.[8][9] The bromo- and methoxy-substituted benzene ring is a common motif in many pharmacologically active compounds.
Role in the Aliskiren Synthesis Pathway
Caption: Simplified role of the title compound in the Aliskiren synthesis pathway.
Potential for Further Applications
While its role in Aliskiren synthesis is well-established, the structural features of this compound suggest its potential utility in other areas of drug discovery and organic synthesis. Bromo-substituted aryl ethers are valuable precursors for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. This makes them attractive starting materials for the synthesis of libraries of compounds for screening against various biological targets.[10] The methoxy and methoxypropoxy groups can also influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep container tightly closed.
Conclusion
This compound is a fundamentally important intermediate in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of the antihypertensive drug Aliskiren. Its well-defined physical and chemical properties, coupled with a robust and high-yielding synthesis, make it a valuable tool for medicinal chemists and process development scientists. Beyond its current primary application, its chemical structure holds potential for the development of novel therapeutics, underscoring the continued importance of such key building blocks in the advancement of medicine.
References
[4] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound. Retrieved from [Link]
[1] Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
[5] What are the applications of 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene? - FAQ. (n.d.). Retrieved from [Link]
[8] Kim, D., et al. (2011). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 9(13), 4793-4801.
[9] Hanessian, S., Guesné, S., & Chénard, E. (2010). Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. Organic letters, 12(8), 1816–1819.
[7] NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
[2] PubChem. (n.d.). Aliskiren. National Center for Biotechnology Information. Retrieved from [Link]
[6] NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
[10] Al-Harrasi, A., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1453.
[11] Chiriță, C., et al. (2022). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. International Journal of Molecular Sciences, 23(19), 11849.
Sources
- 1. innospk.com [innospk.com]
- 2. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Benzene, 1-bromo-2,4-dimethoxy- [webbook.nist.gov]
- 7. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 8. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene(173336-76-0) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key chemical intermediate. The information presented is curated for professionals in organic synthesis and pharmaceutical development, offering detailed insights into its chemical properties, synthesis, and significant applications.
Section 1: Core Chemical Identity and Properties
This compound, identified by the CAS Number 173336-76-0, is a substituted benzene derivative with the molecular formula C₁₁H₁₅BrO₃. Its molecular weight is 275.14 g/mol .[1] This compound plays a crucial role as a precursor in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.[2]
Physicochemical Data
The physical and chemical properties of a compound are fundamental to its handling, application in synthesis, and safety considerations. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅BrO₃ | |
| Molecular Weight | 275.14 g/mol | [1] |
| CAS Number | 173336-76-0 | [2] |
| Appearance | White to light yellow crystalline solid or liquid mixture.[2] | [2] |
| Boiling Point | 308.8 °C at 760 mmHg | [2] |
| Density | 1.313 g/cm³ | [2] |
| Flash Point | 124.4 °C | [2] |
| Solubility | Sparingly soluble in water, soluble in Methanol. | |
| Storage Temperature | 2-8°C, sealed in a dry environment. |
Structural Information
The molecular structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a 3-methoxypropoxy group. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Section 2: Synthesis Protocol
The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical manufacturing. A common and effective method involves the reaction of 5-bromo-2-methoxyphenol with 1-bromo-3-methoxypropane.[3]
Experimental Methodology
The following protocol is based on established laboratory procedures.[3]
Materials:
-
5-bromo-2-methoxyphenol
-
Acetonitrile (CH₃CN)
-
Potassium Iodide (KI)
-
Potassium Carbonate (K₂CO₃)
-
1-bromo-3-methoxypropane
-
Diethyl ether (Et₂O)
-
Saturated Sodium Chloride (NaCl) aqueous solution
-
Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) for column chromatography
Procedure:
-
In a 50mL round-bottom flask, dissolve 2.03g of 5-bromo-2-methoxyphenol in 25mL of acetonitrile.
-
To the solution, add 3.32g of Potassium Iodide and 4.17g of Potassium Carbonate.
-
Add 1.7mL of 1-bromo-3-methoxypropane to the reaction mixture.
-
Heat the mixture and reflux for 24 hours.
-
After reflux, remove the acetonitrile by evaporation.
-
Extract the residue with 30mL of diethyl ether four times.
-
Wash the combined ether extracts with 40mL of saturated NaCl aqueous solution.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate to dryness.
-
Purify the crude product by column chromatography using dichloromethane as the eluent to obtain this compound.
This procedure has been reported to yield the final product in high purity (97% yield).[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Section 3: Key Applications in Drug Development
The primary and most significant application of this compound is its role as a fundamental precursor in the synthesis of Aliskiren.[2] Aliskiren is a direct renin inhibitor used for the treatment of hypertension.[3] The specific chemical structure of this bromo-compound is pivotal for constructing the core of the Aliskiren molecule.
Beyond its established use in Aliskiren synthesis, its structure lends itself to broader applications in organic synthesis. It can serve as a versatile starting material or intermediate for creating a variety of complex organic molecules, making it valuable for custom synthesis projects and exploratory research in drug discovery.[2] It can also be used to prepare alexiclone intermediates.[4]
Section 4: Safety and Handling
This compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[5]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Handling should be performed in a well-ventilated area to prevent inhalation.[6]
Section 5: Conclusion
This compound is a chemical intermediate of high importance, particularly within the pharmaceutical industry. Its well-defined physicochemical properties and established synthesis protocols enable its consistent production for the manufacturing of critical medications like Aliskiren. A thorough understanding of its chemical characteristics, synthesis, and safety protocols is essential for researchers and drug development professionals who utilize this compound in their work.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of this compound. [Link]
- Pharmaceutical Technology. Exploring 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- Chemsrc. CAS#:173336-76-0 | this compound. [Link]
- FAQ. What are the applications of 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene?. [Link]
Sources
A Technical Guide to the Structural Elucidation of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Abstract
This comprehensive technical guide details the systematic methodology for the unambiguous structural elucidation of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0), a key chemical intermediate in pharmaceutical synthesis, notably as a precursor to Aliskiren.[1][2][3] This document provides an in-depth, protocol-driven approach intended for researchers, analytical scientists, and professionals in drug development. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a self-validating workflow that moves from foundational molecular formula confirmation to the precise assignment of every atom within the molecular architecture. The causality behind each analytical choice is explained, emphasizing a strategy where each piece of spectroscopic data synergistically builds upon the last to create an undeniable structural proof.
Introduction
The precise molecular structure of a chemical entity is the bedrock of its function, reactivity, and safety profile. For a compound like this compound, its role as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) necessitates absolute certainty in its structural identity.[1] Any ambiguity, such as isomeric impurities, could have profound consequences on the efficacy and safety of the final drug product.
This guide eschews a simple recitation of data, instead adopting the perspective of a senior scientist to walk the reader through the logical process of structure determination. We will begin by forming a molecular hypothesis based on the compound's name and then systematically test and prove this hypothesis using an array of modern analytical techniques. The core of this process lies in the powerful, combined application of Mass Spectrometry, for molecular weight and elemental composition; Infrared Spectroscopy, for functional group identification; and the unparalleled detail of NMR spectroscopy, to map the intricate covalent framework of the molecule.
Chapter 1: Molecular Hypothesis and Foundational Analysis
Before any analysis, we establish a hypothesis based on the compound's nomenclature.
-
Proposed Structure: this compound
-
Molecular Formula: From the name and structure, we deduce a molecular formula of C₁₁H₁₅BrO₃.
-
Molecular Weight: The calculated monoisotopic mass is 274.0205 g/mol , and the average molecular weight is 275.14 g/mol .[4]
-
Degree of Unsaturation (DoU): Using the formula DoU = C + 1 - (H/2) - (X/2) + (N/2), where X is a halogen, we calculate: DoU = 11 + 1 - (15/2) - (1/2) + 0 = 12 - 8 = 4. This DoU of 4 is consistent with a substituted benzene ring (3 double bonds + 1 ring).
This initial assessment provides a clear, testable model. Our analytical goal is to generate empirical data that validates each component of this hypothesis: the molecular formula, the presence of the aromatic ring and ether functional groups, and the specific 1, 2, 4-substitution pattern.
Chapter 2: Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is the first line of analytical inquiry, serving the critical purpose of confirming the molecular weight and elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range from m/z 50 to 500.
-
Data Analysis: Determine the accurate mass of the most intense ion in the molecular ion cluster and analyze the isotopic pattern.
Data Interpretation and Validation
The primary objective is to observe the molecular ion peak and, crucially, to validate the presence of a single bromine atom. Bromine has two abundant isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), which results in a characteristic isotopic pattern for any bromine-containing fragment.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (C₁₁H₁₆⁷⁹BrO₃⁺) | Calculated m/z (C₁₁H₁₆⁸¹BrO₃⁺) | Key Feature |
|---|
| [M+H]⁺ | 275.0281 | 277.0260 | A pair of peaks of nearly 1:1 intensity, separated by ~2 Da. |
The observation of this distinct "doublet" at the predicted m/z provides powerful evidence for both the molecular formula and the presence of one bromine atom, thus validating our initial hypothesis. Aromatic ethers are also known to produce prominent molecular ions due to the stability of the benzene ring.[5][6]
Fragmentation Analysis
While HRMS confirms the formula, fragmentation patterns offer clues to the structure. The major fragmentation of aromatic ethers occurs at the β-bond to the aromatic ring.[5][6]
Diagram 1: Predicted ESI-MS Fragmentation Pathway A Graphviz diagram illustrating the primary fragmentation of the protonated molecule.
Chapter 3: Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective technique for identifying the key functional groups predicted by our molecular hypothesis.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample (or a single drop if liquid) directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Data Interpretation and Validation
The IR spectrum should confirm the presence of an aromatic ring and ether linkages, while also showing characteristic C-H stretches.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
|---|---|---|---|
| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms aromatic ring |
| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch | Confirms -CH₂, -CH₃ groups |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending | Confirms aromatic ring |
| ~1250 | Strong | Aryl-Alkyl Ether C-O Stretch | Confirms Ar-O-R linkage |
| ~1100 | Strong | Aliphatic Ether C-O Stretch | Confirms R-O-R linkage |
| ~800-880 | Strong | C-H Out-of-plane bend | Suggests 1,2,4-trisubstitution |
The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1100 cm⁻¹ is highly diagnostic for the two distinct ether environments (aryl and aliphatic). This data provides direct evidence for the core functional groups of the molecule.
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. A suite of experiments is required for an unambiguous assignment.[7]
Diagram 2: NMR Structure Elucidation Workflow A flowchart outlining the logical progression of NMR experiments.
¹H NMR Spectroscopy: Proton Environment and Connectivity
This experiment reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
-
Aromatic Region (δ 6.5-7.5 ppm): We predict three signals for the three aromatic protons. Based on the 1,2,4-substitution pattern, we expect:
-
A doublet (~7.2 ppm, J ≈ 2.5 Hz) for H6, coupled only to H5 (meta-coupling).
-
A doublet of doublets (~7.0 ppm, J ≈ 8.5, 2.5 Hz) for H5, coupled to H3 (ortho) and H6 (meta).
-
A doublet (~6.8 ppm, J ≈ 8.5 Hz) for H3, coupled only to H5 (ortho).
-
-
Aliphatic Ether Region (δ 3.5-4.5 ppm):
-
A triplet (~4.1 ppm, 2H) for the -O-CH₂ -CH₂-CH₂-OCH₃ group, deshielded by the aromatic ring's oxygen.
-
A triplet (~3.6 ppm, 2H) for the -CH₂-CH₂-CH₂ -OCH₃ group.
-
-
Methoxy Groups (δ 3.0-4.0 ppm):
-
A singlet (~3.9 ppm, 3H) for the aromatic methoxy group (-OCH₃ ).
-
A singlet (~3.4 ppm, 3H) for the terminal methoxy group of the propoxy chain (-OCH₃ ).
-
-
Aliphatic Chain (δ 1.8-2.2 ppm):
-
A quintet (~2.1 ppm, 2H) for the central -CH₂-CH₂ -CH₂- group, split by its four neighbors into a quintet.
-
¹³C{¹H} NMR Spectroscopy: Carbon Skeleton
This experiment determines the number of chemically distinct carbon atoms.
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum.
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
-
Aromatic Region (δ 110-160 ppm): We expect 6 distinct signals for the 6 aromatic carbons. The carbons attached to oxygen (C1, C2) will be downfield, while the carbon attached to bromine (C4) will be upfield relative to unsubstituted benzene.
-
Aliphatic Ether Region (δ 55-70 ppm): We predict 5 signals corresponding to the two methoxy carbons and the three unique carbons of the propoxy chain.
2D NMR: COSY (Correlation Spectroscopy)
COSY reveals which protons are coupled to each other (typically through 2 or 3 bonds).[8][9]
Protocol:
-
Use the same sample.
-
Run a standard COSY-45 or DQF-COSY experiment.
Expected Correlations:
-
A strong correlation between the aromatic protons at H3 and H5.
-
A weaker correlation between H5 and H6 (meta-coupling).
-
A clear correlation path along the propoxy chain: H -CH₂-O(Ar) ↔ H -CH₂-CH₂ ↔ H -CH₂-OCH₃. This is critical for confirming the propoxy fragment.
2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
HSQC creates a map correlating each proton signal to the carbon atom it is directly attached to.[10] This is the definitive step for assigning protonated carbons.
Protocol:
-
Use the same sample.
-
Run a standard phase-sensitive HSQC experiment.
Expected Correlations:
-
Each proton signal (except for exchangeable protons, which are not present here) will show a cross-peak to its corresponding carbon signal on the ¹³C axis. For example, the singlet at ~3.9 ppm will correlate to a carbon signal at ~56 ppm, assigning that pair as the aromatic OCH₃ group.
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is the final piece of the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds away.[8][10] This experiment connects the molecular fragments.
Protocol:
-
Use the same sample.
-
Run a standard HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.
Key Expected Correlations for Structure Assembly:
-
Aromatic Methoxy to Ring: The protons of the aromatic methoxy group (~3.9 ppm) should show a correlation to the C1 carbon (~150 ppm).
-
Propoxy Chain to Ring: The protons of the Ar-O-CH₂ group (~4.1 ppm) must show a correlation to the C2 carbon (~148 ppm). This is the critical link that confirms the propoxy group is attached at position 2.
-
Intra-Ring Correlations: Protons H3, H5, and H6 will show various 2- and 3-bond correlations to the aromatic carbons, confirming their positions relative to the substituents. For example, H6 should show a correlation to C4 (the brominated carbon) and C2.
Diagram 3: Key HMBC Correlations for Structural Confirmation A diagram highlighting the crucial long-range H-C correlations that piece the molecule together.
Summary of Spectroscopic Data
The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals.
Table 3: Consolidated (Predicted) NMR Assignments for this compound in CDCl₃
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations |
|---|---|---|---|---|---|
| 1 | ~150.5 | - | - | - | H-3, H-5, Ar-OCH₃ |
| 2 | ~148.0 | - | - | - | H-3, ArO-CH₂ - |
| 3 | ~113.0 | ~6.8 | d | 1H | C-1, C-2, C-4, C-5 |
| 4 | ~114.5 | - | - | - | H-3, H-5, H-6 |
| 5 | ~124.0 | ~7.0 | dd | 1H | C-1, C-3, C-4, C-6 |
| 6 | ~116.0 | ~7.2 | d | 1H | C-2, C-4, C-5 |
| Ar-OC H₃ | ~56.5 | ~3.9 | s | 3H | C-1 |
| ArO-C H₂- | ~69.0 | ~4.1 | t | 2H | C-2, -C H₂-CH₂- |
| -CH₂-C H₂-CH₂- | ~29.5 | ~2.1 | p | 2H | ArO-C H₂-, -C H₂-OCH₃ |
| -C H₂-OCH₃ | ~67.0 | ~3.6 | t | 2H | -CH₂-C H₂-, -OC H₃ |
| -OC H₃ | ~59.0 | ~3.4 | s | 3H | -C H₂-OCH₃ |
Chapter 5: Final Structure Confirmation and Conclusion
The collective evidence provides an unequivocal confirmation of the proposed structure:
-
HRMS confirmed the molecular formula C₁₁H₁₅BrO₃ and the presence of a single bromine atom.
-
IR Spectroscopy identified the required functional groups: an aromatic ring, aryl-alkyl ether, and aliphatic ether moieties.
-
¹H and ¹³C NMR confirmed the correct number of proton and carbon environments.
-
COSY established the proton-proton connectivity within the aromatic ring and, critically, along the 3-methoxypropoxy side chain.
-
HSQC linked each proton directly to its attached carbon.
-
HMBC provided the final, definitive long-range correlations that connected the methoxy group to C1 and the 3-methoxypropoxy group to C2 of the 4-brominated benzene ring.
The data are internally consistent and corroborate each other at every step, fulfilling the requirement of a self-validating system. This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment of this compound, a standard essential for its application in pharmaceutical manufacturing and research.
References
- NIST. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of this compound.
- Organic Spectroscopy International. (2015). Mass Spectrum of Ethers.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 611-622.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University Department of Chemistry.
- LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra.
- PubChem. (n.d.). PubChem Database. National Center for Biotechnology Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 6. GCMS Section 6.13 [people.whitman.edu]
- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Spectral Data Analysis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: A Technical Guide
This technical guide provides a detailed analysis of the expected spectral data for 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key intermediate in the synthesis of pharmaceuticals such as Aliskiren.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The presented analysis is based on established spectroscopic principles and data from structurally analogous compounds, providing a robust framework for the characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a 1,2,4-trisubstituted benzene ring, a structural motif that gives rise to characteristic patterns in its NMR spectra. The presence of ether functionalities and a bromine atom will be evident in its IR and mass spectra. Understanding these spectral signatures is crucial for confirming the identity and purity of the compound during synthesis and quality control processes.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The aromatic region for a 1,2,4-trisubstituted benzene ring can be complex, but predictable based on the electronic effects of the substituents.[3][4][5]
Experimental Protocol: Acquiring ¹H NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.10 | d | 1H | Ar-H |
| ~ 6.95 | d | 1H | Ar-H |
| ~ 6.85 | dd | 1H | Ar-H |
| ~ 4.10 | t | 2H | O-CH ₂-CH₂ |
| ~ 3.85 | s | 3H | Ar-OCH ₃ |
| ~ 3.60 | t | 2H | CH₂-CH ₂-O |
| ~ 3.40 | s | 3H | O-CH ₃ |
| ~ 2.10 | p | 2H | CH₂-CH ₂-CH₂ |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 6.8-7.2 ppm): The three aromatic protons will appear as a set of coupled signals. The exact splitting pattern can be complex but is characteristic of a 1,2,4-trisubstituted system.[4] The proton ortho to the bromine will likely be the most downfield, while the proton between the two ether groups will be the most upfield due to the electron-donating effect of the oxygen atoms.
-
Aliphatic Region (δ 2.0-4.2 ppm):
-
The two methylene groups attached to oxygen atoms (O-CH₂) are expected to be triplets around δ 4.10 and 3.60 ppm, respectively, due to coupling with the adjacent methylene group.
-
The central methylene group of the propoxy chain (-CH₂-CH₂-CH₂-) will appear as a pentet (or multiplet) around δ 2.10 ppm.
-
The two methoxy groups will each appear as sharp singlets. The aromatic methoxy protons are expected around δ 3.85 ppm, while the aliphatic methoxy protons will be slightly more upfield, around δ 3.40 ppm.
-
Figure 2: Predicted ¹H NMR correlation diagram for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
Experimental Protocol: Acquiring ¹³C NMR Spectra
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
-
Processing: Fourier transform the FID, phase correct, and reference the spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | Ar-C-O |
| ~ 150 | Ar-C-O |
| ~ 125 | Ar-C-H |
| ~ 118 | Ar-C-H |
| ~ 115 | Ar-C-Br |
| ~ 114 | Ar-C-H |
| ~ 71 | O-C H₂-CH₂ |
| ~ 68 | CH₂-C H₂-O |
| ~ 59 | O-C H₃ |
| ~ 56 | Ar-OC H₃ |
| ~ 30 | CH₂-C H₂-CH₂ |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The two carbons attached to oxygen will be the most downfield. The carbon bearing the bromine atom will also have a characteristic chemical shift. The chemical shifts of substituted anisoles are well-documented and can be used for prediction.[6][7][8]
-
Aliphatic Region (δ 30-75 ppm): The five aliphatic carbons will give rise to five signals. The carbons of the methylene groups attached to oxygen will be in the δ 60-75 ppm range. The central methylene carbon will be the most upfield of the propoxy chain carbons. The two methoxy carbons will appear as distinct signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Acquiring IR Spectra
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Ether |
| 850-750 | C-H bend (out-of-plane) | 1,2,4-trisubstituted benzene |
| ~ 600 | C-Br stretch | Bromoalkane |
Interpretation of the IR Spectrum
-
The presence of both aromatic and aliphatic C-H stretching vibrations will be evident.[9][10][11][12][13]
-
Strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of the C-O stretching of the ether linkages.
-
The pattern of C-H out-of-plane bending in the 850-750 cm⁻¹ region can provide confirmation of the 1,2,4-trisubstitution pattern of the benzene ring.[13]
-
A weaker absorption around 600 cm⁻¹ may be observed for the C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Acquiring Mass Spectra
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron Impact (EI) is a common ionization method that causes fragmentation.
-
Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 290/292 | Molecular ion (M⁺) peak, showing the isotopic pattern for one bromine atom. |
| 275/277 | Loss of a methyl group (-CH₃). |
| 203/205 | Loss of the 3-methoxypropoxy group (-OCH₂CH₂CH₂OCH₃). |
| 187/189 | Cleavage of the ether bond, resulting in the bromomethoxybenzene fragment. |
| 107 | Loss of bromine from the bromomethoxybenzene fragment. |
Interpretation of the Mass Spectrum
-
The molecular ion peak should be observed at m/z 290 and 292 with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.
-
Common fragmentation pathways for ethers include cleavage of the C-O bond and loss of alkyl groups.[14][15] The loss of the entire 3-methoxypropoxy side chain is a likely fragmentation pathway.
-
Fragmentation of the bromoanisole core will also occur, leading to characteristic fragments.
Figure 3: Predicted key fragmentation pathways for this compound in mass spectrometry.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of this compound. The predicted spectral data and their interpretations presented in this guide offer a solid foundation for the identification and quality assessment of this important pharmaceutical intermediate. The detailed protocols and explanations of the underlying principles are intended to empower researchers to confidently analyze and interpret their own experimental data.
References
- How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube. (2023, September 26).
- 13 c nmr studies: viii. 13 c spectra of some substituted anisoles. Canadian Journal of Chemistry. (1967).
- Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Journal of Chemistry. (1974).
- VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry. (1967).
- 4-Bromoanisole (C7H7OBr) properties. Chemical Entities of Biological Interest (ChEBI). (n.d.).
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- Short Summary of 1H-NMR Interpretation. (n.d.).
- Supporting Information. (n.d.).
- 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. (2021, December 15).
- 4-Bromoanisole. PubChem. (n.d.).
- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube. (2024, June 4).
- High resolution NMR spectra of some tri-substituted benzenes. (1962). Proceedings of the Indian Academy of Sciences - Section A, 55(6), 329-338.
- 4-Bromoanisole. SpectraBase. (n.d.).
- Nuclear Magnetic Resonance Spectra of 1,2,3- and 1,2,4- Tribromobenzenes. Journal of the Physical Society of Japan. (1968).
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024, September 30).
- 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. (2023, September 20).
- 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- Common HNMR Patterns. Organic Chemistry Tutor. (n.d.).
- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. (n.d.).
- 4-Bromoanisole - Optional[ATR-IR] - Spectrum. SpectraBase. (n.d.).
- 4-Bromoanisole. Wikipedia. (n.d.).
- IR Spectroscopy Tutorial: Aromatics. (n.d.).
- 13 C and 1 H NMR spectra for the reactant and products of labeled... ResearchGate. (n.d.).
- Identification, characterization and synthesis of potential impurities of Aliskiren Hemifumarate, an antihypertensive drug. ResearchGate. (2014, June).
- High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. (2025, August 10).
- mass spectra - fragmentation patterns. Chemguide. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.).
- Conformational analysis of aliskiren, a potent renin inhibitor, using high-resolution nuclear magnetic resonance and molecular dynamics simulations. PubMed. (2011, September 26).
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (n.d.).
- 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2021, December 10).
- Molecular peaks of bromide compounds[3]. ResearchGate. (n.d.).
- Video: NMR Spectroscopy of Benzene Derivatives. JoVE. (2025, May 22).
- (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. (n.d.).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. (n.d.).
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. (2014, April 2).
- Spectrofluorimetric determination of aliskiren in tablets and spiked human plasma through derivatization with dansyl chloride. PubMed. (n.d.).
- Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. PubMed. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. ias.ac.in [ias.ac.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
<
Abstract
This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, including chemical shift environments, spin-spin coupling, and integration. We present a detailed, peak-by-peak assignment, supported by established spectroscopic principles and data from analogous structures. Furthermore, this guide includes a standardized protocol for acquiring high-quality ¹H NMR data and a logical workflow for structural elucidation, ensuring both scientific integrity and practical applicability.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1] For a molecule such as this compound (Molecular Formula: C₁₁H₁₅BrO₃, Molecular Weight: 275.14 g/mol ), ¹H NMR provides precise information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, offering a rationale for the expected chemical shifts, signal multiplicities, and integration values that collectively act as a unique molecular fingerprint.
Molecular Structure and Proton Environments:
The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. For clarity, the protons are labeled alphabetically in Figure 1.
Figure 1. Chemical structure of this compound with proton environments labeled A through G.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is interpreted by analyzing three key features for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).
The Aromatic Region (δ 6.5–7.5 ppm)
The benzene ring is trisubstituted, giving rise to three distinct signals for the aromatic protons (Hₐ, Hₑ, and Hբ). The chemical shifts in this region are influenced by the electronic effects of the substituents: the two electron-donating alkoxy groups (-OCH₃ and -OR) and the electron-withdrawing bromine atom.[2]
-
Hₐ (Position 3): This proton is ortho to both the -OCH₃ and -O(CH₂)₃OCH₃ groups. These groups are strongly electron-donating, causing increased electron density (shielding) at the ortho and para positions.[2] However, its position between two bulky alkoxy groups may also be subject to steric effects. We predict its signal to appear as a doublet.
-
Hₑ (Position 5): This proton is meta to the -OCH₃ group and ortho to the bromine atom. The bromine atom exerts a deshielding effect. It is also para to the -O(CH₂)₃OCH₃ group, which is shielding. The interplay of these effects determines its final chemical shift. This proton has two neighbors, Hₐ and Hբ, but the coupling to Hբ (meta-coupling) will be much smaller than the coupling to Hₐ (ortho-coupling). Therefore, it is expected to appear as a doublet of doublets.[3][4]
-
Hբ (Position 6): This proton is para to the -OCH₃ group and meta to both the bromine and the -O(CH₂)₃OCH₃ groups. It is expected to be the most upfield of the aromatic protons due to the strong shielding effect from the para-methoxy group. It will appear as a doublet due to coupling with Hₑ.[3]
Coupling Constants (J): In aromatic systems, the magnitude of the coupling constant is diagnostic of the proton-proton relationship.[5]
-
Para coupling (⁵J): Typically <1 Hz and often not resolved.[3]
The Aliphatic Ether Region (δ 3.0–4.5 ppm)
This region contains the signals for the two methoxy groups and the three methylene groups of the propoxy chain. The chemical shifts are dictated by the proximity of electronegative oxygen atoms, which deshield the adjacent protons.
-
Hₒ (Ar-OCH₃): The protons of the methoxy group directly attached to the aromatic ring are expected to appear as a sharp singlet. Their chemical shift typically falls in the range of 3.7-4.0 ppm.[9]
-
Hₒ (Propoxy Chain -OCH₂-): The methylene protons (H₂) adjacent to the aromatic ring's ether oxygen are the most deshielded of the chain protons due to the direct attachment to the oxygen and the influence of the aromatic ring. They will appear as a triplet, split by the neighboring Hₖ protons.
-
Hₖ (-CH₂-): These central methylene protons of the propoxy chain will be split by protons on both adjacent carbons (Hₒ and Hₘ). This will result in a complex multiplet, often appearing as a pentet or quintet.
-
Hₘ (-CH₂OCH₃): These methylene protons are adjacent to the terminal methoxy group's oxygen. They will appear as a triplet, split by the neighboring Hₖ protons.
-
Hₙ (Terminal -OCH₃): The protons of the terminal methoxy group will appear as a singlet, typically slightly upfield compared to an aromatic methoxy group, around 3.3-3.6 ppm.[9][10]
Summary of Predicted ¹H NMR Data
The predicted assignments for the ¹H NMR spectrum of this compound are summarized in the table below.
| Label | Assignment | Integration | Multiplicity | Predicted δ (ppm) | Coupling Constant (J, Hz) |
| Hₐ | Ar-H (C3) | 1H | d | ~6.95 | ³J = ~8.5 Hz |
| Hₑ | Ar-H (C5) | 1H | dd | ~7.10 | ³J = ~8.5 Hz, ⁴J = ~2.5 Hz |
| Hբ | Ar-H (C6) | 1H | d | ~6.85 | ⁴J = ~2.5 Hz |
| Hₒ | Ar-OCH₃ | 3H | s | ~3.85 | - |
| Hₒ | -O-CH₂ -CH₂- | 2H | t | ~4.10 | ³J = ~6.5 Hz |
| Hₖ | -CH₂-CH₂ -CH₂- | 2H | p | ~2.05 | ³J = ~6.5 Hz |
| Hₘ | -CH₂ -OCH₃ | 2H | t | ~3.60 | ³J = ~6.5 Hz |
| Hₙ | -OCH₃ (terminal) | 3H | s | ~3.35 | - |
Note: Predicted chemical shifts (δ) are estimates based on typical values for similar functional groups and may vary depending on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, p = pentet.
Experimental Protocol for Data Acquisition
To ensure the acquisition of a high-fidelity, quantitative ¹H NMR spectrum, the following protocol should be implemented. This self-validating system prioritizes accuracy and reproducibility.
A. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a common solvent for non-polar to moderately polar organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
B. Spectrometer Setup and Parameters:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
Set the following acquisition parameters, which are crucial for obtaining reliable data:[11][12][13]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.
-
Pulse Width: Use a 30° flip angle to allow for a shorter relaxation delay.[11]
-
Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.[11][13]
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for survey spectra. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[1]
-
Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A range of -2 to 12 ppm is sufficient to cover the signals of the compound and the TMS reference.
-
Logical Workflow for Structural Confirmation
The process of confirming the molecular structure from the ¹H NMR spectrum follows a logical, step-by-step analysis. This workflow ensures that all pieces of spectral evidence are integrated to support the proposed structure.
Caption: Workflow for structural elucidation using ¹H NMR data.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. A detailed analysis of the chemical shifts, integration values, and coupling constants allows for the unambiguous assignment of every proton in the molecule. The distinct patterns in both the aromatic and aliphatic regions—specifically the doublet of doublets and two doublets of the 1,2,4-trisubstituted ring, and the two singlets and triplet-pentet-triplet system of the alkoxy chains—serve as a robust confirmation of the compound's identity. By following the rigorous experimental protocol outlined, researchers can reliably obtain high-quality data to validate this structure with confidence.
References
- Drmac, D. & Novak, P. (2008). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 73(17), 6884–6887. [Link]
- Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
- Hoyt, D. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department.
- Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts.
- ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. ACD/Labs NMR Software.
- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
- Integrated Molecular Structure Education and Research Center (IMSERC). (n.d.). The Acquisition Parameters. Northwestern University.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- Dharmatti, S. S., et al. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 54(6), 331-339. [Link]
- Bruker. (2008). 1H Acquisition Period. IMSERC.
- Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure.
- Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?
Sources
- 1. sites.bu.edu [sites.bu.edu]
- 2. youtube.com [youtube.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. homework.study.com [homework.study.com]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 13. chem.libretexts.org [chem.libretexts.org]
13C NMR analysis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
An In-Depth Technical Guide to the 13C NMR Analysis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy remains one of the most powerful and definitive techniques in the arsenal of the modern chemist for the structural elucidation of organic molecules.[1][2] Unlike 1H NMR, which provides insights into the proton framework, 13C NMR directly probes the carbon skeleton of a molecule.[3] Its key advantages include a wide chemical shift range (typically 0-220 ppm), which minimizes signal overlap, and the direct observation of all unique carbon environments, including quaternary centers.[4][5]
This guide provides a comprehensive, in-depth analysis of this compound, a molecule featuring a diverse range of carbon environments—from a substituted aromatic ring to aliphatic ether chains. We will deconstruct the molecule's structure, predict its 13C NMR spectrum with reasoned justifications, and outline a robust experimental protocol for acquiring and validating the spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy and seek to deepen their understanding of spectral interpretation and experimental design.
Foundational Principles of 13C NMR Spectroscopy
A 13C NMR spectrum provides two primary pieces of information: the number of signals and their chemical shifts (δ).
-
Number of Signals: The number of distinct peaks in a broadband proton-decoupled 13C NMR spectrum corresponds directly to the number of chemically non-equivalent carbon atoms in the molecule.[4] Carbons in different electronic environments will resonate at different frequencies, while carbons that are equivalent by symmetry will produce a single, combined signal.
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is its chemical shift. This value is highly sensitive to the electronic environment of the carbon nucleus.[6] Key influencing factors include:
-
Hybridization: The chemical shift increases as the s-character of the carbon atom's hybridization increases (sp3 < sp < sp2). Aromatic and alkene sp2 carbons typically resonate between 100-160 ppm, while sp3 carbons are found in the upfield region of 0-90 ppm.[7][8]
-
Electronegativity: The presence of nearby electronegative atoms (e.g., oxygen, bromine) deshields the carbon nucleus, causing its signal to shift downfield (to a higher ppm value).[4] This effect is strongest on the carbon directly attached (α-carbon) and diminishes with distance.
-
To simplify spectra and enhance sensitivity, 13C NMR is almost universally performed with broadband proton decoupling . This technique irradiates all proton frequencies, collapsing the C-H spin-spin coupling and causing all carbon signals to appear as singlets.[4][6] It also provides a sensitivity boost through the Nuclear Overhauser Effect (NOE).[9]
Structural Analysis of this compound
To predict the 13C NMR spectrum, we must first identify all unique carbon atoms in the molecule. The structure lacks any element of symmetry, meaning all 11 carbon atoms are chemically non-equivalent and should produce 11 distinct signals.
The structure is broken down into three key fragments for analysis: the substituted benzene ring, the methoxy group, and the 3-methoxypropoxy side chain. The carbon atoms are systematically numbered for unambiguous assignment.
Caption: Labeled structure of this compound.
Predicted 13C NMR Spectrum and Signal Assignment
Based on established chemical shift ranges and the electronic effects of the substituents, we can predict the approximate chemical shift for each of the 11 unique carbons. The electronegative oxygen and bromine atoms are expected to exert the most significant influence on the chemical shifts of adjacent carbons. Ether carbons, for instance, typically absorb in the 50 to 80 ppm range.[10]
| Carbon Label | Predicted δ (ppm) | Predicted Multiplicity (DEPT) | Rationale |
| C4 | 110 - 115 | C (Quaternary) | Aromatic carbon directly bonded to bromine. The "heavy atom effect" of bromine can cause a slight upfield shift compared to other halogenated aromatics. |
| C1 | 150 - 155 | C (Quaternary) | Aromatic carbon bonded to the highly electronegative methoxy oxygen. Deshielded. |
| C2 | 148 - 152 | C (Quaternary) | Aromatic carbon bonded to the 3-methoxypropoxy oxygen. Deshielded. |
| C6 | 115 - 120 | CH (Methine) | Aromatic methine carbon ortho to the C1-methoxy group. |
| C5 | 118 - 123 | CH (Methine) | Aromatic methine carbon meta to both ether groups and ortho to the bromine. |
| C3 | 125 - 130 | CH (Methine) | Aromatic methine carbon para to the C1-methoxy group and ortho to the bromine. |
| C7 | 55 - 60 | CH3 (Methyl) | Methyl carbon of the C1-methoxy group. Directly attached to an oxygen atom. |
| C8 | 68 - 73 | CH2 (Methylene) | Methylene carbon of the propoxy chain directly attached to the aromatic ring's oxygen. |
| C10 | 65 - 70 | CH2 (Methylene) | Methylene carbon of the propoxy chain directly attached to the terminal methoxy's oxygen. |
| C11 | 58 - 62 | CH3 (Methyl) | Terminal methyl carbon of the 3-methoxypropoxy group. |
| C9 | 28 - 33 | CH2 (Methylene) | Central methylene carbon of the propoxy chain, shielded relative to the other CH2 groups. |
Advanced Technique: DEPT for Spectral Validation
While the broadband decoupled spectrum confirms the number of unique carbons, it does not differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons. Distortionless Enhancement by Polarization Transfer (DEPT) is an essential set of experiments for this purpose, providing a robust method for validating our assignments.[11][12]
The DEPT experiment is typically run in two main modes:
-
DEPT-90: This spectrum exclusively shows signals for CH (methine) carbons.[7]
-
DEPT-135: This spectrum shows CH and CH3 signals as positive peaks and CH2 signals as negative (inverted) peaks.[7][13]
Quaternary carbons are absent from all DEPT spectra. By comparing the broadband decoupled spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign the multiplicity of every carbon signal.[11]
Caption: Workflow for carbon multiplicity assignment using DEPT spectroscopy.
Experimental Protocol for Data Acquisition
Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible 13C NMR data.
Sample Preparation
The goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[14]
-
Solvent Selection: The primary criterion is sample solubility.[15] For this compound, deuterated chloroform (CDCl3) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relative volatility.[16][17] If solubility is an issue, deuterated acetone (acetone-d6) or dimethyl sulfoxide (DMSO-d6) can be considered.[15] The deuterated solvent provides the deuterium lock signal required by the spectrometer for field stabilization.[18]
-
Concentration: For a standard 13C NMR experiment on a modern 400-600 MHz spectrometer, dissolve 15-30 mg of the solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[19]
-
Filtration: To remove any suspended solid particles that can degrade spectral resolution, filter the solution directly into a clean, dry 5 mm NMR tube.[18] This can be done by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.
-
Tube and Cap: Use a high-quality, clean NMR tube and cap it securely to prevent solvent evaporation and contamination. Label the tube clearly.
Spectrometer Setup and Data Acquisition
The low natural abundance (1.1%) and smaller gyromagnetic ratio of 13C necessitate different acquisition parameters compared to 1H NMR, primarily requiring a larger number of scans to achieve an adequate signal-to-noise ratio.[2]
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. Tune and match the 13C probe to the instrument's frequency. Lock the spectrometer onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is crucial for obtaining sharp, well-resolved peaks.[20]
-
Select Pulse Program: Choose a standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Set Acquisition Parameters:
-
Spectral Width (SW): Set to a range that covers all expected carbon signals, typically 0 to 220 ppm.
-
Number of Scans (NS): Start with 128 or 256 scans. This number can be increased for dilute samples to improve the signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative spectra where peak intensity is not critical. For quantitative analysis, much longer delays are required to ensure full relaxation of all carbon nuclei.[21][22]
-
Acquisition Time (AQ): Typically 1-2 seconds, determined by the spectral width and the number of data points.
-
-
Acquire Data: Start the acquisition.
-
Acquire DEPT Spectra: Following the acquisition of the broadband decoupled spectrum, run DEPT-90 and DEPT-135 experiments using standard instrument parameters. These experiments are much faster as they are sensitivity-enhanced.
Data Processing and Final Interpretation
-
Processing: Apply an exponential multiplication window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., the CDCl3 triplet centered at 77.16 ppm).[23]
-
Analysis: Correlate the peaks in the final processed spectrum with the predicted values in the table. Use the results from the DEPT-90 and DEPT-135 experiments to confirm the multiplicity of each carbon, thereby validating the structural assignments.
Conclusion
The comprehensive is a multi-faceted process that integrates foundational spectroscopic principles with advanced experimental techniques. By systematically identifying unique carbon environments, predicting chemical shifts based on electronic effects, and employing DEPT sequences for multiplicity assignment, a complete and unambiguous structural confirmation can be achieved. The detailed experimental protocol provided herein serves as a self-validating framework for researchers to acquire high-quality, interpretable data, reinforcing the indispensable role of 13C NMR in modern chemical research and development.
References
- 13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]
- NMR Sample Prepar
- NMR Sample Preparation: The Complete Guide.
- CASPRE - 13 C NMR Predictor. Wishart Research Group. [Link]
- DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis. [Link]
- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024, June 27). The Morganton Scientific. [Link]
- NMR Sample Prepar
- 13C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis Online. [Link]
- NMR Sample Preparation. University of California, Riverside. [Link]
- Fast determination of 13C NMR chemical shifts using artificial neural networks. PubMed. [Link]
- DEPT 13C NMR Spectroscopy. Fiveable. [Link]
- Sample Preparation. University of Missouri-St. Louis. [Link]
- Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. (2021, August 9). Royal Society of Chemistry. [Link]
- 13.11: DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]
- 6.8: Principles of ¹³C NMR Spectroscopy. (2021, April 6). Chemistry LibreTexts. [Link]
- Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. [Link]
- 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- 13C NMR Chemical Shifts.
- Quantification of single components in complex mixtures by 13C NMR. Magritek. [Link]
- How Can I Get a Quantitative 13C NMR Spectrum? (2007, December 21). University of Ottawa NMR Facility Blog. [Link]
- Avance Beginners Guide - Solvent Selection. University of Wisconsin-Madison. [Link]
- 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. [Link]
- 18.8 Spectroscopy of Ethers.
- Basic Principle of 13C-NMR.
- NMR solvent selection - that also allows sample recovery. (2018, December 7).
- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6).
- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6).
- The basics of 13C-NMR spectroscopy. University of California, Los Angeles. [Link]
- Carbon-13 nuclear magnetic resonance. Wikipedia. [Link]
- 13C-NMR. University of Calgary. [Link]
- Summary of C13-NMR Interpretation. University of Wisconsin-Madison. [Link]
- How to select NMR solvent. Kyoto University. [Link]
- Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. (2024, May 20). Read Chemistry. [Link]
- interpreting C-13 NMR spectra. Chemguide. [Link]
- Measuring methods available and examples of their applic
- Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers.
- Wiley-VCH 2007 - Supporting Inform
- C-13 nmr spectrum of ethoxyethane analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]
- C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons.
- 29.10 ¹³C NMR Spectroscopy. eCampusOntario Pressbooks. [Link]
- Supplementary Inform
- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
- Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 14. organomation.com [organomation.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 17. NMR 溶剂 [sigmaaldrich.cn]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. sites.bu.edu [sites.bu.edu]
- 20. depts.washington.edu [depts.washington.edu]
- 21. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key intermediate in the synthesis of the antihypertensive drug Aliskiren.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's behavior under various ionization and fragmentation conditions.
Introduction to the Analyte
This compound (CAS No. 173336-76-0) is a substituted aromatic ether with the chemical formula C₁₁H₁₅BrO₃ and a molecular weight of approximately 275.14 g/mol .[3] Its structure, characterized by a brominated benzene ring with two ether linkages, dictates its fragmentation pattern in mass spectrometry, providing a unique fingerprint for its identification and structural elucidation. Understanding its mass spectrometric behavior is crucial for reaction monitoring, purity assessment, and metabolite identification in pharmaceutical development.
Molecular Structure:
Caption: Chemical structure of this compound.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is paramount for the successful analysis of this compound. The two primary techniques considered here are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M⁺•).[4][5] This high energy often results in extensive fragmentation, providing rich structural information.
Causality in EI: The high energy of the electron beam is sufficient to overcome the ionization energy of the molecule and to break covalent bonds.[6] For this compound, the lone pair electrons on the oxygen atoms are the most likely sites for initial electron ejection.[7]
Electrospray Ionization (ESI)
In contrast, Electrospray Ionization is a "soft" ionization technique that generates ions from a solution.[5] It is particularly well-suited for polar molecules and is less likely to cause in-source fragmentation. ESI typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).[5]
Causality in ESI: The analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. The basicity of the ether oxygen atoms in the target molecule makes them susceptible to protonation in a positive ion mode ESI experiment.
Predicted Fragmentation Pathways
Due to the absence of published mass spectra for this specific compound, the following fragmentation pathways are predicted based on established principles of mass spectrometry for aromatic ethers and halogenated compounds.[7][8]
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺•) of this compound is expected to be observed, albeit potentially at a low abundance due to extensive fragmentation. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Key Predicted Fragmentation Reactions:
-
Alpha-Cleavage: The bonds adjacent to the ether oxygen atoms are prone to cleavage. This is a common fragmentation pathway for ethers.[7]
-
Loss of a methyl radical (•CH₃) from the methoxy group to yield a stable oxonium ion.
-
Cleavage within the methoxypropoxy side chain.
-
-
Cleavage of the Ether Bond: The C-O bonds of the ether linkages can cleave, leading to the formation of various fragment ions.
-
Loss of the Methoxypropoxy Side Chain: The entire 3-methoxypropoxy group can be lost as a radical.
-
McLafferty-like Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer are possible.
-
Loss of Bromine: Cleavage of the C-Br bond can occur.
Caption: Predicted major EI fragmentation pathways.
Electrospray Ionization (ESI) Fragmentation
In positive mode ESI, the primary ion observed would be the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) would be required to induce fragmentation.
Key Predicted MS/MS Fragmentation Reactions:
-
Loss of Neutral Molecules: The protonated molecule is an even-electron ion, and its fragmentation is dominated by the loss of stable neutral molecules.[5]
-
Loss of methanol (CH₃OH).
-
Loss of 3-methoxypropanol (C₄H₁₀O₂).
-
Loss of water (H₂O) is also a possibility, though less likely than the loss of alcohols from the ether linkages.
-
Caption: Predicted major ESI-MS/MS fragmentation pathways.
Experimental Protocol: GC-MS and LC-MS Analysis
The following protocols are designed to provide a robust framework for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This method is suitable for the analysis of the volatile and thermally stable this compound.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
This method is ideal for analyzing the compound in complex matrices or when thermal degradation is a concern.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 50% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-500.
-
Data Interpretation and Expected Results
The following table summarizes the predicted key ions and their corresponding m/z values for this compound.
| Ionization | Predicted Ion | Formula | m/z (⁷⁹Br/⁸¹Br) | Notes |
| EI | Molecular Ion (M⁺•) | [C₁₁H₁₅BrO₃]⁺• | 274/276 | Isotopic pattern confirms bromine. |
| [M - CH₃]⁺ | [C₁₀H₁₂BrO₃]⁺ | 259/261 | Loss of methyl radical. | |
| [M - C₄H₉O₂]⁺ | [C₇H₆BrO]⁺ | 185/187 | Loss of the methoxypropoxy radical. | |
| [C₄H₉O₂]⁺ | [C₄H₉O₂]⁺ | 89 | Methoxypropoxy cation. | |
| ESI | Protonated Molecule [M+H]⁺ | [C₁₁H₁₆BrO₃]⁺ | 275/277 | Base peak in full scan MS. |
| [M+H - CH₃OH]⁺ | [C₁₀H₁₂BrO₂]⁺ | 243/245 | Loss of neutral methanol in MS/MS. | |
| [M+H - C₄H₈O₂]⁺ | [C₇H₈BrO]⁺ | 187/189 | Loss of neutral 3-methoxypropene in MS/MS. |
Conclusion
The mass spectrometric analysis of this compound provides a powerful tool for its characterization. Electron Ionization will yield a complex fragmentation pattern useful for structural confirmation, while Electrospray Ionization is the preferred method for sensitive detection and analysis in complex mixtures, particularly when coupled with tandem mass spectrometry. The predicted fragmentation pathways and experimental protocols outlined in this guide offer a solid foundation for researchers working with this important pharmaceutical intermediate.
References
- Chemsrc. (n.d.). CAS#:173336-76-0 | this compound.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound.
- PCCP, A. et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health.
- Let's Learn Science. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube.
- Beilstein Journals. (n.d.). Supplementary Information.
- Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
- JoVE. (2024, December 5). Video: Chemical Ionization (CI) Mass Spectrometry.
- The Organic Chemistry Tutor. (2020, June 30). Organic Chemistry - Mass Spectrometry Part II [Video]. YouTube.
- NIST. (n.d.). Benzene, 1-bromo-4-methoxy-.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.
- Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube.
Sources
- 1. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
A Technical Guide to the FT-IR Spectrum of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for spectral interpretation.
Introduction to FT-IR Spectroscopy and its Application
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. By analyzing the absorption spectrum, one can deduce the presence of characteristic bonds and thus elucidate the molecular structure. For a complex molecule such as this compound, FT-IR provides a unique fingerprint, allowing for its identification and quality control.
Molecular Structure of this compound
A thorough understanding of the molecular structure is paramount for accurate spectral interpretation. This compound comprises several key functional groups that will give rise to distinct absorption bands in the FT-IR spectrum:
-
A Substituted Benzene Ring: Aromatic rings have characteristic stretching and bending vibrations.[2][3][4][5]
-
Two Ether Linkages: Anisole-type (Aryl-O-CH₃) and an aliphatic ether (Alkyl-O-Alkyl). Ethers exhibit strong C-O stretching bands.[6][7][8]
-
Aliphatic Chains: The methoxy and methoxypropoxy groups contain C-H bonds in an aliphatic environment.
-
A Bromo Substituent: The carbon-bromine bond has a characteristic stretching vibration in the fingerprint region of the spectrum.[9][10]
Below is a diagram illustrating the molecular structure.
Figure 1. Molecular structure of this compound.
Experimental Protocol: Acquiring the FT-IR Spectrum
The following outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid or liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Perform a background scan to account for atmospheric water and carbon dioxide.
-
-
Sample Preparation:
-
If the sample is a solid, ensure it is dry and finely powdered.
-
If the sample is a liquid, it can be used directly.
-
Place a small amount of the sample onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
-
Perform a baseline correction and normalize the spectrum as needed.
-
In-Depth Spectral Analysis
The FT-IR spectrum of this compound can be divided into several key regions, each providing specific information about the molecular structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium to Strong |
| 1600 - 1585 & 1500 - 1400 | C=C Stretch (in-ring) | Aromatic | Medium |
| 1470 - 1450 | C-H Bend | Alkanes | Medium |
| 1300 - 1000 | C-O Stretch | Ethers | Strong |
| 900 - 675 | C-H "oop" Bend | Aromatic | Strong |
| 690 - 515 | C-Br Stretch | Alkyl Halide | Medium |
Table 1. Predicted FT-IR Absorption Bands for this compound.[2][9][11]
The C-H Stretching Region (3100 - 2850 cm⁻¹)
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of the benzene ring will result in one or more weak to medium absorption bands in this region.[11] These bands are characteristic of C-H bonds where the carbon is sp² hybridized.
-
Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The methyl (CH₃) and methylene (CH₂) groups of the methoxy and methoxypropoxy substituents will give rise to strong absorption bands in this range due to symmetric and asymmetric stretching vibrations.[11]
The Aromatic Region (1600 - 1400 cm⁻¹)
-
C=C Ring Stretching (1600 - 1585 cm⁻¹ and 1500 - 1400 cm⁻¹): The carbon-carbon double bonds within the benzene ring produce characteristic, often sharp, absorption bands in these two regions.[2] The intensity and exact position of these bands can be influenced by the nature of the substituents on the ring.
The Fingerprint Region (Below 1500 cm⁻¹)
This region is often complex, with many overlapping bands, but it contains highly diagnostic information.
-
Ether C-O Stretching (1300 - 1000 cm⁻¹): This is one of the most prominent features in the spectrum of this molecule. Ethers typically show a strong, broad absorption band due to the C-O-C stretching vibration.[6] Given the presence of both an aryl alkyl ether and a dialkyl ether, a complex and strong absorption pattern is expected in this range. Phenyl alkyl ethers often show two distinct strong bands.[12]
-
Aromatic C-H Out-of-Plane (oop) Bending (900 - 675 cm⁻¹): The substitution pattern on the benzene ring can be inferred from the strong absorption bands in this region.[2] For a 1,2,4-trisubstituted benzene, specific patterns of bands are expected.
-
Carbon-Bromine Stretching (690 - 515 cm⁻¹): The C-Br bond will exhibit a medium intensity absorption band in this lower frequency range.[9][10] Its presence confirms the bromination of the aromatic ring.
Conclusion
The FT-IR spectrum of this compound is a powerful tool for its structural confirmation and quality assessment. By carefully analyzing the key absorption bands corresponding to the aromatic, ether, aliphatic, and bromo functionalities, researchers can confidently identify this important pharmaceutical intermediate. The combination of characteristic aromatic C-H and C=C stretches, strong and complex C-O ether absorptions, and the low-frequency C-Br stretch provides a unique spectral fingerprint for this molecule.
References
- IR Spectroscopy Tutorial: Aromatics. (n.d.). Department of Chemistry, University of Colorado Boulder.
- Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs.
- Spectroscopy of Aromatic Compounds. (n.d.). Fiveable.
- Spectroscopy of Ethers. (n.d.). Fiveable.
- 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.
- 18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.
- 15.7: Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.
- 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax.
- IR: alkyl halides. (n.d.). Department of Chemistry, University of Colorado Boulder.
- 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts.
- 18.8 Spectroscopy of Ethers. (2023, September 20). OpenStax.
- C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd.
- IR Chart. (n.d.). Department of Chemistry, University of Colorado Boulder.
- Table of Characteristic IR Absorptions. (n.d.). Department of Chemistry, University of Colorado Boulder.
- IR Tables, UCSC. (n.d.). University of California, Santa Cruz.
- 4-Bromo-1-methoxy-2-methylbenzene. (n.d.). PubChem.
- 4-Benzyloxy-2-bromo-1-methoxybenzene. (2016). PubMed Central.
- Understanding the Chemical Properties and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook.
- (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline. (2010). ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scribd.com [scribd.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene
This guide provides a comprehensive technical overview of 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0), a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, and critical applications, with a particular focus on its role in the production of the antihypertensive drug, Aliskiren.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic compound whose structure is foundational for the synthesis of more complex molecular architectures.[1] Its identity is confirmed by the IUPAC name and CAS registry number.
The physical and chemical properties of this intermediate are crucial for its handling, storage, and application in synthetic chemistry.[1] These properties dictate the choice of solvents, reaction conditions, and safety protocols.
| Property | Value | Source(s) |
| CAS Number | 173336-76-0 | [2] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [2] |
| Molecular Weight | 275.14 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [2] |
| Solubility | Soluble in Methanol | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |
| Boiling Point | 308.8 °C at 760 mmHg | [1] |
| Density | 1.313 g/cm³ | [1] |
| Flash Point | 124.4 °C | [1] |
| InChI Key | JFSCCLJKKCRXSS-UHFFFAOYSA-N | [4] |
Synthesis of the Intermediate
The preparation of this compound is a critical first step for its subsequent use. A common laboratory-scale synthesis involves the Williamson ether synthesis.
Experimental Protocol: Synthesis via Etherification
This protocol describes the synthesis starting from 5-bromo-2-methoxyphenol.[5]
Materials:
-
5-bromo-2-methoxyphenol
-
1-bromo-3-methoxypropane
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 50mL round-bottom flask, dissolve 2.03 g of 5-bromo-2-methoxyphenol in 25 mL of acetonitrile.
-
To the stirred solution, add 4.17 g of potassium carbonate and 3.32 g of potassium iodide. The potassium carbonate acts as the base to deprotonate the phenol, while potassium iodide can facilitate the reaction through an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.
-
Add 1.7 mL of 1-bromo-3-methoxypropane to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the acetonitrile by rotary evaporation.
-
Extract the residue with diethyl ether (4 x 30 mL).
-
Wash the combined organic layers with 40 mL of saturated aqueous NaCl solution to remove inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.
-
Purify the crude product by column chromatography using dichloromethane as the eluent to yield this compound.[5] A reported yield for this procedure is 97%.[5]
Application in Pharmaceutical Manufacturing: The Aliskiren Synthesis Pathway
The primary significance of this compound lies in its role as a fundamental precursor for Aliskiren, the first-in-class direct renin inhibitor used to treat hypertension.[1] The synthesis of Aliskiren is a multi-step process where the structural framework of this intermediate is elaborated to form the final active pharmaceutical ingredient (API).[6]
Caption: Simplified workflow for the synthesis of Aliskiren.
The synthesis of Aliskiren from this intermediate involves several key transformations, including the formation of a Grignard reagent from the aryl bromide, which then undergoes coupling with a chiral building block.[6] Subsequent steps involve complex stereocontrolled reactions to build the final molecule.[6]
Pharmacological Context: The Renin-Angiotensin-Aldosterone System (RAAS)
To appreciate the importance of Aliskiren, and by extension its precursors, it is essential to understand the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[7][8] Overactivation of this system is a key factor in the pathophysiology of hypertension.[7]
Aliskiren functions as a direct renin inhibitor.[9] Renin is the enzyme that catalyzes the first and rate-limiting step of the RAAS: the conversion of angiotensinogen to angiotensin I.[10][11] By blocking this step, Aliskiren prevents the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[9][10] This leads to vasodilation, reduced blood volume, and consequently, a lowering of blood pressure.[11]
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Aliskiren.
Utility in Organic Synthesis: The Sonogashira Cross-Coupling Reaction
Beyond its role in Aliskiren synthesis, the aryl bromide functionality of this compound makes it a valuable substrate for palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example.[12][13] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks, including conjugated systems and natural products.[14]
Generalized Protocol: Sonogashira Coupling
This protocol provides a general framework for the Sonogashira coupling of an aryl bromide like 173336-76-0.[15]
Materials:
-
This compound (Aryl Bromide)
-
Terminal Alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, palladium catalyst (e.g., 1-5 mol%), and copper(I) iodide (e.g., 2-10 mol%).
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water or saturated ammonium chloride solution to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory or manufacturing setting. It is classified as harmful if swallowed.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17]
-
Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]
-
Storage: Keep the container tightly closed and store in a refrigerator (2-8°C) in a dry place. Store away from oxidizing agents.[4][16]
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
On Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
-
References
- Aliskiren - Wikipedia. (n.d.). Wikipedia.
- Aliskiren - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf. (2023, May 1). National Center for Biotechnology Information.
- What is the mechanism of Aliskiren Fumarate? - Patsnap Synapse. (2024, July 17). Patsnap.
- Mechanisms of action of Aliskiren | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Renin–angiotensin system - Wikipedia. (n.d.). Wikipedia.
- Aliskiren--mode of action and preclinical data - PubMed. (n.d.). National Center for Biotechnology Information.
- Renin-Angiotensin Pathway explained in under a minute - Phlebotomy Career Training. (2025, March 17). Phlebotomy Career Training.
- CAS#:173336-76-0 | this compound | Chemsrc. (2025, August 25). Chemsrc.
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). LinkedIn.
- High Purity this compound: A Key Intermediate in Pharmaceutical Synthesis. (2025, October 12). LinkedIn.
- Understanding the Chemical Properties and Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Aliskiren - New Drug Approvals. (2016, January 18). New Drug Approvals.
- The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- PDF 1014.01 K - International Journal of New Chemistry. (2024, December 7). International Journal of New Chemistry.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.). ResearchGate.
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. This compound | 173336-76-0 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]
- 10. Aliskiren - Wikipedia [en.wikipedia.org]
- 11. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. ijnc.ir [ijnc.ir]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CAS#:173336-76-0 | this compound | Chemsrc [chemsrc.com]
- 17. aksci.com [aksci.com]
An In-Depth Technical Guide to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: Properties, Synthesis, and Applications
Introduction
In the landscape of pharmaceutical synthesis, the precise architecture of molecular intermediates is paramount to the successful construction of complex active pharmaceutical ingredients (APIs). 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0) is a key aromatic building block that exemplifies this principle.[1][2][3] While unassuming on its own, this molecule possesses a strategic arrangement of functional groups: a reactive aryl bromide, an electron-donating methoxy group, and a flexible methoxypropoxy side chain. This combination makes it an indispensable precursor in multi-step synthetic routes.
Most notably, this compound is a critical intermediate in the synthesis of Aliskiren.[2][4] Aliskiren is a direct renin inhibitor used for the treatment of hypertension, and the reliable supply of this high-purity intermediate is a cornerstone of its production.[2] This guide provides an in-depth analysis of the chemical properties, a validated synthesis protocol, and the strategic utility of this compound for professionals in drug discovery and chemical development.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a synthetic intermediate dictate its handling, reaction conditions, and purification strategies. This compound is typically a white to light yellow crystalline solid or liquid, depending on purity and ambient temperature.[2]
Core Properties
| Property | Value | Source(s) |
| CAS Number | 173336-76-0 | [1][3] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [3] |
| Molecular Weight | 275.14 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Boiling Point | 308.8 °C at 760 mmHg | [2] |
| Density | 1.313 g/cm³ | [2] |
| Flash Point | 124.4 °C | [2] |
| Solubility | Soluble in Methanol | [3] |
| Storage | 2-8°C, sealed in a dry environment | [3] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis. While a definitive, peer-reviewed spectral analysis is not widely published, data from suppliers and chemical databases provide an expected profile.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methoxy groups, and the propylene chain protons. The aromatic protons will appear as a complex multiplet in the aromatic region, with their splitting pattern dictated by the substitution pattern. The methoxy group on the ring will present as a singlet around 3.8 ppm. The protons of the methoxypropoxy chain will appear as distinct multiplets: a triplet for the terminal methoxy group, a triplet for the methylene group adjacent to the aromatic ether oxygen, a triplet for the other terminal methylene group, and a multiplet for the central methylene group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 11 unique carbon signals. Six of these will be in the aromatic region (110-160 ppm), with the carbon attached to the bromine atom being significantly shielded. The remaining five signals will correspond to the two methoxy carbons and the three distinct carbons of the propoxy chain.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass would be approximately 274.0205 and 276.0184 g/mol .[3]
Synthesis Methodology: A Validated Protocol
The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis .[6][7][8] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or sulfonate.[8] The most logical and field-proven approach starts with the commercially available 4-bromo-2-methoxyphenol (4-bromoguaiacol) and an activated form of 3-methoxy-1-propanol.
Diagram of Synthetic Pathway
Caption: Williamson ether synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Bromo-2-methoxyphenol
-
1-Bromo-3-methoxypropane (or 1-chloro-3-methoxypropane)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-methoxyphenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of phenol).
-
Base Addition (Causality): Cool the solution to 0°C in an ice bath. Cautiously add sodium hydride (1.2 eq) portion-wise. Expertise Insight: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the phenol to form the sodium phenoxide.[8] This maximizes the concentration of the active nucleophile for the subsequent Sₙ2 step. K₂CO₃ can be used as a milder, safer alternative, though it may require higher temperatures and longer reaction times.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the phenoxide is typically accompanied by hydrogen gas evolution if NaH is used.
-
Alkylation: Add 1-bromo-3-methoxypropane (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 80-90°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Workup and Extraction: Cool the reaction to room temperature and carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[9]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Trustworthiness: The washing steps are critical to remove residual DMF, unreacted base, and inorganic salts, ensuring the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product with high purity (NLT 99.5%).[2]
Chemical Reactivity and Strategic Applications
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The aryl bromide is the primary site for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug development.[10]
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[11] The compound can be coupled with a wide array of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to construct complex biaryl structures.[10][12] The electron-donating methoxy groups on the ring can influence the electronic environment, potentially affecting reaction rates and selectivity.[10]
Diagram of a Representative Suzuki Coupling
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
Other important cross-coupling reactions where this intermediate is a valuable substrate include:
-
Stille Coupling: with organostannanes.[10]
-
Heck Coupling: with alkenes.
-
Sonogashira Coupling: with terminal alkynes.[10]
-
Buchwald-Hartwig Amination: for the formation of C-N bonds.
Safety and Handling
According to available safety data, this compound is classified as harmful if swallowed (H302). Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[13] Store the compound in a tightly sealed container in a dry, cool place (2-8°C) as recommended.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation.[2] Its well-defined physicochemical properties, straightforward synthesis via the Williamson ether reaction, and versatile reactivity profile—dominated by palladium-catalyzed cross-coupling at the aryl bromide position—make it a highly valuable intermediate. For researchers and scientists in drug development, a thorough understanding of this compound's characteristics is essential for its effective application in constructing complex molecular targets like Aliskiren and exploring new chemical entities.
References
- Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (n.d.).
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
- Understanding the Chemical Properties and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene 173336-76-0 wiki. (n.d.). Guidechem.
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.). ResearchGate.
- Williamson ether synthesis (video). (n.d.). Khan Academy.
- Williamson Ether Synthesis. (2018). YouTube.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- CAS#:173336-76-0 | this compound. (n.d.). Chemsrc.
- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). PubMed Central.
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014). Google Patents.
- Benzene, (3-methoxypropoxy)-. (n.d.). LookChem.
- CN106518635A - Synthesis method for 3-methoxypropiophenone. (n.d.). Google Patents.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]
- 5. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene(173336-76-0) 1H NMR spectrum [chemicalbook.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. jsynthchem.com [jsynthchem.com]
- 13. CAS#:173336-76-0 | this compound | Chemsrc [chemsrc.com]
Stability and storage of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Authored by: Senior Application Scientist
Abstract
This compound (CAS No. 173336-76-0) is a critical chemical intermediate, primarily recognized for its role as a precursor in the synthesis of Aliskiren, a direct renin inhibitor used for treating hypertension.[1][2] The integrity and purity of this compound are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and validated protocols for the optimal storage and handling of this key intermediate. The insights presented herein are targeted toward researchers, process chemists, and quality control specialists in the pharmaceutical and chemical industries.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for developing appropriate storage and handling strategies. These parameters dictate its behavior under various environmental conditions.
| Property | Value | Source(s) |
| CAS Number | 173336-76-0 | [1][3] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [3] |
| Molecular Weight | 275.14 g/mol | - |
| Appearance | White to light yellow powder or crystal | [1] |
| Boiling Point | 308.8 °C at 760 mmHg | [1] |
| Density | 1.313 g/cm³ | [1] |
| Flash Point | 124.4 °C | [1] |
| Purity (Typical) | >98.0% (GC) | [3] |
| Solubility | Soluble in organic solvents. | - |
Chemical Stability and Potential Degradation Pathways
While generally stable under recommended conditions, the molecular structure of this compound contains functional groups—specifically aryl ether linkages—that are susceptible to degradation under certain environmental stresses.[3] Understanding these potential pathways is crucial for preventing impurity formation.
Primary Degradation Concern: Aryl-Ether Bond Cleavage
The most significant intrinsic vulnerability of the molecule lies in its two ether linkages: the methoxy group and the more complex 3-methoxypropoxy side chain. Aryl-ether bonds can be cleaved under specific conditions, leading to the formation of phenolic impurities and corresponding alkyl fragments.
-
Acid-Catalyzed Hydrolysis: This is a well-documented degradation pathway for aryl ethers.[4] In the presence of acidic contaminants or conditions, the ether oxygen can be protonated. This protonation facilitates the cleavage of the C-O bond, particularly at the benzylic-like position of the propoxy chain, which would form a relatively stable secondary carbocation. This mechanism can lead to the formation of 4-bromo-2-hydroxy-1-methoxybenzene and 3-methoxypropanol or related products.[4]
-
Oxidative Cleavage: While less common under standard storage, strong oxidizing agents can attack the ether linkages.[3] This pathway often involves radical mechanisms and can lead to a complex mixture of degradation products. Storing the compound away from oxidizing agents is a mandatory precaution.[3][5]
-
Enzymatic/Microbial Degradation: Certain microorganisms, particularly bacterial and fungal strains, possess enzymes like β-etherases that are capable of cleaving aryl-ether bonds, a process observed in the natural degradation of lignin.[6][7][8] While not a primary concern in a controlled laboratory or manufacturing environment, this highlights the importance of preventing microbial contamination.
Caption: Recommended workflow for material receipt and storage.
Safe Handling Procedures
Proper handling minimizes exposure risk to personnel and prevents contamination of the material.
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. [3][5]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [3]* Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the material. [3][5]* Dispensing: Minimize dust generation during transfer. Use appropriate tools and techniques for handling a crystalline solid. [3]
Analytical Methodologies for Stability Assessment
Regular assessment of purity is a cornerstone of a robust quality control program. Stability-indicating methods are required to separate the intact compound from potential degradation products.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the preferred method for monitoring the purity of this compound. A well-developed HPLC method can effectively resolve the parent compound from more polar degradation products (like the phenolic impurity from ether cleavage) and less polar impurities.
Structure Elucidation: MS and NMR
In the event of detecting unknown peaks in a chromatogram from a stability study, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.
-
LC-MS can provide the molecular weight of the impurity, offering immediate clues to its identity (e.g., loss of a side chain).
-
NMR provides detailed structural information, allowing for the definitive identification of degradation products by comparing the spectra to that of the parent compound.
Experimental Protocols
The following protocols provide a framework for the quality control and stability analysis of the compound.
Protocol 1: Purity and Stability Assessment by Reverse-Phase HPLC
This protocol describes a standard method for determining the purity of the compound and detecting degradation products.
Objective: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard: High-purity reference standard of the compound
-
Sample: Material to be tested
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (Aromatic compounds typically absorb in this region)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
Analysis: Inject the standard and sample solutions. Identify the peak for the parent compound based on the retention time of the reference standard.
-
Calculation: Calculate the purity of the sample using the area percent method. Investigate any peaks greater than 0.1% area for potential degradation products.
Protocol 2: Forced Degradation Study (Acidic Conditions)
Objective: To intentionally degrade the compound to identify likely degradation products and validate the stability-indicating nature of the HPLC method.
Procedure:
-
Sample Preparation: Prepare a solution of the compound in the sample diluent at ~1 mg/mL.
-
Acidic Stress: To 1 mL of the sample solution, add 100 µL of 1 M Hydrochloric Acid (HCl).
-
Incubation: Gently mix and heat the solution at 60°C for 24 hours.
-
Neutralization: Cool the solution to room temperature and neutralize by adding 100 µL of 1 M Sodium Hydroxide (NaOH).
-
Analysis: Dilute the stressed sample to the working concentration of the HPLC method (~0.5 mg/mL) and analyze using the protocol described above.
-
Evaluation: Compare the chromatogram of the stressed sample to that of an unstressed control. A successful stability-indicating method will show a decrease in the area of the main peak and the appearance of one or more new degradation peaks that are well-resolved from the parent peak. These new peaks can then be targeted for identification by LC-MS.
Conclusion
The chemical stability of this compound is robust under precisely controlled conditions. The primary degradation risk stems from the potential cleavage of its aryl-ether bonds, a process accelerated by acidic conditions, strong oxidizers, and elevated temperatures. By implementing the recommended storage protocol—refrigeration (2-8°C) in dry, dark conditions within a tightly sealed container—and adhering to safe handling practices, the chemical integrity of this vital pharmaceutical intermediate can be preserved. Routine analytical monitoring using a validated, stability-indicating HPLC method is essential for ensuring its quality and purity throughout its lifecycle.
References
- Chemsrc. (2025). This compound MSDS.
- ResearchGate. (n.d.). Pathways for the metabolism of b-aryl ether components of lignin.
- National Institutes of Health (NIH). (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151.
- Royal Society of Chemistry. (n.d.). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst.
- ResearchGate. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151.
- ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- ResearchGate. (n.d.). Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide.
- WorldOfChemicals. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]
- 3. CAS#:173336-76-0 | this compound | Chemsrc [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aksci.com [aksci.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility Profile of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0). As a critical precursor in the synthesis of the antihypertensive drug Aliskiren, a thorough understanding of this intermediate's behavior in various organic solvents is paramount for optimizing reaction conditions, purification, and overall process efficiency in drug development.[1] This document synthesizes theoretical principles with predictive analysis and actionable experimental protocols. We will dissect the molecular structure to forecast its solubility profile across a range of common organic solvents, from non-polar alkanes to polar protic and aprotic systems. Furthermore, this guide furnishes detailed, field-proven methodologies for both qualitative and quantitative solubility determination, empowering researchers to validate these predictions and generate the precise data required for process scale-up and chemical manufacturing.
Compound Overview: A Key Pharmaceutical Intermediate
This compound is a substituted aromatic ether that serves as a fundamental building block in the pharmaceutical industry.[1] Its primary and most notable application is as a key intermediate in the multi-step synthesis of Aliskiren, the first in a class of drugs known as direct renin inhibitors used to treat hypertension.[1][2] The successful and efficient execution of the synthetic route to Aliskiren is contingent upon the precise control of reaction and purification steps, where solvent selection is a critical parameter.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for predicting its solubility. These properties dictate the nature and strength of intermolecular forces between the solute and potential solvents.
| Property | Value | Source(s) |
| CAS Number | 173336-76-0 | [1][3][4] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [3] |
| Molecular Weight | 275.14 g/mol | [3][5] |
| Appearance | White to light yellow crystalline solid/powder | [1][3][5] |
| Melting Point | 34 - 38 °C | [4][5] |
| Boiling Point | 308.8 °C @ 760 mmHg; 129 °C @ 0.1 kPa | [1][4] |
| Density | 1.313 g/cm³ | [1] |
| Topological Polar Surface Area (TPSA) | 27.7 Ų | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Predicted Octanol/Water Partition Coeff. (XLogP3-AA) | 2.8 | [3] |
Theoretical Principles of Solubility: A Structural Analysis
The adage "like dissolves like" serves as our primary guiding principle.[6][7] A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics (e.g., polarity, hydrogen bonding capability). The structure of this compound presents a balance of polar and non-polar features.
-
Non-Polar Regions: The core benzene ring and the aliphatic propylene (-CH₂CH₂CH₂-) chain contribute to van der Waals forces and favor solubility in non-polar or moderately polar solvents.
-
Polar Regions: The three ether oxygen atoms are significant. They act as hydrogen bond acceptors and create polar C-O bonds, inducing a dipole moment.[3] The electronegative bromine atom further contributes to the molecule's overall polarity.
-
Hydrogen Bonding: Critically, the molecule contains three hydrogen bond acceptor sites but lacks any hydrogen bond donor protons (like an -OH or -NH group).[3] This implies it will dissolve well in solvents that are hydrogen bond donors (like alcohols) and polar aprotic solvents, but its ability to dissolve in highly networked H-bonding solvents like water is limited.
The XLogP3-AA value of 2.8 indicates a preference for a more lipophilic (non-polar) environment over an aqueous one, which aligns with its reported "sparingly soluble" nature in water.[3] The TPSA of 27.7 Ų suggests a molecule of moderate polarity.
Caption: Key molecular features governing solubility.
Predicted Solubility Profile
Based on the structural analysis and established chemical principles, we can predict the solubility of this compound in various classes of organic solvents. This predictive framework is an invaluable tool for initial solvent screening in a research setting.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High | The moderate polarity of the solute matches well with these solvents. Dipole-dipole interactions are the primary dissolving force. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent match for moderate polarity. DCM is often effective for compounds with a mix of aromatic and ether functionalities. |
| Aromatic | Toluene, Benzene | High | The benzene ring of the solute has a strong affinity for aromatic solvents through π-π stacking interactions.[8][9] |
| Polar Protic | Methanol, Ethanol | Good to High | The solvent's hydroxyl group can hydrogen bond with the solute's ether oxygens. Solubility is confirmed to be good in Methanol.[3][4] |
| Non-Polar Aliphatic | Hexanes, Cyclohexane, Heptane | Low to Sparingly Soluble | The significant polarity from the three ether groups and bromine will limit solubility in these purely non-polar solvents.[10] |
| Highly Polar Protic | Water | Sparingly Soluble | The large non-polar hydrocarbon portion of the molecule dominates, overcoming the polar groups' affinity for water.[3] |
Experimental Protocols for Solubility Determination
While predictions are useful, empirical data is essential for process development. The following protocols describe robust methods for determining solubility.
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, semi-quantitative assessment for initial solvent screening.[11]
Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in a range of solvents at ambient temperature.
Methodology:
-
Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm) with the names of the solvents to be tested.
-
Aliquot Compound: Accurately weigh approximately 25 mg of this compound into each test tube.[11]
-
Solvent Addition: Add the test solvent to the first tube in 0.25 mL increments.
-
Mixing: After each addition, cap and vigorously agitate the tube (e.g., using a vortex mixer) for 30 seconds. Allow any suspended particles to settle.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid.
-
Iteration: Continue adding solvent up to a total volume of 1.0 mL. Record the volume at which the solid completely dissolves.
-
Classification:
-
Soluble: Dissolves completely in ≤ 1.0 mL.
-
Partially Soluble: Some, but not all, material dissolves in 1.0 mL.
-
Insoluble: No visible dissolution in 1.0 mL.
-
-
Repeat: Repeat steps 3-7 for each selected solvent.
Caption: Workflow for qualitative solubility assessment.
Protocol 2: Quantitative Isothermal Shake-Flask Method
This is a gold-standard method for determining the precise solubility of a compound at a specific temperature.
Objective: To determine the equilibrium solubility of the compound in a given solvent in mg/mL or mol/L.
Methodology:
-
System Preparation: Place an excess amount of the solid compound into a sealed, temperature-controlled vessel (e.g., a jacketed flask or a vial in a shaker-incubator) containing a known volume of the solvent. "Excess" is critical to ensure a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours). This step is crucial to ensure the system reaches thermodynamic equilibrium. The traditional shake-flask method can be time-consuming.[6]
-
Phase Separation: Cease agitation and allow the undissolved solid to settle completely. Alternatively, centrifuge the sample to ensure clear separation of the saturated supernatant.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant. Take care not to disturb the solid phase. A syringe with a filter (e.g., 0.45 µm PTFE) is highly recommended to remove any fine particulates.
-
Analysis: Quantify the concentration of the solute in the sampled supernatant using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy) against a calibration curve. More modern methods using Nuclear Magnetic Resonance (NMR) can provide rapid and accurate measurements without phase separation.[6]
-
Calculation: Calculate the solubility using the measured concentration and the volume of the sample taken. Express the result in appropriate units (e.g., mg/mL).
Applications in Pharmaceutical Process Chemistry
A well-defined solubility profile is not merely academic; it directly informs critical decisions in process development.
Reaction Solvent Selection
The ideal reaction solvent must dissolve all reactants to a sufficient degree to ensure a homogeneous reaction mixture and facilitate efficient kinetics. Based on the predicted profile, solvents like THF, Toluene, or DCM would be excellent starting points for reactions involving this intermediate.
Crystallization and Purification
Crystallization is the primary method for purifying solid intermediates. The ideal crystallization solvent system is one where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[10]
A common strategy involves:
-
Dissolution: Dissolving the crude compound in a minimal amount of a "good" hot solvent (e.g., Toluene, Ethyl Acetate).
-
Inducing Crystallization:
-
Cooling: Slowly cooling the solution to reduce solubility and promote crystal growth.
-
Anti-Solvent Addition: Gradually adding a "poor" solvent (an anti-solvent), such as hexanes or heptane, to the solution at a constant temperature to decrease solubility and force the product to crystallize.[8]
-
Caption: Logic for selecting a crystallization solvent system.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed and causes skin irritation.[12]
-
Handling: Work should be conducted in a well-ventilated area or chemical fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[4][13] Avoid contact with skin, eyes, and clothing.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[3][4][5] It should be kept away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
This compound is a molecule of moderate polarity, with its solubility governed by a balance of a non-polar aromatic-aliphatic backbone and three polar ether functionalities. It is predicted to be highly soluble in polar aprotic, chlorinated, and aromatic solvents, with good solubility in lower-chain alcohols. Its solubility is limited in non-polar aliphatic solvents and water. This guide provides both the theoretical framework to understand these characteristics and the practical, experimental protocols necessary to generate robust, quantitative data. By leveraging this knowledge, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to the optimization of synthesis, purification, and manufacturing processes for vital pharmaceuticals like Aliskiren.
References
- Understanding the Chemical Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone.
- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene 173336-76-0 wiki. Guidechem.
- CAS#:173336-76-0 | this compound. Chemsrc.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.
- Solubility of Organic Compounds. Carleton University.
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. BOC Sciences.
- This compound. TCI Chemicals.
- 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0. ChemicalBook.
- Guide for crystalliz
- 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- How to choose a solvent for crystalliz
- Important Chemistry Tips-Solvents choose for recrystalliz
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- SAFETY D
- This compound. Sigma-Aldrich.
- Safety D
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. CAS#:173336-76-0 | this compound | Chemsrc [chemsrc.com]
- 5. This compound | 173336-76-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.ws [chem.ws]
- 8. unifr.ch [unifr.ch]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Application of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key chemical intermediate in contemporary pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, mechanistic underpinnings, and its pivotal role in the production of the direct renin inhibitor, Aliskiren. The guide offers a detailed, field-tested experimental protocol, analysis of experimental choices, potential side reactions, and thorough characterization data. Visualizations are provided to elucidate the synthetic workflow, reaction mechanism, and the broader context of its application in medicinal chemistry.
Introduction: Strategic Importance in Pharmaceutical Manufacturing
This compound (CAS No. 173336-76-0) is a substituted aromatic ether that has garnered significant attention in the pharmaceutical industry.[1] Its primary importance lies in its function as a crucial building block in the multi-step synthesis of Aliskiren, a potent, orally administered drug for the treatment of hypertension.[1][2] Aliskiren represents a significant therapeutic advancement as the first in a class of drugs that directly inhibit renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a central role in blood pressure regulation.[2] The molecular architecture of this compound provides the necessary aromatic core and functional group handles for the elaboration into the complex structure of Aliskiren. This guide will illuminate the synthesis and properties of this vital intermediate, providing researchers with the practical and theoretical knowledge required for its effective utilization.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for quality control and reaction monitoring. The key properties and spectroscopic data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 173336-76-0 | [1] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [2] |
| Molecular Weight | 275.14 g/mol | [2] |
| Appearance | White to slight yellow crystalline solid or liquid mixture | [1] |
| Boiling Point | 308.8 °C at 760 mmHg | [1] |
| Density | 1.313 g/cm³ | [1] |
| ¹H NMR (600MHz, CDCl₃) | δ 7.02-7.00 (m, 2H), 6.72 (d, J=8.3Hz, 1H), 4.08 (t, J=6.5Hz, 2H), 3.82 (s, 3H), 3.55 (t, J=6.1Hz, 2H), 3.34 (s, 3H), 2.11-2.07 (m, 2H) | [2] |
| ¹³C NMR (100MHz, CDCl₃) | δ 149.25, 148.66, 123.40, 116.40, 112.95, 112.65, 69.02, 66.21, 58.60, 56.06, 29.41 | [2] |
| Predicted IR (cm⁻¹) | ~2930 (C-H str), ~1580, ~1490 (C=C arom. str), ~1250 (C-O-C asym. str), ~1040 (C-O-C sym. str), ~600-500 (C-Br str) | |
| Predicted MS (m/z) | 274/276 (M+, Br isotope pattern), fragments from cleavage of ether linkages |
Synthesis via Williamson Etherification: A Detailed Protocol and Mechanistic Insight
The most common and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This venerable yet powerful reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the target compound.[2]
Materials:
-
5-Bromo-2-methoxyphenol
-
1-Bromo-3-methoxypropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (CH₂Cl₂) for chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxyphenol (2.03 g).
-
Solvent Addition: Add anhydrous acetonitrile (25 mL) and stir until the phenol is completely dissolved.
-
Reagent Addition: To the stirred solution, add potassium iodide (3.32 g) followed by anhydrous potassium carbonate (4.17 g).
-
Alkylating Agent: Add 1-bromo-3-methoxypropane (1.7 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Solvent Removal): After completion, allow the reaction to cool to room temperature. Remove the acetonitrile under reduced pressure.
-
Extraction: To the residue, add deionized water (30 mL) and extract with diethyl ether (4 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (40 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain pure this compound (expected yield ~97%).[2]
Rationale Behind Experimental Choices
-
Base (K₂CO₃): Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18).[3] Therefore, a relatively weak inorganic base like potassium carbonate is sufficient to deprotonate the 5-bromo-2-methoxyphenol to its corresponding phenoxide nucleophile. Stronger bases like NaH are not required, which improves the safety and cost-effectiveness of the procedure.[3][4]
-
Solvent (CH₃CN): Acetonitrile is a polar aprotic solvent. It effectively dissolves the ionic intermediates (phenoxide and potassium salts) while not solvating the nucleophile so strongly as to hinder its reactivity. This environment is ideal for accelerating the rate of Sₙ2 reactions.[1]
-
Catalyst (KI): Although 1-bromo-3-methoxypropane is a reactive alkylating agent, the reaction rate can be enhanced by the addition of potassium iodide. The iodide ion acts as a catalyst by undergoing a Finkelstein reaction with the alkyl bromide to form the more reactive 1-iodo-3-methoxypropane in situ. Iodide is a superior leaving group to bromide, thus speeding up the subsequent Sₙ2 attack by the phenoxide.[1]
-
Alkyl Halide: A primary alkyl halide (1-bromo-3-methoxypropane) is used to minimize the competing elimination (E2) reaction, which can be a significant side reaction with secondary and tertiary alkyl halides.[5][6]
Reaction Mechanism and Potential Side Reactions
The synthesis proceeds via the Sₙ2 mechanism characteristic of the Williamson ether synthesis.
Sources
An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: A Key Intermediate in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a crucial chemical intermediate in contemporary pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical characteristics, provides a detailed synthesis protocol with mechanistic insights, and explores its primary application, supported by spectroscopic data and safety information.
Core Characteristics and Physicochemical Properties
This compound is a substituted aromatic ether that serves as a pivotal building block in organic synthesis. Its molecular structure, featuring a strategically placed bromine atom and two distinct ether linkages, makes it a versatile precursor for the construction of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 173336-76-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [3] |
| Molecular Weight | 275.14 g/mol | [3] |
| Appearance | White to light yellow powder or crystalline solid | [1][4] |
| Boiling Point | 308.8 °C at 760 mmHg | [2] |
| Density | 1.313 g/cm³ | [2] |
| Flash Point | 124.4 °C | [2] |
| Solubility | Soluble in Methanol | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Synthesis and Mechanistic Rationale
The primary route for the synthesis of this compound is the Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with a primary alkyl halide.[1][5]
Synthesis Workflow
The synthesis involves the O-alkylation of 5-bromo-2-methoxyphenol with 1-bromo-3-methoxypropane.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of the target compound:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2.03 g of 5-bromo-2-methoxyphenol in 25 mL of acetonitrile (CH₃CN).
-
Addition of Reagents: To the stirred solution, add 4.17 g of potassium carbonate (K₂CO₃) and 3.32 g of potassium iodide (KI).
-
Alkylation: Add 1.7 mL of 1-bromo-3-methoxypropane to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24 hours.
-
Work-up: After cooling, remove the acetonitrile under reduced pressure. Extract the residue with diethyl ether (4 x 30 mL).
-
Purification: Wash the combined organic layers with 40 mL of a saturated aqueous sodium chloride solution. Dry the organic phase over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Isolation: Purify the crude product by column chromatography using dichloromethane (CH₂Cl₂) as the eluent to yield 2.66 g (97% yield) of this compound.
Mechanistic Insights
The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][5][6]
Caption: Mechanism of the Williamson Ether Synthesis for the target compound.
-
Role of Potassium Carbonate (K₂CO₃): As a moderately strong base, potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl group of 5-bromo-2-methoxyphenol, forming the corresponding phenoxide. This phenoxide is a potent nucleophile.
-
Role of Potassium Iodide (KI): While 1-bromo-3-methoxypropane is the primary alkylating agent, the addition of potassium iodide can facilitate the reaction via the Finkelstein reaction, where the bromide is transiently replaced by iodide, a better leaving group, accelerating the Sₙ2 reaction.
-
Choice of Solvent: Acetonitrile is a polar aprotic solvent that effectively solvates the potassium ions, leaving the phenoxide anion more available for nucleophilic attack.[5]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.02-7.00 (m, 2H), 6.72 (d, J = 8.3 Hz, 1H), 4.08 (t, J = 6.5 Hz, 2H), 3.82 (s, 3H), 3.55 (t, J = 6.1 Hz, 2H), 3.34 (s, 3H), 2.11-2.07 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 149.25, 148.66, 123.40, 116.40, 112.95, 112.65, 69.02, 66.21, 58.60, 56.06, 29.41 |
| Infrared (IR) | Expected peaks: ~2950-2850 cm⁻¹ (C-H stretch), ~1580, 1480 cm⁻¹ (C=C aromatic stretch), ~1250-1000 cm⁻¹ (C-O ether stretch), ~600-500 cm⁻¹ (C-Br stretch). |
| Mass Spectrometry (MS) | Expected m/z: [M]⁺ at ~274 and [M+2]⁺ at ~276 (due to bromine isotopes), with fragmentation patterns corresponding to the loss of ether side chains. |
Note: IR and MS data are predicted based on the chemical structure and have not been experimentally sourced from the provided search results.
Application in Drug Development: Synthesis of Aliskiren
The primary application of this compound is as a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[2]
Role in Aliskiren Synthesis
This compound provides the core aromatic structure of Aliskiren. The bromine atom allows for further functionalization, typically through organometallic coupling reactions, to build the rest of the Aliskiren molecule.
Sources
Methodological & Application
Synthesis pathway for 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
An Application Note for the Synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound (CAS No: 173336-76-0). This compound is a critical building block and a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1][2] The described methodology is based on the Williamson ether synthesis, a robust and widely adopted reaction for forming ethers. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
This compound is a substituted anisole derivative whose molecular architecture is pivotal for the construction of more complex pharmaceutical agents.[1][3] Its primary significance lies in its role as a precursor to Aliskiren, the first in a class of drugs that act by directly inhibiting renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[2]
The synthesis pathway detailed herein employs the Williamson ether synthesis, a classic and reliable SN2 reaction between a phenoxide ion and a primary alkyl halide.[4][5] This method was chosen for its high efficiency, operational simplicity, and the ready availability of the required starting materials. The protocol involves the O-alkylation of 4-bromo-2-methoxyphenol with 1-bromo-3-methoxypropane in the presence of a weak base. This document provides a self-validating system, explaining the causality behind each step to empower the researcher to not only execute the protocol but also to understand and troubleshoot the synthesis.
Synthesis Pathway and Mechanism
Overall Reaction Scheme
The synthesis proceeds in a single step from commercially available starting materials to yield the target compound.
Caption: Overall synthesis scheme via Williamson ether synthesis.
Reaction Mechanism: SN2 Pathway
The Williamson ether synthesis proceeds via a two-step mechanism involving a bimolecular nucleophilic substitution (SN2).[5]
-
Deprotonation: The weakly acidic phenolic proton of 4-bromo-2-methoxyphenol is abstracted by the base, potassium carbonate (K₂CO₃), to form a highly nucleophilic potassium phenoxide intermediate. This step is crucial as the neutral phenol is not a sufficiently strong nucleophile.
-
Nucleophilic Attack: The generated phenoxide ion attacks the primary carbon atom of 1-bromo-3-methoxypropane, which bears the bromine leaving group. This concerted, single-step displacement proceeds via an SN2 transition state, inverting the stereochemistry if the carbon were chiral (though it is not in this case).[5] The bromide ion is displaced, and the new C-O ether bond is formed.
Potassium iodide (KI) is added as a catalyst. Through the Finkelstein reaction, it transiently converts the alkyl bromide to the more reactive alkyl iodide, which is a better leaving group, thereby accelerating the reaction rate.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Suggestion |
| 4-Bromo-2-methoxyphenol | 7368-78-7 | C₇H₇BrO₂ | 203.03 | Santa Cruz Biotechnology[6] |
| 1-Bromo-3-methoxypropane | 36865-41-5 | C₄H₉BrO | 153.02 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), Anhydrous | 584-08-7 | K₂CO₃ | 138.21 | Fisher Scientific |
| Potassium Iodide (KI) | 7681-11-0 | KI | 166.00 | Sigma-Aldrich |
| Acetonitrile (CH₃CN), Anhydrous | 75-05-8 | C₂H₃N | 41.05 | MilliporeSigma |
| Diethyl Ether (Et₂O), Anhydrous | 60-29-7 | C₄H₁₀O | 74.12 | VWR |
| Dichloromethane (CH₂Cl₂), ACS Grade | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |
| Saturated NaCl Solution (Brine) | 7647-14-5 | NaCl | 58.44 | Lab-prepared |
| Silica Gel, 60 Å, 230-400 mesh | 112926-00-8 | SiO₂ | 60.08 | Sorbent Technologies |
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Standard laboratory glassware and clamps
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed synthetic procedure.[2]
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyphenol (2.03 g, 10.0 mmol). Add anhydrous acetonitrile (25 mL) and stir until the solid dissolves.
-
Addition of Reagents: Sequentially add potassium iodide (3.32 g, 20.0 mmol), anhydrous potassium carbonate (4.17 g, 30.2 mmol), and 1-bromo-3-methoxypropane (1.7 mL, ~15.0 mmol).
-
Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. Maintain the reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: After 24 hours, allow the mixture to cool to room temperature. Remove the acetonitrile solvent using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add diethyl ether (30 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Work-up - Washing and Drying: Combine the organic extracts and wash with a saturated aqueous NaCl solution (40 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with dichloromethane (CH₂Cl₂) to afford the pure product.
-
Characterization: Evaporate the solvent from the collected fractions to obtain this compound as a white to light yellow solid or liquid.[1] The reported yield is approximately 2.66 g (97%).[2]
Product Data and Safety Information
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 173336-76-0 | [7] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [8] |
| Molecular Weight | 275.14 g/mol | [8] |
| Appearance | White to light yellow powder or crystal | [1][7] |
| Boiling Point | 308.8 °C at 760 mmHg | [1] |
| Density | 1.313 g/cm³ | [1] |
| Storage | Sealed in dry, 2-8°C | [7] |
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Hazard Statements: The final product is classified as GHS07 (Warning) and is harmful if swallowed (H302).[7][8] The starting material, 4-bromo-2-methoxyphenol, can cause skin and serious eye irritation.[10]
-
Precautionary Statements:
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9][11]
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Inactive base (K₂CO₃ may be hydrated). - Insufficient heating. | - Extend reaction time and monitor by TLC. - Use freshly opened or dried anhydrous K₂CO₃. - Ensure the reaction mixture is properly refluxing. |
| Multiple Spots on TLC of Crude Product | - Unreacted starting materials. - Formation of side products. | - This is expected. Proceed with the purification step. - Ensure efficient column chromatography to separate the desired product. |
| Difficulty in Purification | - Poor separation on the column. | - Adjust the eluent system. A less polar solvent system (e.g., hexanes/dichloromethane) may improve separation. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of this compound.
- Chemsrc. CAS#:173336-76-0 | this compound.
- Sigma-Aldrich. This compound.
- Guidechem. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene 173336-76-0 wiki.
- TCI Chemicals. This compound 173336-76-0.
- Cram. Williamson Ether Synthesis Lab Report.
- Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- FAQ. What are the applications of 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene?.
- Sigma-Aldrich.
- Homework.Study.com.
- Santa Cruz Biotechnology. 4-Bromo-2-hydroxyanisole | CAS 37942-01-1 | SCBT.
- Ningbo Inno Pharmchem Co.,Ltd. High Purity 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- PubChem. 4-Bromo-2-methoxyphenol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 173336-76-0 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. CAS#:173336-76-0 | this compound | Chemsrc [chemsrc.com]
- 10. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Application Note: Strategic Use of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene in the Convergent Synthesis of Aliskiren
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Aliskiren and its Synthesis
Aliskiren is a first-in-class, orally active, non-peptide direct renin inhibitor used for the treatment of hypertension.[1] By directly targeting the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), Aliskiren provides a distinct therapeutic mechanism for managing high blood pressure.[1] The molecular complexity of Aliskiren necessitates a sophisticated and efficient synthetic strategy, particularly for large-scale pharmaceutical production.
Convergent synthesis, a strategy where different fragments of a target molecule are synthesized independently and then coupled together, is often preferred for complex molecules like Aliskiren. This approach enhances overall efficiency and simplifies purification processes. A pivotal component in many reported Aliskiren syntheses is the aromatic side chain, for which 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 173336-76-0) serves as a critical starting material.[2][3] The high purity and specific structure of this intermediate are paramount for the successful construction of the final active pharmaceutical ingredient (API).[3]
This application note provides a detailed protocol for the utilization of this compound in a key C-C bond-forming reaction, a cornerstone of the Aliskiren total synthesis. We will explore the conversion of this aryl bromide into a reactive organometallic species and its subsequent coupling with a core backbone fragment, explaining the rationale behind the experimental choices to ensure reproducibility and high yield.
Physicochemical Properties of the Key Intermediate
A thorough understanding of the starting material's properties is essential for safe handling, storage, and successful application in synthesis.[2]
| Property | Value | Reference |
| CAS Number | 173336-76-0 | [2] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [4] |
| Molecular Weight | 275.14 g/mol | Calculated |
| Appearance | White to slight yellow crystalline solid or liquid | [2] |
| Density | 1.313 g/cm³ | [2] |
| Boiling Point | 308.8 °C at 760 mmHg | [2] |
| Flash Point | 124.4 °C | [2] |
| Purity Standard | NLT 99.5% | [2][3] |
Synthetic Strategy: A Convergent Approach
The total synthesis of Aliskiren is well-suited to a convergent strategy, which involves the preparation of two or more key fragments that are later joined. The primary disconnection breaks Aliskiren into the complex amino acid backbone and the substituted aromatic side-chain. This compound is the precursor to this essential aromatic fragment.
The core of the strategy involves an organometallic coupling reaction.[5][6] The aryl bromide is first converted into a nucleophilic organometallic reagent (e.g., a Grignard reagent), which then attacks an electrophilic derivative of the Aliskiren backbone to form a new carbon-carbon bond.
Caption: Retrosynthetic analysis of Aliskiren.
Experimental Protocols
The following protocols provide a step-by-step methodology for a key transformation in the Aliskiren synthesis, starting from the specified aryl bromide.
Protocol 1: Formation of the Aryl Grignard Reagent
This protocol describes the conversion of the aryl bromide into a highly reactive Grignard reagent. This is a foundational step for the subsequent coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. This step activates the magnesium surface.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound dissolved in anhydrous THF to the magnesium turnings.
-
Reaction Propagation: Once the reaction initiates (indicated by gentle refluxing and disappearance of the iodine color), add the remaining aryl bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete conversion. The resulting dark grey or brown solution is the Grignard reagent and should be used immediately in the next step.
Scientist's Note (Expertise & Experience): The success of Grignard reagent formation is critically dependent on anhydrous conditions. Any trace of water will quench the reagent. The use of iodine is a classic technique to etch the passivating oxide layer on the magnesium surface, thereby initiating the reaction. If the reaction fails to start, gentle warming or sonication can be applied.
Protocol 2: Grignard Coupling with a Lactone Intermediate
This protocol outlines the coupling of the prepared Grignard reagent with a suitable electrophilic partner, such as a protected lactone representing the Aliskiren backbone, a strategy alluded to in synthetic literature.[7][8]
Materials:
-
Aryl Grignard reagent solution from Protocol 4.1 (approx. 1.0 eq)
-
Electrophilic lactone intermediate (e.g., a C-8 lactone derivative) (1.1 eq) dissolved in anhydrous THF
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a separate flame-dried, inert-atmosphere flask, dissolve the electrophilic lactone intermediate in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the prepared Grignard reagent solution from Protocol 4.1 to the cooled lactone solution via a cannula or dropping funnel over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by quenching a small aliquot of the reaction mixture.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Scientist's Note (Trustworthiness): The slow addition of the Grignard reagent at low temperatures (-78 °C) is crucial to control the exothermicity of the reaction and to prevent side reactions, such as double addition or enolization of the lactone. Quenching with a mild acid like NH₄Cl protonates the intermediate alkoxide without causing acid-catalyzed degradation of the product.
Experimental Workflow and Purification
The overall process from starting material to purified intermediate follows a logical sequence of synthesis, work-up, and purification.
Caption: Overall experimental workflow.
Purification: The crude product obtained from the work-up is typically purified using flash column chromatography on silica gel. The appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) must be determined by TLC analysis.
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Expected Yield | 65-85% (post-purification) |
| Purity (by HPLC) | >98% |
Characterization and Quality Control
The identity and purity of the synthesized intermediate must be rigorously confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (approx. 6.7-7.1 ppm), methoxy groups (approx. 3.3 and 3.8 ppm), and the propoxy chain, along with new signals from the coupled backbone.[4] |
| ¹³C NMR | Aromatic carbon signals (approx. 112-150 ppm) and aliphatic signals consistent with the coupled product structure.[4] |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the coupled product.[8] |
| HPLC | A single major peak indicating high purity, with retention time determined by the specific method conditions.[9] |
Conclusion
This compound is a vital, high-purity intermediate for the synthesis of the antihypertensive drug Aliskiren. The protocols detailed herein demonstrate a robust and reliable method for its conversion into a reactive Grignard reagent and subsequent coupling with a core backbone fragment. The causality-driven explanations for each step provide researchers with the necessary insights to troubleshoot and adapt the procedure. This organometallic coupling strategy represents a key bond construction in an efficient, convergent synthesis of Aliskiren, underscoring the importance of well-characterized starting materials in modern pharmaceutical development.
References
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. Vertex AI Search.
- Understanding the Chemical Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. PubMed.
- The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry (RSC Publishing).
- Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Various Sources.
- Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. PubMed.
- ALISKIREN - API SYNTHESIS.
- High Purity this compound: A Key Intermediate in Pharmaceutical Synthesis. Vertex AI Search.
- What are the applications of 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene?. FAQ.
- Formal total synthesis of aliskiren. PubMed.
- Practical synthesis of an orally active renin inhibitor aliskiren. ElectronicsAndBooks.
- Aliskiren | C30H53N3O6 | CID 5493444. PubChem - NIH.
- A SIMPLE AND SENSITIVE METHOD FOR THE DETERMINATION OF ALISKIREN HEMIFUMARATE USING HPLC-UV DETECTION. Rasayan Journal of Chemistry.
- Organometallic Coupling Reactions. Organic Chemistry Class Notes - Fiveable.
- 10.7 Organometallic Coupling Reactions. Organic Chemistry | OpenStax.
Sources
- 1. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. fiveable.me [fiveable.me]
- 6. 10.7 Organometallic Coupling Reactions - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. API SYNTHESIS INTERNATIONAL: ALISKIREN [apisynthesisint.blogspot.com]
- 9. Bot Verification [rasayanjournal.co.in]
Application Notes: A Practical Guide to the Suzuki-Miyaura Coupling of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] Its power lies in the efficient construction of biaryl and substituted aromatic structures, which are prevalent motifs in countless bioactive compounds.
This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene . This substrate is a key, high-value intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[2][3] As an electron-rich aryl bromide, its reactivity presents specific challenges and considerations that necessitate a carefully optimized protocol. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a procedure, but a deeper understanding of the causality behind the chosen conditions to ensure robust and reproducible outcomes.
The Catalytic Heart: Mechanism and Parameter Optimization
The efficacy of the Suzuki-Miyaura reaction hinges on a finely tuned palladium catalytic cycle. A comprehensive understanding of this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step, particularly for electron-rich substrates like this compound, where the electron-donating alkoxy groups can slow down the reaction.[2] The selection of a suitable electron-rich and bulky phosphine ligand is crucial to promote this step.[4]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the palladium(II) center, displacing the halide.[4] The choice of base and solvent is critical for the efficiency of this phase.[5]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: A Self-Validating System
The following protocol is designed as a robust starting point for the coupling of this compound with a generic arylboronic acid, such as phenylboronic acid. The choices of reagents and conditions are grounded in established principles for overcoming the lower reactivity of electron-rich aryl bromides.
Reagent Selection & Rationale
| Component | Recommended Reagent | Rationale |
| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) | A common, cost-effective, and air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species. |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky and electron-rich Buchwald phosphine ligand known to accelerate the oxidative addition of electron-rich aryl bromides and stabilize the catalytic species. |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong inorganic base that is effective in a wide range of Suzuki couplings. It is generally well-tolerated by many functional groups and is easily removed during workup. |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | A common biphasic solvent system that facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient transmetalation. |
| Boronic Acid | Phenylboronic Acid | A standard, commercially available coupling partner used here as a representative example. Boronic esters or trifluoroborate salts can also be used, often enhancing stability.[2][4] |
Experimental Protocol
This protocol describes the reaction on a 1.0 mmol scale. All glassware should be oven- or flame-dried prior to use.
Table 1: Reagent Quantities
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 291.16 | 1.0 | 291 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | 0.02 (2 mol%) |
| SPhos | 410.51 | 0.04 | 16.4 mg | 0.04 (4 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | 2.0 |
| 1,4-Dioxane (anhydrous) | - | - | 8 mL | - |
| Water (degassed) | - | - | 2 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (291 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe. The mixture should be a suspension.
-
Reaction Conditions: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by taking a small aliquot from the reaction mixture.
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water.
-
Stir the mixture, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Work-up - Catalyst Removal and Purification:
-
Filter the dried organic solution through a small plug of Celite to remove fine palladium residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
-
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to common side reactions and potential issues with recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently degassed system (oxygen present).3. Poor quality or decomposed boronic acid. | 1. Use a fresh palladium source or a pre-catalyst.2. Ensure thorough degassing of solvents and the reaction vessel.3. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[2] |
| Homocoupling of Boronic Acid | Presence of oxygen or incomplete reduction of Pd(II) precatalyst can lead to oxidative homocoupling of the boronic acid.[2] | Improve degassing procedures. Ensure the ligand-to-palladium ratio is appropriate to stabilize the Pd(0) state. |
| Debromination of Starting Material | A competing reaction where the aryl bromide is reduced to an arene. Can be caused by hydride sources in the reaction mixture.[2] | Ensure solvents are anhydrous and pure. Consider a different base, such as K₃PO₄, which can sometimes minimize this side reaction. |
| Product is Water-Soluble / Difficult Extraction | The product may have hydrophilic properties, making extraction into a nonpolar organic solvent inefficient. | Skip the aqueous workup. After reaction completion, filter the mixture through Celite to remove palladium, evaporate the solvent, and proceed directly to column chromatography. |
Conclusion
This application note provides an expert-validated, detailed protocol for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic underpinnings and the rationale for the selection of an optimized catalyst system, base, and solvent, researchers can confidently approach the synthesis of valuable biaryl structures derived from this key pharmaceutical intermediate. The provided workflow and troubleshooting guide serve as a comprehensive resource to ensure successful, efficient, and reproducible outcomes in the laboratory.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of this compound. [Link]
- Sandiego, M. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Myers, A. G. The Suzuki Reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. [https://www. -chemical.com/news/exploring-4-bromo-1-methoxy-2-3-methoxypropoxy-benzene-a-key-intermediate-in-pharmaceutical-synthesis-78885341.html]([Link]. -chemical.com/news/exploring-4-bromo-1-methoxy-2-3-methoxypropoxy-benzene-a-key-intermediate-in-pharmaceutical-synthesis-78885341.html)
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Heck reaction conditions for 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
An Application Guide for the Heck Reaction of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Introduction: Context and Significance
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials. This guide provides a detailed protocol and technical insights for the Heck reaction involving a specific, electron-rich aryl bromide: This compound (CAS: 173336-76-0). This substrate is a crucial intermediate in the synthesis of Aliskiren, a direct renin inhibitor used to treat hypertension, making the optimization and successful execution of its subsequent transformations critical for pharmaceutical development.[4][5]
The electronic nature of this substrate—an aryl bromide bearing two electron-donating alkoxy groups—presents unique challenges compared to more reactive electron-deficient or simple aryl halides. Understanding the interplay of catalyst, ligand, base, and solvent is paramount to achieving high yields and selectivity. This document serves as a comprehensive resource for researchers and process chemists aiming to effectively utilize this key intermediate.
The Catalytic Cycle: A Mechanistic Overview
The broadly accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7] A thorough understanding of this cycle is fundamental to rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step.[1][6]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.[6]
-
Syn β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, also in a syn fashion, to form the substituted alkene product and a hydrido-palladium(II) species.[6] This step dictates the regioselectivity and stereoselectivity, typically favoring the more thermodynamically stable trans (E) isomer.[6][8]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr). This facilitates the reductive elimination of HBr from the hydrido-palladium(II) species, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[1][7]
Figure 1: The Palladium-Catalyzed Heck Reaction Cycle.
Optimizing Reaction Parameters: A Scientist's Guide
The success of a Heck reaction, particularly with an electron-rich substrate, hinges on the careful selection of several key parameters.
-
Palladium Catalyst Precursor: While Pd(0) is the active catalyst, more stable and air-tolerant Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) are commonly used as precatalysts.[7][9] These are reduced in situ to Pd(0). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common Pd(0) source but can be less efficient than in situ generated catalysts.[2][7]
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[6]
-
Phosphines: Triphenylphosphine (PPh₃) is a standard choice.[2] However, for less reactive aryl bromides, more electron-rich and bulky phosphine ligands such as Tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald's biaryl phosphines can significantly improve reaction rates and yields.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors that form highly stable and active palladium complexes, making them excellent for challenging couplings, including those with electron-rich aryl halides.[3][10]
-
-
Base: The base plays a critical role in the final step of the catalytic cycle.[6] Its strength and nature can influence the reaction outcome.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are frequently used.[1][9] Cs₂CO₃ is often effective in difficult couplings.[11]
-
Organic Bases: Hindered amine bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are common choices, particularly in classic Heck conditions.[2]
-
-
Solvent: Polar aprotic solvents are standard as they can dissolve the inorganic base and stabilize the polar intermediates in the catalytic cycle.[9][12] Common choices include N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and acetonitrile.[9][10]
-
Temperature: Heck reactions typically require heating, often in the range of 80-140 °C, to drive the oxidative addition and other steps.[3][10] The optimal temperature must be determined empirically to maximize conversion while minimizing thermal decomposition of reagents or products.[13][14]
Detailed Application Protocol
This protocol describes a general procedure for the Heck coupling of This compound with n-butyl acrylate, a common electron-poor alkene.
Materials and Reagents:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Diethyl ether, Brine, and deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), Pd(OAc)₂ (0.02 eq., 2 mol%), and P(o-tol)₃ (0.04 eq., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous K₂CO₃ (2.0 eq.) followed by anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the aryl bromide).
-
Degassing: Stir the mixture and sparge with inert gas for 15-20 minutes to degas the solvent.
-
Alkene Addition: Add n-butyl acrylate (1.5 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Check for the consumption of the starting aryl bromide. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.
Reaction Monitoring and Data Interpretation
Effective reaction monitoring is crucial for determining the endpoint and preventing the formation of byproducts.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for qualitative reaction monitoring.[15][16] A cospot (a lane where both the starting material and reaction mixture are spotted) is essential to confidently track the disappearance of the starting material.[17]
Figure 2: Idealized TLC progression of the Heck reaction.
Quantitative Data Summary for Optimization:
The conditions provided are a starting point. Optimization is often necessary. The following table illustrates a hypothetical optimization study.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 24 | 65 |
| 3 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 120 | 18 | 88 |
| 4 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Cs₂CO₃ (2) | DMAc | 120 | 16 | 92 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Purity of starting materials.[18] 4. Oxygen contamination. | 1. Use fresh Pd source and high-purity ligand. 2. Increase temperature in 10 °C increments. 3. Recrystallize or purify starting materials. 4. Ensure proper degassing and a robust inert atmosphere. |
| Palladium Black Formation | Catalyst decomposition due to oxygen, moisture, or absence of stabilizing ligand.[18] | 1. Improve inert atmosphere technique. 2. Use anhydrous solvents and reagents. 3. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). |
| Formation of Side Products | 1. Alkene isomerization. 2. Reductive Heck product (addition of H instead of Ar group).[10] 3. Homocoupling of the aryl bromide. | 1. Adding certain salts can sometimes suppress isomerization.[7] 2. This can be influenced by the base and solvent; screening different conditions may be necessary. 3. Ensure a sufficient excess of the alkene partner. |
Conclusion
The Heck reaction of this compound is a highly valuable transformation for the synthesis of pharmaceutical intermediates. Success with this electron-rich substrate requires careful attention to the catalyst system, particularly the use of electron-rich, bulky phosphine ligands or NHCs, and the optimization of base, solvent, and temperature. By following a well-designed protocol, diligently monitoring reaction progress, and applying systematic troubleshooting, researchers can reliably achieve high yields of the desired coupled product, facilitating advancements in drug development and complex molecule synthesis.
References
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Bernechea, M., de Jesús, E., López-Mardomingo, C., & Terreros, P. (2021). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 40(15), 2475–2485.
- Ramgren, S. D., & Miller, K. M. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- Said, N. N. M., et al. (2021). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Conference Proceedings, 2332(1).
- ChemInform. (2010). Uridate/Pyridyl Pd(II)
- Wipf, P. (2007). Palladium II. Basic Principles. University of Pittsburgh.
- Akrawi, O. A., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(7), 12347-12357.
- Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000.
- AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....
- SATHEE CUET. (n.d.). Chemistry Heck Reaction.
- Bhanage, B. M., & Arai, S. (2018). Heck Reaction—State of the Art.
- Hu, Y., et al. (2003).
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
- ResearchGate. (n.d.). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Reddit. (2024). Troubleshooting a difficult Heck reaction.
- ResearchGate. (2018). The Effect of Bases, Catalyst Loading and Reaction Temperature on the Catalytic Evaluation of Supported Palladium(II) Catalyst in the Mizoroki-Heck.
- Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound.
- Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
- Sharma, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13, 21898-21921.
- The Organic Chemistry Tutor. (2017, December 18). Heck Reaction and Predicting The Products (Terminal Addition). YouTube.
- Chemsrc. (n.d.). CAS#:173336-76-0 | this compound.
- Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- Carretero, J. C., & García Ruano, J. L. (2007). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Chemical Reviews, 107(11), 4841-4883.
- Pharmaceutical Technology. (2011). NMR Reaction-Monitoring as a Process Analytical Technique.
- Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10456–10463.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
Sources
- 1. byjus.com [byjus.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Heck Reaction—State of the Art [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SATHEE CUET: Chemistry Heck Reaction [cuet.iitk.ac.in]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. How To [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Introduction: A Versatile Building Block in Modern Synthesis
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0) is a key chemical intermediate, recognized for its pivotal role in the synthesis of Aliskiren, a direct renin inhibitor used in the management of hypertension.[1] Its molecular structure, featuring a functionalized bromobenzene core, presents an ideal platform for diversification through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic chemistry, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key palladium-catalyzed cross-coupling reactions applicable to this substrate. While specific literature on the cross-coupling of this exact molecule is nascent, the protocols herein are built upon well-established methodologies for structurally analogous aryl bromides.[3][4] The principles and experimental conditions detailed provide a robust starting point for the synthesis of novel derivatives for applications in medicinal chemistry, materials science, and beyond.
Molecular Profile: this compound
| Property | Value |
| CAS Number | 173336-76-0 |
| Molecular Formula | C₁₁H₁₅BrO₃ |
| Molecular Weight | 275.14 g/mol [5] |
| Appearance | White to light yellow powder or lump[6] |
| Boiling Point | 308.8 °C at 760 mmHg[1] |
| Density | 1.313 g/cm³[1] |
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an organohalide with a boronic acid or ester derivative.[7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it indispensable for creating analogs of the core structure.
Underlying Mechanism
The reaction proceeds through a well-understood catalytic cycle involving a palladium(0) species.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][7]
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar electron-rich aryl bromides.[3][8][9]
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Suggested Quantity/Condition | Role |
| This compound | 1.0 mmol, 1.0 equiv | Aryl Halide |
| Phenylboronic Acid | 1.2 mmol, 1.2 equiv | Coupling Partner |
| Pd(OAc)₂ | 0.02 mmol, 2 mol% | Catalyst Precursor |
| SPhos | 0.04 mmol, 4 mol% | Ligand |
| K₃PO₄ | 2.0 mmol, 2.0 equiv | Base |
| Toluene/H₂O (10:1) | 5 mL | Solvent |
| Temperature | 100 °C | Reaction Temperature |
| Time | 12-18 h | Reaction Duration |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene (4.5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.[3]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] This reaction is of paramount importance in pharmaceutical chemistry, as the aniline and related motifs are present in a vast number of bioactive molecules.[12]
Underlying Mechanism
Similar to the Suzuki coupling, this reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[13][14] The amine then coordinates to the palladium(II) center. A strong base facilitates the deprotonation of the coordinated amine to form a palladium amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[10][14]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nobelprize.org [nobelprize.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 173336-76-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. ikm.org.my [ikm.org.my]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Synthesis and Utility of 2-methoxy-4-(3-methoxypropoxy)phenylmagnesium bromide
A Senior Application Scientist's Guide to the Grignard Reaction of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the successful formation and application of the Grignard reagent derived from this compound. This aryl magnesium halide is a crucial intermediate, notably in the synthesis of Aliskiren, a potent renin inhibitor for the treatment of hypertension.[1][2] Mastering its synthesis is fundamental to accessing a range of complex molecular architectures.
Scientific Principles and Strategic Considerations
The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon.[3][4] The synthesis of the target Grignard reagent, 2-methoxy-4-(3-methoxypropoxy)phenylmagnesium bromide, from its corresponding aryl bromide involves the direct oxidative addition of magnesium metal.
Mechanism of Formation
The formation of a Grignard reagent is a heterogeneous surface reaction that proceeds through a radical mechanism.[5][6] An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in this compound, leading to the formation of an aryl radical and a magnesium bromide radical. These species then rapidly combine on the magnesium surface to form the organomagnesium compound.
The critical role of an aprotic ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, cannot be overstated. The lone pairs on the ether's oxygen atom coordinate to the magnesium center, stabilizing the Grignard reagent in solution via the Schlenk equilibrium.[6][7] This solvation is essential for both the reagent's formation and its subsequent reactivity.
Critical Parameters for Success
-
Anhydrous Conditions: Grignard reagents are exceptionally strong bases and will be rapidly quenched by protic sources, including trace amounts of water, destroying the reagent.[6][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit or prevent the reaction from initiating.[7] Chemical or mechanical activation is often necessary. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in situ.[7][8]
-
Substrate Purity: The starting aryl bromide must be pure and free from moisture. The presence of the methoxy and methoxypropoxy ether groups is well-tolerated, as ethers are aprotic and are the solvents of choice for this reaction.[6]
Detailed Experimental Protocol
This protocol details the formation of 2-methoxy-4-(3-methoxypropoxy)phenylmagnesium bromide and its subsequent reaction with a model electrophile, cyclohexanone.
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Equiv. | Moles (mmol) | Amount | Notes |
| Part A: Grignard Formation | |||||
| Magnesium Turnings | 24.31 | 1.2 | 12.0 | 292 mg | |
| Iodine | 253.81 | Catalytic | - | 1 crystal | For activation. |
| This compound | 275.14 | 1.0 | 10.0 | 2.75 g | Must be anhydrous. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | 35 mL | From a freshly opened bottle or distilled from a suitable drying agent. |
| Part B: Reaction with Electrophile | |||||
| Cyclohexanone | 98.14 | 1.0 | 10.0 | 0.98 g (1.03 mL) | Must be anhydrous. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | 10 mL | |
| Work-up & Purification | |||||
| Saturated aq. NH₄Cl | - | - | - | ~20 mL | For quenching. |
| Diethyl Ether | - | - | - | ~100 mL | For extraction. |
| Brine (Saturated aq. NaCl) | - | - | - | ~30 mL | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | For drying. |
Visualization of Reaction and Workflow
Caption: Overall reaction scheme for the synthesis of the Grignard reagent and its subsequent reaction.
Caption: Step-by-step experimental workflow for the Grignard synthesis protocol.
Step-by-Step Procedure
Part A: Preparation of 2-methoxy-4-(3-methoxypropoxy)phenylmagnesium bromide
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, reflux condenser (topped with a drying tube or inert gas line), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (292 mg) into the reaction flask. Add a single small crystal of iodine. The flask can be gently warmed to sublime the iodine, which helps activate the magnesium surface.
-
Initiation: In a separate dry flask, prepare a solution of this compound (2.75 g) in anhydrous THF (25 mL). Transfer this solution to the dropping funnel. Add approximately 1-2 mL of this solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. Gentle warming with a heat gun may be required if the reaction does not start.
-
Addition: Once the reaction is initiated, slowly add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle, self-sustaining reflux.[9] This slow addition is crucial to prevent overheating and minimize the formation of the Wurtz coupling side product.[10]
-
Completion: After the addition is complete, add an additional 10 mL of anhydrous THF through the dropping funnel to rinse any residual starting material into the flask. Continue to stir the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed. The resulting dark gray to brown solution is the Grignard reagent, which should be used immediately.
Part B: Reaction with Cyclohexanone
-
Preparation: In a separate dry flask, dissolve cyclohexanone (0.98 g) in anhydrous THF (10 mL).
-
Addition: Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0 °C. While stirring, add the cyclohexanone solution dropwise via syringe or dropping funnel. An exothermic reaction will occur; maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~20 mL) dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate (magnesium salts) will form.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (~30-40 mL each). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the final product, 1-(2-methoxy-4-(3-methoxypropoxy)phenyl)cyclohexan-1-ol.
Troubleshooting and Side Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | - Inactive magnesium surface (oxide layer).- Wet solvent or glassware.- Impure aryl bromide. | - Add another small iodine crystal.- Add a few drops of 1,2-dibromoethane.- Gently crush some magnesium turnings with a dry glass rod.- Apply gentle, localized heat with a heat gun.- Ensure all materials are scrupulously dry.[7][8] |
| Low Yield of Product | - Incomplete formation of Grignard reagent.- Grignard reagent destroyed by moisture or air.- Wurtz coupling side reaction. | - Allow longer reaction time for Grignard formation.- Ensure a robust inert atmosphere and use high-quality anhydrous solvents.- Maintain dilute conditions and slow addition of the aryl bromide to minimize dimerization.[10][11] |
| Formation of Biphenyl Side Product | - Wurtz-type coupling between the Grignard reagent and unreacted aryl bromide. | - This is favored by high concentrations of aryl bromide. Ensure slow, dropwise addition to keep the instantaneous concentration of the halide low.[11] |
References
- Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]
- University of Calgary. (n.d.).
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
- Wikipedia. (n.d.). Grignard reagent. [Link]
- Weiss, H. M. (1996). Side Reactions in a Grignard Synthesis.
- Autech. (n.d.). Exploring 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- Weiss, H. M. (1996). Side reactions in a grignard synthesis.
- Lee, J., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 66(16), 5677-5680. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound. [Link]
- Web Pages. (n.d.). Grignard Reaction. [Link]
- University of Central Florida. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
- Jasperse, J. (n.d.). Grignard Reaction. [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Lee, J., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. study.com [study.com]
- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Side reactions in a grignard synthesis - ProQuest [proquest.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Purification techniques for 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
An Application Guide to the Purification of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Introduction
This compound (CAS No. 173336-76-0) is a highly functionalized aromatic compound of significant interest in the pharmaceutical industry. Its primary role as a pivotal precursor in the synthesis of Aliskiren, a direct renin inhibitor used for treating hypertension, places stringent demands on its purity.[1] The presence of isomeric, poly-halogenated, or starting material-related impurities can have a cascading negative impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
This comprehensive guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to explain the underlying principles and rationale behind selecting and optimizing a purification strategy. We will explore a multi-technique approach, from preliminary workup to high-purity isolation, ensuring that the final compound meets the rigorous standards required for advanced pharmaceutical synthesis.
PART 1: Compound Profile and Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is the cornerstone of developing an effective purification strategy. These parameters dictate the choice of solvents, thermal conditions, and separation techniques.
| Property | Value | Source |
| CAS Number | 173336-76-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [2][3] |
| Molecular Weight | 275.14 g/mol | [2] |
| Appearance | White to slight yellow crystalline solid or liquid mixture | [1][2][3] |
| Boiling Point | 308.8 °C at 760 mmHg | [1] |
| Density | 1.313 g/cm³ | [1] |
| Solubility | Sparingly soluble in water; Soluble in methanol | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [2][3] |
The compound's high boiling point suggests that vacuum distillation is a viable method for bulk purification, while its potential crystalline nature makes recrystallization a powerful technique for final polishing. Its solubility profile indicates that standard normal-phase chromatography is highly applicable.
PART 2: Purification Methodologies and Protocols
The optimal purification strategy is often a multi-step process. We begin with a crude workup to remove bulk impurities, followed by one or more high-resolution techniques to achieve pharmaceutical-grade purity.
Preliminary Purification: Aqueous Workup
Causality: Before proceeding to more refined techniques, it is crucial to remove inorganic salts, acidic or basic reagents, and water-soluble byproducts from the crude reaction mixture. An aqueous workup using liquid-liquid extraction is the most efficient method for this initial cleanup.
Protocol:
-
Transfer the crude reaction mixture into a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent in which the target compound is highly soluble (e.g., Ethyl Acetate, Dichloromethane).
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acidic catalysts or byproducts. Stopper the funnel, invert, and vent frequently to release any evolved gas (CO₂). Shake gently and allow the layers to separate. Drain and discard the aqueous (lower) layer.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and removes the bulk of the residual water from the organic layer. Shake, allow the layers to separate, and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude, pre-purified product.
Caption: Workflow for Preliminary Aqueous Workup.
High-Purity Method 1: Flash Column Chromatography
Causality: Flash column chromatography is the workhorse technique for purifying moderately polar organic compounds. It separates molecules based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). By carefully selecting the eluent, this compound can be effectively isolated from less polar (e.g., starting materials) and more polar (e.g., over-brominated) impurities.
Protocol:
-
Solvent System Selection (TLC Analysis):
-
On a silica gel TLC plate, spot the crude material.
-
Develop the plate in various solvent systems (e.g., Hexane/Ethyl Acetate mixtures like 9:1, 4:1, 1:1).
-
The ideal system will show the target compound with a Retention Factor (Rƒ) of approximately 0.3-0.4, with good separation from all impurities.[4]
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure.
-
Collect fractions in test tubes or vials. A gradient elution (gradually increasing the polarity of the solvent) may be necessary if impurities have very different polarities.[5]
-
-
Fraction Analysis:
-
Spot every few collected fractions on a TLC plate and develop to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the highly purified product.
-
Sources
Application Note: High-Purity Isolation of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key intermediate in pharmaceutical synthesis, notably for the hypertension drug Aliskiren.[1] The protocol employs normal-phase flash column chromatography, a widely used technique for efficiently separating compounds based on polarity.[2][3] We detail the method development process using Thin-Layer Chromatography (TLC), followed by a robust column chromatography procedure designed to yield the target compound with high purity. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable purification method for this and structurally similar aromatic ethers.
Introduction and Scientific Principles
This compound (MW: 275.14 g/mol ) is a moderately polar aromatic ether.[4] Its purification from a crude reaction mixture is essential to remove unreacted starting materials, by-products, and other impurities, ensuring the integrity of subsequent synthetic steps.[1]
The purification strategy detailed herein is based on the principles of normal-phase adsorption chromatography.[5] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (solvent system).[3][5] Compound separation is achieved based on differential partitioning between the two phases.[5]
-
Polar compounds will have a stronger affinity for the polar silica gel, causing them to adsorb more strongly and elute more slowly.
-
Non-polar compounds will have a greater affinity for the mobile phase, causing them to travel through the column more quickly and elute first.
The choice of mobile phase is critical and is determined empirically using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale analog for column chromatography.[2][6] An optimal solvent system will provide good separation between the target compound and its impurities, ideally with a target Retention Factor (Rf) of approximately 0.2-0.4 for the desired product.[7][8]
Materials and Methods
| Equipment | Reagents & Consumables |
| Flash Chromatography System (e.g., Biotage, Teledyne ISCO) | Crude this compound |
| Glass chromatography column (if manual) | Silica Gel, 230-400 mesh (for flash chromatography)[9] |
| Fraction collector | n-Hexane (or Heptane), HPLC Grade[10] |
| Rotary evaporator | Ethyl Acetate (EtOAc), HPLC Grade[11][12] |
| TLC tank, plates (silica gel 60 F254), and capillaries | Dichloromethane (DCM), HPLC Grade (for sample loading)[13] |
| UV lamp (254 nm) | TLC stain (e.g., potassium permanganate) |
| Standard laboratory glassware | Cotton or glass wool[5] |
| Fume hood | Sand, washed |
Experimental Protocol
This protocol is divided into two main stages: method development via TLC and the full-scale column chromatography purification.
Part A: TLC Method Development for Solvent System Optimization
The goal of this stage is to identify a mobile phase composition that effectively separates the target compound from impurities. A common and effective solvent system for moderately polar compounds is a mixture of a non-polar alkane (hexane) and a more polar ester (ethyl acetate).[6][13]
Procedure:
-
Prepare Samples for Spotting:
-
Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM.
-
If available, prepare a reference sample of pure this compound.
-
-
Test Solvent Systems: Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture on a TLC plate. If a pure standard is available, a three-lane spotting is recommended: pure standard (left), co-spot (middle), and crude mixture (right).[8]
-
Develop and Visualize: Place the plate in the TLC chamber and allow the solvent front to travel up the plate. Visualize the separated spots under a UV lamp and/or by using a chemical stain.[2]
-
Analyze Results:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[14]
-
The ideal solvent system will show the target compound's spot clearly separated from other spots, with an Rf value between 0.2 and 0.4.[7] For this compound, a system of 85:15 Hexane:Ethyl Acetate is often a good starting point.
-
Part B: Flash Column Chromatography Purification
This procedure assumes a standard glass column setup but is directly adaptable to automated flash systems. The amount of silica gel used is typically 20-50 times the weight of the crude sample.[5]
Step 1: Column Packing (Slurry Method)
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer of sand.[7]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).[5][7]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[7]
-
Once the silica has settled, add a protective layer of sand on top.[5][7]
-
Drain the excess solvent until the level is just at the top of the sand layer. Crucially, do not allow the column to run dry at any point. [5]
Step 2: Sample Loading (Dry Loading Recommended) Dry loading is often superior for resolution as it prevents the sample dissolution solvent from interfering with the separation.[7][9]
-
Dissolve the crude material in a minimal amount of a suitable solvent (like DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.[7]
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of silica gel impregnated with the crude mixture.
-
Carefully add this powder to the top of the packed column.
-
Gently add another thin layer of sand over the sample layer.[7]
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, starting with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and collecting the eluent in fractions (e.g., 10-20 mL test tubes).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the separation proceeds (e.g., to 90:10, then 85:15).[15] This allows for the elution of baseline impurities first, followed by the target compound.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[3] Spot several fractions per TLC plate for efficiency.
Step 4: Product Isolation
-
Analyze the TLC plates of the collected fractions. A pure fraction will show a single spot corresponding to the Rf of the target compound.[16][17]
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Workflow Visualization
The entire purification protocol can be summarized in the following workflow:
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. Try a different solvent system if necessary (e.g., Dichloromethane/Hexane). |
| Column was packed improperly (air bubbles, cracks). | Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the silica gel. | |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Compound elutes too quickly | Mobile phase is too polar. | Start with a less polar mobile phase (e.g., a higher percentage of hexane). |
| Streaking on TLC/Column | Sample is overloaded. | Use a larger column with more silica gel or purify a smaller amount of crude material. |
| Compound is acidic/basic and interacting strongly with silica. | Add a small amount of modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds).[15] |
References
- Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- GL Sciences. Normal Phase Column Selection Guide.
- University of Alberta. Column chromatography.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of this compound.
- University of Colorado Boulder, Organic Chemistry. Column Chromatography Procedures.
- Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?
- CommonOrganicChemistry.com. Running a Silica Gel Column.
- Sorbtech. For Examination of Reactions - Column Chromatography.
- Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
- Guidechem. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene 173336-76-0 wiki.
- Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?
- Chemenu. Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Chromatography: How to Monitor by TLC.
- Study.com. (2021, June 14). How to Interpret Thin Layer & Column Chromatography Results.
- Professor Dave Explains. (2023, February 17). Performing Thin Layer Chromatography (TLC) [Video]. YouTube.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Page loading... [guidechem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. biotage.com [biotage.com]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. biotage.com [biotage.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Purification [chem.rochester.edu]
- 16. column-chromatography.com [column-chromatography.com]
- 17. study.com [study.com]
Application Notes for 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene in Organic Synthesis
Introduction
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, with CAS number 173336-76-0, is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and a protected phenol in the form of a methoxypropoxy ether, makes it a versatile intermediate for the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of its applications, particularly in the synthesis of pharmaceutical agents, and offers detailed protocols for its use. The primary application of this compound is as a key intermediate in the synthesis of Aliskiren, a potent antihypertensive drug.[1][2] The methoxy and methoxypropoxy groups play a significant role in modulating the electronic properties of the aromatic ring and can influence the regioselectivity of subsequent reactions.[3] The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4]
Key Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective application in synthesis.
| Property | Value |
| Molecular Formula | C11H15BrO3 |
| Molecular Weight | 275.14 g/mol |
| Appearance | White to slight yellow crystalline solid or liquid mixture[1] |
| Boiling Point | 308.8 °C at 760 mmHg[1] |
| Density | 1.313 g/cm³[1] |
| Flash Point | 124.4 °C[1] |
| Purity | Typically ≥ 99.5%[1][2] |
Core Applications in Organic Synthesis
The strategic placement of functional groups on the benzene ring of this compound dictates its primary applications in organic synthesis.
Precursor for Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a cornerstone of this molecule's reactivity, serving as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex scaffolds.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, this compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters to generate more complex molecular frameworks. This transformation is a key step in the synthesis of numerous pharmaceutical compounds.[5][6]
-
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5] The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate and efficiency.[6]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)[7]
-
Palladium(II) acetate (Pd(OAc)2) (0.5-2 mol%)[7]
-
Phosphine ligand (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligand (if necessary)
-
Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 mmol)[6]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.[6]
-
Add the solvent to the flask. If a biphasic system like dioxane/water is used, ensure vigorous stirring to facilitate phase transfer.[6]
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[7]
Lithiation and Subsequent Functionalization
The bromine atom can be readily exchanged with lithium via a metal-halogen exchange reaction using an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups onto the aromatic ring.
-
Causality Behind Experimental Choices: This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent unwanted side reactions, such as the decomposition of the organolithium reagent or reaction with other functional groups in the molecule. The choice of the organolithium reagent can influence the efficiency of the metal-halogen exchange.
Protocol: Lithiation and Borylation
This protocol describes the conversion of this compound to its corresponding boronic ester, a key intermediate for subsequent Suzuki-Miyaura coupling reactions.
Materials:
-
This compound (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Triisopropyl borate (1.2 mmol)
-
Aqueous HCl (1 M)
-
Pinacol (1.2 mmol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution and stir for 30-60 minutes at -78 °C.
-
Add triisopropyl borate dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
To the crude boronic acid, add pinacol and an appropriate solvent (e.g., toluene or dichloromethane). Stir at room temperature until the conversion to the pinacol boronate ester is complete (monitor by TLC or NMR).
-
Purify the resulting pinacol boronate ester by column chromatography on silica gel.
Deprotection of the Methoxypropoxy Group
The 3-methoxypropoxy group serves as a protecting group for the phenolic hydroxyl function.[9][10][11] Its removal is often a necessary step in the final stages of a synthetic sequence to unmask the free phenol, which can then be used for further functionalization or is a required feature of the target molecule.
-
Causality Behind Experimental Choices: The deprotection of alkyl ethers can be challenging and may require harsh conditions.[9] The choice of deprotection method depends on the stability of other functional groups present in the molecule. Common methods include treatment with strong acids like trifluoroacetic acid or boron tribromide.[10][12]
Protocol: Deprotection of the Methoxypropoxy Group
This protocol outlines a general procedure for the acidic cleavage of the methoxypropoxy ether.
Materials:
-
4-Substituted-1-methoxy-2-(3-methoxypropoxy)benzene derivative (1.0 mmol)
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (BBr3) (1.2-1.5 mmol, 1 M solution in DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C, depending on the substrate's sensitivity.
-
Slowly add the BBr3 solution dropwise.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude phenolic product by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations involving this compound.
Caption: Suzuki-Miyaura cross-coupling reaction.
Caption: Lithiation and subsequent borylation.
Caption: Deprotection of the methoxypropoxy group.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for the strategic introduction of various functional groups, making it an indispensable tool for medicinal chemists and researchers in drug discovery and development. The protocols provided herein offer a solid foundation for the application of this compound in the synthesis of complex organic molecules. As with any chemical procedure, careful optimization and adherence to safety protocols are paramount for successful outcomes.
References
- Understanding the Chemical Properties and Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 - ChemicalBook.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Exploring 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- High Purity 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene - Benchchem.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- What are the applications of 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene? - FAQ.
- Protective Groups In Organic Synthesis | Request PDF - ResearchG
- MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides
- Protecting Groups - Organic Synthesis.
- Protection and Deprotection - CEM Corpor
- The role of the methoxy group in approved drugs - PubMed.
- Introducing bromine to the molecular structure as a str
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protection and Deprotection [cem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Strategic Derivatization of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key substituted aryl bromide intermediate in pharmaceutical synthesis.[1] We present detailed, field-proven protocols for two powerful and versatile derivatization strategies: Palladium-catalyzed Suzuki-Miyaura cross-coupling and organolithium-mediated halogen-metal exchange. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices, robust protocol design, and safety considerations. Each section integrates expert insights with authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Substrate
This compound is a highly functionalized aromatic building block. Its structure features a reactive carbon-bromine (C-Br) bond, which serves as a versatile handle for introducing molecular complexity. The methoxy and methoxypropoxy ether groups are sterically and electronically significant, influencing the reactivity of the aromatic ring and often serving as key pharmacophoric elements or protecting groups in multi-step syntheses. Mastery of its derivatization is crucial for constructing novel molecular entities in medicinal chemistry and materials science. This guide will focus on transforming the C-Br bond, the primary site for synthetic elaboration.
Physicochemical Properties & Safety
Before proceeding with any protocol, it is critical to understand the properties of the starting material.
| Property | Value | Source |
| CAS Number | 173336-76-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [2] |
| Molecular Weight | 275.14 g/mol | [3] |
| Physical Form | White to light yellow powder/crystal | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
| Safety | Warning: Harmful if swallowed (H302). Standard PPE (lab coat, safety glasses, gloves) is required. | [2] |
Derivatization Strategy I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[4][5][6] Its functional group tolerance and mild reaction conditions make it an ideal first choice for derivatizing our substrate.[7][8]
Principle and Mechanism
The reaction proceeds via a catalytic cycle involving a palladium complex.[9][10][11] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of our substrate, forming a Pd(II) complex.[7][8][12]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide.[7][8] The base activates the boronic acid, facilitating this step.[4]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[7][9][12]
Visualizing the Catalytic Cycle
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle
Detailed Protocol: Coupling with 4-Methoxyphenylboronic Acid
This protocol provides a robust method for synthesizing 4-(4-methoxyphenyl)-1-methoxy-2-(3-methoxypropoxy)benzene.
Materials & Equipment:
-
This compound (1.0 mmol, 275 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 22 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen), condenser, and heating mantle
Experimental Workflow:
Caption: Fig 2. Suzuki Coupling Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add the aryl bromide, 4-methoxyphenylboronic acid, and cesium carbonate.[13]
-
Inerting the System: Seal the flask with a rubber septum, and connect it to the inert gas line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add 10 mL of anhydrous dioxane via syringe. Purge the solvent with argon for 10 minutes. Under a positive flow of argon, quickly add the PdCl₂(dppf) catalyst.
-
Reaction: Equip the flask with a condenser and heat the mixture to 100 °C with vigorous stirring.[13]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).[13]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filter pad with additional ethyl acetate (2x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Expertise & Causality: Key Choices Explained
-
Why PdCl₂(dppf)? The dppf ligand is a robust, electron-rich ferrocenyl phosphine. Its large "bite angle" and electron-donating properties stabilize the Pd(0) species and promote the rate-limiting oxidative addition and final reductive elimination steps.[14]
-
Why Cesium Carbonate? Cs₂CO₃ is a strong, yet non-nucleophilic, base. Its high solubility in organic solvents and efficacy in activating the boronic acid for transmetalation often lead to higher yields compared to other bases like K₂CO₃ or Na₂CO₃, particularly with sterically hindered substrates.[13]
-
Why Dioxane? Dioxane is a high-boiling point ether that effectively solubilizes both the organic and inorganic components of the reaction, facilitating a homogeneous reaction environment. It is crucial to use an anhydrous grade to prevent competitive protodeboronation of the boronic acid.[5]
Derivatization Strategy II: Halogen-Metal Exchange & Electrophilic Quench
For derivatives not accessible via cross-coupling, lithium-halogen exchange offers a powerful alternative. This method transforms the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond, which can then react with a wide array of electrophiles.
Principle and Mechanism
The reaction involves treating the aryl bromide with a strong organolithium base, typically at low temperatures. tert-Butyllithium (t-BuLi) is particularly effective for this exchange. The mechanism is believed to proceed through an "ate" complex intermediate.[15] The highly polarized C-Li bond of the newly formed aryllithium species is a potent nucleophile, ready for subsequent reaction.
Crucial Consideration: This is a highly exothermic and moisture-sensitive reaction. The aryllithium intermediate is a strong base and will be quenched by any protic source (e.g., water). Therefore, anhydrous conditions and inert atmosphere techniques are mandatory.[16][17]
Safety Protocol for Handling t-BuLi
tert-Butyllithium is pyrophoric and ignites spontaneously on contact with air.[18][19] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using syringe or cannula transfer techniques.[16][17][20]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and nitrile gloves are the minimum requirements.[19][20] Consider double-gloving or using neoprene over-gloves for added protection.
-
Workspace: Work in a clutter-free fume hood.[16][20] Have a Class D fire extinguisher or powdered lime readily accessible.[19]
-
Quenching: Never quench organolithium reagents with water. Use a less reactive quenching agent like isopropanol, added slowly at low temperature.
Detailed Protocol: Lithiation and Quench with N,N-Dimethylformamide (DMF)
This protocol describes the synthesis of 4-formyl-1-methoxy-2-(3-methoxypropoxy)benzene.
Materials & Equipment:
-
This compound (1.0 mmol, 275 mg)
-
tert-Butyllithium (1.7 M in pentane, 2.1 mmol, 1.24 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 mmol, 116 µL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Oven-dried, three-neck round-bottom flask with a low-temperature thermometer and septum
-
Dry ice/acetone bath (-78 °C)
Step-by-Step Procedure:
-
Setup: Assemble the three-neck flask under an argon atmosphere. Add the aryl bromide and dissolve it in 10 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add the t-BuLi solution dropwise via syringe over 10 minutes. A color change is often observed. Stir the solution at this temperature for 30 minutes to ensure complete halogen-metal exchange.
-
Electrophilic Quench: Slowly add the anhydrous DMF via syringe. Stir the reaction mixture at -78 °C for 1 hour.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether (20 mL), and separate the layers. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude aldehyde by flash column chromatography.
Expertise & Causality: Key Choices Explained
-
Why t-BuLi? tert-Butyllithium is a much stronger base and more reactive in halogen-metal exchange than n-BuLi. Using two equivalents is a common practice; one equivalent performs the exchange, while the second reacts with the tert-butyl bromide byproduct to form isobutylene and lithium bromide, driving the equilibrium towards the desired aryllithium.[15]
-
Why -78 °C? The low temperature is critical to prevent side reactions. Aryllithium species can be unstable at higher temperatures and may react with the THF solvent or undergo ortho-lithiation directed by the ether groups.[21]
-
Why Anhydrous DMF? DMF serves as the electrophile to install the formyl (-CHO) group. It must be anhydrous to avoid quenching the highly reactive aryllithium intermediate before the desired reaction can occur.
Conclusion
The derivatization of this compound is a gateway to a vast chemical space of high-value compounds. The Suzuki-Miyaura coupling offers a robust and user-friendly method for C-C bond formation under relatively mild conditions. For transformations requiring a potent nucleophile, the lithium-halogen exchange provides an excellent, albeit more technically demanding, alternative. The selection of the appropriate method depends on the desired final product and the functional group compatibility of the coupling partners. Strict adherence to the detailed protocols, especially the safety measures for pyrophoric reagents, is paramount for successful and safe execution.
References
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS.
- Role of palladium catalyst in cross-coupling reactions. (2025). Vertex AI Search.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of California, Riverside EH&S.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). University of California, Irvine EH&S.
- PYROPHORIC ORGANOLITHIUM REAGENTS STANDARD OPERATING PROCEDURE. (n.d.). New Jersey Institute of Technology.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). UC Center for Laboratory Safety.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination Reaction. (2021). YouTube.
- Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024). YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). YouTube.
- Lithiation of Br with t-BuLi. (2026). Reddit.
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (1996). Infoscience EPFL.
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). LinkedIn.
Sources
- 1. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]
- 2. This compound | 173336-76-0 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. nbinno.com [nbinno.com]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 18. ehs.uci.edu [ehs.uci.edu]
- 19. njit.edu [njit.edu]
- 20. ehs.ucr.edu [ehs.ucr.edu]
- 21. reddit.com [reddit.com]
Scale-Up Synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: An Application Note for Pharmaceutical Intermediate Production
Introduction
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is a pivotal intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension. The efficient and scalable production of this key building block is therefore of significant interest to the pharmaceutical industry. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, focusing on the robust and widely applicable Williamson ether synthesis. We will delve into the mechanistic rationale behind the procedural steps, outline a detailed and validated protocol, and discuss critical aspects of process control, safety, and analytical verification to ensure a reliable and reproducible outcome.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound is achieved through a classic Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this specific application, the process involves the deprotonation of the phenolic hydroxyl group of 5-bromo-2-methoxyphenol to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromo-3-methoxypropane, displacing the bromide leaving group to form the desired aryl ether.
The choice of reagents and reaction conditions is paramount for maximizing the yield and purity of the product, especially in a scale-up scenario. A moderately weak base like potassium carbonate is employed to selectively deprotonate the acidic phenol without promoting significant side reactions. The use of a polar aprotic solvent, such as acetonitrile, facilitates the SN2 pathway by solvating the potassium cation while leaving the phenoxide anion relatively free to act as a nucleophile.[1] The addition of potassium iodide serves a catalytic role; through the Finkelstein reaction, it transiently converts the alkyl bromide to the more reactive alkyl iodide, thereby accelerating the rate of the primary reaction.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a laboratory scale that is readily adaptable to larger-scale production with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 5-Bromo-2-methoxyphenol | C₇H₇BrO₂ | 203.03 | 20.3 g | 1.0 |
| 1-Bromo-3-methoxypropane | C₄H₉BrO | 153.02 | 26.0 g (17.7 mL) | 1.7 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 41.4 g | 3.0 |
| Potassium Iodide (KI) | KI | 166.00 | 33.2 g | 2.0 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 250 mL | - |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 4 x 300 mL (for extraction) | - |
| Saturated NaCl solution | NaCl(aq) | - | 400 mL (for washing) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | For column chromatography | - |
| Silica Gel (60-120 mesh) | SiO₂ | 60.08 | For column chromatography | - |
Experimental Procedure
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-methoxyphenol (20.3 g, 100 mmol).
-
Addition of Reagents: To the flask, add acetonitrile (250 mL) and stir until the starting material is fully dissolved. Subsequently, add potassium carbonate (41.4 g, 300 mmol) and potassium iodide (33.2 g, 200 mmol).
-
Initiation of Reaction: Add 1-bromo-3-methoxypropane (17.7 mL, 170 mmol) to the stirred suspension.
-
Reaction Execution: Heat the mixture to reflux and maintain this temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[2][3]
-
Work-up - Solvent Removal: After 24 hours, allow the reaction mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add deionized water (300 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (4 x 300 mL).
-
Work-up - Washing and Drying: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (400 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with dichloromethane to afford pure this compound.
-
Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4][5] A high-purity product is expected with a yield of approximately 97%.
Process Rationale and Scale-Up Considerations
-
Stoichiometry: An excess of 1-bromo-3-methoxypropane is used to ensure complete consumption of the more valuable 5-bromo-2-methoxyphenol. Similarly, an excess of potassium carbonate is used to drive the initial deprotonation to completion.
-
Temperature and Reaction Time: Refluxing in acetonitrile (boiling point ~82 °C) provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction without promoting significant decomposition or side reactions. The 24-hour reaction time is determined based on laboratory-scale experiments to ensure high conversion. On a larger scale, reaction progress should be closely monitored by in-process controls (e.g., HPLC, GC) to optimize the reaction time.
-
Solvent Choice: Acetonitrile is an excellent choice for this reaction due to its polarity, aprotic nature, and appropriate boiling point. For industrial-scale production, other polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be considered, though their higher boiling points and potential for decomposition may require more careful temperature control.[1]
-
Heat Management: The reaction is endothermic during the initial phase but can become exothermic as the reaction proceeds. On a large scale, proper heat management through a jacketed reactor is crucial to maintain a stable reflux temperature and prevent runaway reactions.
-
Mixing: Efficient mixing is critical to ensure good contact between the solid potassium carbonate and the dissolved reactants. On a larger scale, overhead mechanical stirring is necessary.
-
Purification: While column chromatography is suitable for laboratory-scale purification, for industrial production, crystallization would be a more economical and scalable method.[6][7][8][9][10] Developing a robust crystallization procedure from a suitable solvent system (e.g., ethanol/water) would be a key step in process development.[7][10]
Analytical Characterization
To ensure the quality and purity of the synthesized intermediate, the following analytical methods are recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. A typical eluent would be a mixture of hexane and ethyl acetate. The disappearance of the starting phenol spot and the appearance of the product spot indicate reaction progression.[2][3][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the final product and identifying any volatile impurities.[13][14][15][16] The mass spectrum will show the characteristic molecular ion peak and fragmentation pattern of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation of the final product. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups, and the propoxy chain. The ¹³C NMR will confirm the number and type of carbon atoms in the molecule.[4][17]
Expected ¹H NMR Data (CDCl₃, 600MHz, TMS): δ 7.02-7.00 (m, 2H), 6.72 (d, J = 8.3Hz, 1H), 4.08 (t, J = 6.5Hz, 2H), 3.82 (s, 3H), 3.55 (t, J = 6.1Hz, 2H), 3.34 (s, 3H), 2.11-2.07 (m, 2H).
Expected ¹³C NMR Data (100MHz, CDCl₃): δ 149.25, 148.66, 123.40, 116.40, 112.95, 112.65, 69.02, 66.21, 58.60, 56.06, 29.41.
Safety and Handling
GHS Classifications and Hazard Statements
| Compound | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| 5-Bromo-2-methoxyphenol | GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| 1-Bromo-3-methoxypropane | GHS02, GHS07 | Warning | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. |
| Acetonitrile | GHS02, GHS07 | Danger | H225: Highly flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation. |
| This compound | GHS07 | Warning | H302: Harmful if swallowed. |
This information is based on available data and should be confirmed with up-to-date safety data sheets.[18][19][20][21][22]
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: The synthesis should be performed in a well-ventilated fume hood to minimize inhalation exposure to volatile reagents and solvents. For scale-up operations, a closed-system reactor is recommended.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn at all times. For larger scale work, chemical-resistant aprons and boots may be necessary.
-
Handling and Storage
-
All reagents should be handled with care, avoiding direct contact with skin and eyes.
-
Acetonitrile and 1-bromo-3-methoxypropane are flammable and should be kept away from ignition sources.[18]
-
The final product, this compound, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Waste Disposal
All chemical waste, including residual reaction mixtures and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in appropriately labeled containers.
Conclusion
The Williamson ether synthesis provides a reliable and scalable route to this compound, a key pharmaceutical intermediate. By understanding the reaction mechanism and carefully controlling the reaction parameters, high yields and purity can be consistently achieved. The protocol and considerations outlined in this application note offer a robust framework for researchers, scientists, and drug development professionals to successfully implement and scale up the synthesis of this important molecule, ensuring a foundation of quality and efficiency in the production of Aliskiren and other potential therapeutics.
References
- Williamson ether synthesis. In Wikipedia; 2023. [Link]
- TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions.
- Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
- Williamson Ether Synthesis. Utah Tech University. [Link]
- Javaherian, M., Kazemi, F., & Ayati, S. E. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 4(1), 73-85. [Link]
- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
- Safety Data Sheet - 4-Bromo-2-methoxy-1-methylbenzene. Angene Chemical. [Link]
- Williamson Ether Synthesis Lab. Scribd. [Link]
- Williamson Ether Synthesis. Chemistry Steps. [Link]
- Recrystallization. University of California, Irvine. [Link]
- Supplementary Inform
- Solved Experiment 2: Williamson Ether Synthesis TLC Analysis. Chegg.com. [Link]
- US Patent US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- Recrystallization. University of Massachusetts Lowell. [Link]
- Purification by Recrystalliz
- Supporting information. The Royal Society of Chemistry. [Link]
- Recrystallization. University of Colorado Boulder. [Link]
- Recrystallization.
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- US Patent US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]
- GHS Classification Summary (Rev.9, 2021). PubChem. [Link]
- US Patent Application Publication US 2006/0264680 A1.
- 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. PubChem. [Link]
- GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines.
- GHS Hazard Classification: Everything You Need to Know. ERA Environmental. [Link]
- Synthesis method of 2-bromo-5-methoxyphenol.
- Mass Spectrometry Support to Mitigate Product Recall Situations in the Pharmaceutical Industry.
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene(173336-76-0) 1H NMR [m.chemicalbook.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. rubingroup.org [rubingroup.org]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. scribd.com [scribd.com]
- 12. chegg.com [chegg.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. echemi.com [echemi.com]
- 19. angenechemical.com [angenechemical.com]
- 20. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. era-environmental.com [era-environmental.com]
Application Note: A Validated Stability-Indicating HPLC Method for Monitoring the Synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. This compound is a key intermediate in various synthetic pathways, and monitoring its formation and purity is critical for process optimization and quality control. The developed method is designed to separate the main component from its potential starting materials, by-products, and degradation products. We will detail the rationale behind the method development, provide a step-by-step protocol for analysis, and discuss the validation strategy based on ICH guidelines, including forced degradation studies. The use of a Photodiode Array (PDA) detector for ensuring peak purity is also highlighted.
Introduction: The Analytical Challenge
The synthesis of highly substituted aromatic compounds like this compound requires precise control over reaction conditions. In-process monitoring is essential to track the consumption of starting materials and the formation of the desired product, as well as any impurities. An effective analytical method must provide accurate quantification and be specific enough to resolve all relevant components in a complex reaction matrix.
High-Performance Liquid Chromatography (HPLC) is the premier analytical tool for this purpose due to its high resolution and sensitivity.[1] The target analyte is a non-polar, hydrophobic molecule, making Reversed-Phase HPLC the logical chromatographic mode for separation.[2] This note serves as a comprehensive guide for researchers and drug development professionals to implement a reliable HPLC method for this specific application.
Method Development Strategy: The Science of Separation
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte and potential impurities.
Analyte Properties and Stationary Phase Selection
The target molecule, this compound, possesses a substituted benzene ring, making it significantly hydrophobic. This characteristic dictates the use of a non-polar stationary phase.
-
Expert Rationale: A C18 (octadecylsilane) column is the quintessential choice for separating non-polar to moderately polar compounds and serves as the ideal starting point. The long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention of the aromatic analyte.[3] For this method, a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) is selected to minimize peak tailing that can arise from interactions with residual silanol groups on the silica surface, particularly for any basic impurities.
Mobile Phase Optimization
The mobile phase composition is the primary tool for controlling retention and selectivity in RP-HPLC.[4]
-
Expert Rationale: A mixture of water and a miscible organic solvent is required. Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.[5] A gradient elution, starting with a higher proportion of water and increasing the concentration of acetonitrile over time, is employed. This approach is superior to an isocratic method for reaction monitoring because it ensures that more polar, early-eluting impurities are well-resolved while also providing sharp, timely elution of the highly retained main product and any non-polar by-products.[6] A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA), is added to the aqueous phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analytes or the stationary phase.[7]
Detector Selection and Wavelength
The presence of the aromatic ring in the analyte provides strong UV absorbance, making a UV detector a suitable choice.
-
Expert Rationale: A Photodiode Array (PDA) detector is specified for this application. Unlike a single-wavelength UV detector, a PDA detector acquires absorbance data across a wide UV-Vis range simultaneously.[8] This capability is invaluable for method development, allowing for the selection of an optimal detection wavelength. More importantly, it is critical for validating the method's specificity by enabling peak purity analysis.[9][10][11] This assessment compares UV spectra across an eluting peak to detect the presence of co-eluting impurities, which is a fundamental requirement for a true stability-indicating method.[12] Based on the UV spectrum of the analyte, a wavelength of 254 nm is chosen, as it provides a good response for many aromatic compounds.
Experimental Protocols
HPLC System and Conditions
The following table summarizes the optimized instrumental parameters.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and PDA detector. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Water. |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| PDA Detector | Wavelength: 254 nm. Spectral Range: 190-400 nm for peak purity analysis. |
Workflow for Sample Preparation
Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.[13][14]
Caption: Workflow for preparing a reaction mixture sample for HPLC analysis.
Step-by-Step Protocol:
-
Carefully withdraw a representative aliquot (e.g., 50 µL) from the reaction mixture.
-
If the reaction is ongoing, immediately quench it in a known volume of a suitable solvent (e.g., water or mobile phase) to stop the reaction.
-
Perform a serial dilution of the quenched sample using a 50:50 mixture of Mobile Phase A and B to bring the final concentration of the main analyte into the linear range of the detector (typically ~0.1 mg/mL).
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the column.[15]
-
Transfer the filtrate into an HPLC autosampler vial for analysis.
HPLC Analysis and Data Processing Logic
The following diagram illustrates the logical flow of the analytical process.
Caption: Logical workflow from sample injection to final data reporting.
Method Validation and System Suitability
For this method to be considered trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[16][17]
System Suitability Testing (SST)
Before running any samples, the performance of the chromatographic system must be verified. A standard solution of the analyte is injected multiple times to check key parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injector and system.[18] |
Forced Degradation Studies
To prove the method is "stability-indicating," forced degradation studies are essential.[19][20] The analyte is subjected to harsh conditions to intentionally produce degradation products. The HPLC method must be able to separate these degradants from the main analyte peak.[21]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid sample at 80 °C.
-
Photolytic Degradation: Exposure to UV/Vis light (ICH Q1B).
The successful separation of all formed degradants and the spectral purity of the main peak confirm the method's specificity.
Application: Data Interpretation and Purity Calculation
This method can be used to monitor reaction progress by tracking the decrease in starting material area and the increase in product area over time. For the final reaction mixture, the purity can be estimated using the area normalization method.
Hypothetical Results Table:
| Peak No. | Retention Time (min) | Peak Area | % Area | Peak Purity | Identity |
| 1 | 3.5 | 15,200 | 0.8 | Pass | Starting Material |
| 2 | 7.8 | 8,950 | 0.5 | Pass | By-product |
| 3 | 12.1 | 1,895,000 | 98.2 | Pass | Product |
| 4 | 14.3 | 10,500 | 0.5 | Pass | Impurity |
Purity Calculation (Area %):
The percentage purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram.[22]
-
Formula: Purity (%) = (Area_Product / Total_Area_All_Peaks) * 100
This method assumes that all components have a similar response factor at the detection wavelength. For more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to determine its relative response factor.[23][24]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column contamination or degradation. 2. Silanol interactions. 3. Mobile phase pH incorrect. | 1. Flush column or replace if necessary. 2. Ensure mobile phase is acidified (e.g., 0.1% TFA). 3. Adjust pH to be at least 2 units away from analyte pKa.[25] |
| Poor Resolution | 1. Inefficient column. 2. Gradient slope too steep. 3. Incorrect mobile phase. | 1. Replace column. 2. Decrease the gradient slope (make it shallower) to increase separation time.[26] 3. Try a different organic modifier (e.g., methanol) or a different column (e.g., Phenyl-Hexyl).[27] |
| Baseline Noise/Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp failing. | 1. Degas mobile phases thoroughly.[28] 2. Prepare fresh mobile phase with high-purity solvents. 3. Check lamp energy and replace if necessary. |
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of this compound in a reaction mixture. By detailing the rationale for chromatographic choices, providing step-by-step protocols, and outlining a validation strategy, this guide equips researchers with the necessary tools to achieve accurate, reliable, and reproducible results. The use of a PDA detector is emphasized as a critical component for ensuring the specificity and integrity of the data generated. This method is suitable for in-process control, final product purity assessment, and stability studies.
References
- Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Analytical Letters, 31(4), 651-667. Link
- Chromatography & Analysis. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Link
- Jain, D. K., et al. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biomedical Analysis. Link
- Jenke, D. (2007). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- BenchChem. (2025). Forced Degradation Studies for Stability-Indicating HPLC Methods. BenchChem Technical Support Center. Link
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from Drawell Scientific Instrument Co., Ltd. Link
- Shimadzu. (2021). Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector.
- Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
- Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Link
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Taylor & Francis Online. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Analytical Letters. Link
- International Journal of Advanced Research in Science, Communication and Technology. (2022).
- Phenomenex. (2025, June 6).
- International Journal of Research Publication and Reviews. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Link
- ALWSCI. (2025, November 27).
- Journal of Chromatography A. (1979). Investigation of aromatic hydrocarbons by reversed phase HPLC. Link
- Pharma Beginners. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Link
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Link
- Thermo Fisher Scientific. (2022, January 27).
- Organomation. (n.d.). HPLC Sample Preparation.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Link
- Pharma Tech. (2021, October 21).
- ResearchGate. (2013, April 2). How to calculate the percentage purity using the HPLC?Link
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Link
- Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Link
- Chromatography Forum. (2015, May 7).
- SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Link
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Pharma Engineering. (2017, February 2).
- ResearchGate. (2022). Q2(R1)
- ResearchGate. (2014).
- Lab-Tools. (2025, July 25).
- Chromatography Forum. (2008, May 31).
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Link
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Link
- Polymer Chemistry Characterization Lab - Virginia Tech. (n.d.).
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Link
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
- Restek. (n.d.). HPLC Column Selection Guide. Link
- Chromatography Online. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Link
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
- International Journal of Research and Review. (2025, August 8).
- Agilent Technologies. (n.d.). Column Selection Guide for HPLC. Link
- ResearchGate. (2017).
- SIELC Technologies. (n.d.). Separation of Benzene, 1-bromo-4-methoxy- on Newcrom R1 HPLC column. Link
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. moravek.com [moravek.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 13. organomation.com [organomation.com]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. onyxipca.com [onyxipca.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Calculation of Impurity by using Formula - Chromatography Forum [chromforum.org]
- 25. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 26. m.youtube.com [m.youtube.com]
- 27. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 28. HPLC故障排除指南 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Welcome to the technical support center for the synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0). This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this critical pharmaceutical intermediate, notably used in the production of the antihypertensive drug Aliskiren.[1][2] The synthesis, while conceptually straightforward via the Williamson ether synthesis, often presents challenges in achieving high yields and purity. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most reliable and common method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] In this specific application, the process involves the deprotonation of 4-Bromo-2-methoxyphenol to form a phenoxide ion, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-3-methoxypropane.
The key steps are:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 4-Bromo-2-methoxyphenol, creating a nucleophilic phenoxide.
-
Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of 1-bromo-3-methoxypropane, displacing the bromide leaving group in a concerted SN2 step.
Caption: General reaction scheme for the synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?
A low yield is the most frequent challenge and can stem from several sources. A systematic approach is crucial for diagnosis.
-
Incomplete Deprotonation: The reaction cannot proceed if the starting phenol is not converted to its nucleophilic phenoxide form.
-
Cause: The base may be too weak or not used in sufficient stoichiometric amounts. For phenols, moderately strong bases are required.
-
Solution: Ensure you are using a suitable base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). While very strong bases like sodium hydride (NaH) can be used, they increase the risk of side reactions.[6] Ensure the base is fresh and has been stored correctly. Use at least 1.5-2.0 equivalents to drive the equilibrium towards the phenoxide.
-
-
Side Reactions: The Williamson synthesis is susceptible to competing reactions that consume starting materials and form impurities.
-
Cause 1: E2 Elimination. The alkoxide/phenoxide is a strong base and can promote an E2 elimination reaction with the alkyl halide, forming an alkene byproduct (allyl methyl ether in this case).[3][4][6] This is especially problematic with secondary or tertiary alkyl halides, but can occur with primary halides at high temperatures.
-
Solution 1: Always use a primary alkyl halide, which is the case here with 1-bromo-3-methoxypropane.[4][5] Avoid excessive temperatures; reactions are typically conducted between 50-100 °C.[3]
-
Cause 2: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring.[3][4] While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities that are difficult to separate.
-
Solution 2: The choice of solvent can influence the reaction site. Polar aprotic solvents like DMF and acetonitrile are known to favor O-alkylation and are highly recommended for this synthesis.[3][6]
-
-
Poor Reagent Quality & Conditions:
-
Cause: The reaction is sensitive to moisture. Water can hydrolyze the alkyl halide and consume the base, halting the reaction.[7] Impurities in starting materials can also introduce side reactions.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Use high-purity starting materials (>98%).[8][9]
-
Q2: My crude product is difficult to purify, showing multiple spots on TLC. What are the likely byproducts and how can I minimize them?
The presence of multiple byproducts is typically linked to the side reactions discussed above.
-
Likely Byproducts:
-
Unreacted 4-Bromo-2-methoxyphenol: The most common impurity, indicating an incomplete reaction.
-
Allyl methyl ether: From E2 elimination of 1-bromo-3-methoxypropane.
-
C-alkylated Isomers: Products where the methoxypropoxy group has attached to the benzene ring.
-
-
Minimization Strategies:
-
To Reduce Unreacted Phenol: Increase the equivalents of base and alkyl halide (e.g., 1.2-1.5 eq of alkyl halide). Consider extending the reaction time and monitor closely by TLC.
-
To Minimize Elimination: Maintain the reaction temperature in the optimal 70-90 °C range. Avoid unnecessarily high temperatures.
-
To Favor O-Alkylation: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. The use of a phase-transfer catalyst can also significantly improve selectivity and reaction rate.[6]
-
Q3: The reaction is slow and requires long reflux times. How can I accelerate the reaction rate safely?
Slow reaction rates are common when there is poor interaction between the phenoxide (often a solid salt) and the alkyl halide in the organic solvent.
-
Solution: Phase-Transfer Catalysis (PTC). This is the most effective method for accelerating this type of reaction. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[10]
-
Mechanism: In this synthesis, a catalyst like tetrabutylammonium bromide (TBAB) pairs with the potassium phenoxide salt, forming an ion pair. The bulky, lipophilic butyl groups on the TBAB cation make this ion pair soluble in the organic solvent. This brings the highly reactive, "naked" phenoxide anion into close contact with the alkyl halide, dramatically increasing the SN2 reaction rate.[11]
-
Benefits: Using a PTC often leads to higher yields, shorter reaction times, milder reaction conditions (lower temperatures), and reduces the need for expensive anhydrous solvents.[11][12]
-
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices, including the use of a phase-transfer catalyst, to maximize yield and purity.
Caption: Step-by-step workflow for the optimized synthesis.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Bromo-2-methoxyphenol | 203.04 | 10.0 g | 49.2 mmol | 1.0 |
| 1-bromo-3-methoxypropane | 153.02 | 9.0 g (6.2 mL) | 58.8 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 13.6 g | 98.4 mmol | 2.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.58 g | 4.9 mmol | 0.1 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |
| Ethyl Acetate | - | ~300 mL | - | - |
| Deionized Water | - | ~200 mL | - | - |
| Brine (saturated NaCl solution) | - | ~50 mL | - | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Bromo-2-methoxyphenol (10.0 g), anhydrous potassium carbonate (13.6 g), and tetrabutylammonium bromide (1.58 g).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature under a nitrogen atmosphere.
-
Alkyl Halide Addition: Slowly add 1-bromo-3-methoxypropane (9.0 g) to the stirring suspension over 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction's progress by taking small aliquots every hour and analyzing them by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 3-5 hours, as indicated by the disappearance of the starting phenol spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate).
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a white to light yellow solid or oil.[1][8] An expected yield with this optimized protocol is in the range of 85-95%.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the optimal base for this synthesis? A: Anhydrous potassium carbonate (K₂CO₃) is highly recommended. It is a moderately strong base that is effective at deprotonating the phenol, easy to handle, inexpensive, and less hazardous than alternatives like sodium hydride (NaH).[13] While NaOH can be used, its hygroscopic nature can introduce water, and NaH presents significant handling risks and can promote side reactions if not used carefully.[6][7]
Q: Which solvent system is recommended? A: Polar aprotic solvents are strongly preferred to facilitate the SN2 reaction.[3] N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity and ability to dissolve the intermediate salts. Acetonitrile is another good alternative. Protic solvents like ethanol should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.
Q: Can I use 1-chloro-3-methoxypropane instead of the bromo- version? A: Yes, but the reaction will be significantly slower. SN2 reaction rates depend on the quality of the leaving group, with the order being I > Br > Cl > F.[14] Using the chloro-alkane would require longer reaction times or higher temperatures, which could increase the likelihood of elimination byproducts. To compensate, adding a catalytic amount of sodium or potassium iodide can be beneficial; the iodide will displace the chloride in-situ to form the more reactive iodo-alkane.[15]
Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final compound, which should be >99% for pharmaceutical applications.[1][2]
Section 5: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | 173336-76-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. alfachemic.com [alfachemic.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 14. francis-press.com [francis-press.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Bromination of 1-methoxy-2-(3-methoxypropoxy)benzene
Introduction: Navigating the High Reactivity of a Doubly Activated Aromatic System
The bromination of 1-methoxy-2-(3-methoxypropoxy)benzene presents a unique set of challenges primarily due to the potent activating effects of its two ether substituents. The methoxy (-OCH₃) and 3-methoxypropoxy (-O(CH₂)₃OCH₃) groups are strong electron-donating groups (EDGs) that significantly increase the nucleophilicity of the benzene ring, making it highly susceptible to electrophilic aromatic substitution (EAS).[1][2][3][4][5] While this high reactivity can be advantageous, it often leads to a lack of selectivity, yielding a complex mixture of side products that can complicate purification and reduce the yield of the desired monobrominated compound.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis. It is designed for researchers and drug development professionals to diagnose and resolve common issues such as poor regioselectivity, over-bromination, and ether cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect during the bromination of 1-methoxy-2-(3-methoxypropoxy)benzene?
A: The side products in this reaction can be categorized into three main classes:
-
Regioisomers: The two ether groups are ortho to each other. The methoxy group at C1 directs electrophiles to the C4 (para) and C6 (ortho) positions. The 3-methoxypropoxy group at C2 directs to the C5 (para) and C3 (ortho) positions. Due to this combined activation, you will likely obtain a mixture of monobrominated isomers. Steric hindrance from the bulkier 3-methoxypropoxy group may disfavor substitution at the C3 position.[6]
-
Over-brominated Products: The benzene ring is so electron-rich that after the first bromination, it remains highly activated.[7] This makes it prone to subsequent brominations, leading to the formation of di- and even tri-brominated species. This is a very common issue with substrates like phenols and anisoles, which have strongly activating groups.[8][9]
-
Ether Cleavage Products: If the reaction conditions are too harsh (e.g., using strong Lewis acids like FeBr₃ or in the presence of HBr), the ether linkages can be cleaved.[10][11][12][13] This would generate phenolic compounds, which are even more reactive towards bromination and can lead to a complex mixture of brominated phenols.
Q2: Why am I observing multiple spots on my TLC analysis that are difficult to separate?
A: A complex TLC profile with multiple, often closely-spaced spots, is the classic signature of a reaction plagued by both poor regioselectivity and over-bromination. The polarity differences between the various monobrominated isomers can be minimal, making them difficult to resolve via column chromatography. The presence of di-brominated and other poly-brominated products further complicates the chromatogram. Slow, controlled addition of a milder brominating agent at low temperatures is crucial to minimize this issue.[7][14]
Q3: My NMR analysis suggests the presence of a hydroxyl (-OH) group. What could be the cause?
A: The appearance of a hydroxyl group indicates that one or both of the ether groups have been cleaved. This is typically caused by acidic conditions.[10][12] Many standard bromination protocols use a Lewis acid catalyst (e.g., FeBr₃), which can generate trace amounts of HBr, a strong acid known to cleave ethers.[13][15] The mechanism involves protonation of the ether oxygen, creating a good leaving group, which is then displaced by a bromide ion. To prevent this, it is essential to use anhydrous conditions and consider catalyst-free methods or milder brominating agents that do not require strong acids.
Q4: Which brominating agent is most suitable for achieving high selectivity in this reaction?
A: For highly activated systems like this one, aggressive reagents like molecular bromine (Br₂) with a Lewis acid catalyst are often too reactive and lead to over-bromination.[7][16][17] A milder electrophilic bromine source is highly recommended. N-Bromosuccinimide (NBS) is an excellent choice as it provides a low concentration of electrophilic bromine, which helps control the reaction rate and reduces the formation of poly-brominated side products.[7][18]
| Reagent | Typical Conditions | Pros | Cons |
| Br₂ / FeBr₃ | CH₂Cl₂ or CCl₄, 0°C to RT | Inexpensive, highly reactive | Low selectivity, high risk of over-bromination and ether cleavage |
| Br₂ in Acetic Acid | CH₃COOH, RT | Moderate reactivity | Acidic medium can promote ether cleavage |
| N-Bromosuccinimide (NBS) | DMF or CH₃CN, 0°C | Excellent for controlling monobromination, milder conditions | More expensive, requires careful control of stoichiometry |
| Pyridinium Tribromide | THF or CH₂Cl₂, RT | Solid, easy to handle, mild | Can be less reactive for some substrates |
Troubleshooting Guide: From Problem to Protocol
Problem 1: Significant Over-bromination (Formation of Di- and Poly-brominated Products)
-
Symptoms: Mass spectrometry data shows peaks corresponding to the addition of two or more bromine atoms. TLC analysis reveals multiple, less polar spots compared to the desired product.
-
Primary Cause: The substrate is extremely activated by two electron-donating groups, making the monobrominated product highly susceptible to further reaction.[7][9] This is exacerbated by using an excess of the brominating agent or conditions that are too harsh.
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Use a precise 1.0 equivalent of the brominating agent relative to the substrate. Even a slight excess can lead to significant amounts of di-brominated product.
-
Slow Addition: Add the brominating agent dropwise as a solution over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring the initial monobromination.[7]
-
Lower the Temperature: Perform the reaction at 0°C or even -20°C. Lower temperatures decrease the reaction rate and improve selectivity by favoring the pathway with the lowest activation energy.[7][14]
-
Switch to a Milder Reagent: Discontinue the use of Br₂/FeBr₃. Employ N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile.[18]
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
-
Symptoms: ¹H NMR spectrum shows complex aromatic signals that cannot be assigned to a single isomer. Purification by column chromatography yields multiple fractions containing products with the same mass.
-
Primary Cause: Multiple positions on the aromatic ring (C3, C4, C5, C6) are activated for electrophilic attack, and the energy barriers for substitution at these sites are similar.
-
Troubleshooting & Solutions:
-
Optimize Temperature: As with over-bromination, lowering the reaction temperature is the most effective first step to enhance regioselectivity.
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Non-polar solvents may favor the sterically less hindered para-substituted products. Experiment with solvents like dichloromethane, carbon tetrachloride, and hexane.
-
Bulky Brominating Agents: While less common, using a bulkier brominating source could potentially increase substitution at the sterically more accessible positions (likely C4 and C5).
-
Problem 3: Evidence of Ether Cleavage (Phenolic Byproducts)
-
Symptoms: The crude reaction mixture has a dark color. The product has a lower-than-expected melting point or appears as an oil. NMR or IR spectroscopy indicates the presence of an -OH group. Mass spectrometry shows fragments corresponding to the loss of a methyl or 3-methoxypropyl group.
-
Primary Cause: The reaction conditions are too acidic, leading to the cleavage of the C-O ether bonds.[10][11][13] This is a known side reaction when using strong acids or Lewis acids that can generate HBr.[12]
-
Troubleshooting & Solutions:
-
Avoid Lewis Acids: The high activation of the substrate means a strong Lewis acid catalyst is likely unnecessary. Attempt the bromination with NBS without any catalyst.[19]
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Any moisture can react with the brominating agent or catalyst to form HBr.
-
Incorporate a Non-Nucleophilic Base: Add a mild, non-nucleophilic base like pyridine or 2,6-lutidine to the reaction mixture to scavenge any protons that may be generated, thereby preventing the acidic cleavage of the ethers.
-
Experimental Protocols
Protocol 1: Optimized Procedure for Selective Monobromination using NBS
This protocol is designed to minimize over-bromination and preserve the ether functionalities.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-methoxy-2-(3-methoxypropoxy)benzene (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq.) in a minimal amount of anhydrous DMF. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction: Add the NBS solution to the reaction flask dropwise over 2 hours, ensuring the internal temperature does not rise above 5°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours after the addition is finished.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate (to quench any remaining bromine), followed by water, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography.
Visualizations
Reaction Pathways and Side Products
Caption: Potential reaction pathways in the bromination of the title compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common bromination issues.
References
- How is the bromination mechanism of anisole carried out? Quora.
- Bromination of Anisole: A Detailed Explor
- Bromin
- Acidic cleavage of ethers. Khan Academy.
- Avoiding over-bromin
- Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
- Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- Ether cleavage. Wikipedia.
- Reactions of Ethers-Ether Cleavage. Chemistry Steps.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
- Cleavage of Ethers with Acids. Organic Chemistry Tutor.
- Directing Groups in SE Ar. University of Calgary.
- Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.
- A Comparative Study: Unraveling the Directing Effects of Butoxy and Methoxy Groups in Electrophilic Arom
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Electrophilic arom
- Electrophilic substitution reactions (halogenation, nitration, sulphonation and Friedel-Craft reaction). Sarthaks eConnect.
- Electrophilic halogen
- Electrophilic Substitution of Phenols. Chemistry LibreTexts.
- Electrophilic Aromatic Substitution Reactions - Bromin
- Active/inactive aromatic ring bromin
- Electrophilic Arom. Subs. of phenols. University of Calgary.
Sources
- 1. quora.com [quora.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sarthaks.com [sarthaks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ether cleavage - Wikipedia [en.wikipedia.org]
- 13. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 14. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 19. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Suzuki Coupling with 4-Bromo-Aromatics
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 4-bromo-aromatic substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) structured to address specific challenges encountered in the lab.
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, its successful implementation, particularly with moderately reactive electrophiles like 4-bromo-aromatics, requires careful consideration of various reaction parameters. This guide provides not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a 4-bromo-aromatic substrate is showing low to no conversion. Where should I start troubleshooting?
A1: Low or no product formation is a common issue that can often be resolved by systematically evaluating your reaction setup and reagents.[3] Here are the primary factors to investigate:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3][4] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. Inadequate inerting can lead to catalyst deactivation and the formation of homocoupling byproducts.[4][5]
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Using a fresh, properly stored catalyst is crucial, as Pd(0) species can be sensitive to air and moisture.[3] If you suspect catalyst deactivation, consider using a more stable pre-catalyst or increasing the catalyst loading.
-
Reagent Quality: The purity of your reagents is paramount. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation.[3][6] It is always advisable to use fresh or properly stored boronic acid. The quality of the base is also critical; it should be finely powdered and dry to ensure reproducibility.[3][7]
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Significant formation of a dehalogenated (hydrodehalogenated) byproduct.
Q2: I am observing a significant amount of the dehalogenated starting material in my reaction mixture. What is causing this and how can I minimize it?
A2: The formation of a dehalogenated byproduct, where the bromine atom is replaced by a hydrogen, is a common side reaction in Suzuki couplings.[4][5] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.
Causality:
After the oxidative addition of the 4-bromo-aromatic to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can undergo a competing reaction.[5] Instead of transmetalation with the boronic acid, it can react with a hydride source, leading to reductive elimination of the dehalogenated arene. Potential hydride sources include certain solvents (like alcohols, if used as a solvent or present as an impurity), some bases, or impurities in the reagents.[5] The mechanism is depicted below.
Caption: Pathway for dehalogenation side reaction.
Solutions & Protocols:
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. If using ethereal solvents like THF or dioxane, check for and remove peroxides.[4]
-
Choice of Base: Some bases are more prone to promoting dehalogenation. If using bases like alkoxides in alcoholic solvents, consider switching to inorganic bases such as K₃PO₄ or Cs₂CO₃ in aprotic solvents like dioxane or toluene.[8]
-
Protecting Groups: For certain substrates, such as N-H containing heterocycles like pyrroles, dehalogenation can be a major issue. Protection of the nitrogen atom can suppress this side reaction.[9]
Experimental Protocol: Minimizing Dehalogenation in the Coupling of 4-Bromoanisole
-
Reactants: 4-bromoanisole (1.0 equiv), Phenylboronic acid (1.2 equiv).
-
Catalyst System: Pd(OAc)₂ (2 mol%), SPhos (4 mol%).
-
Base: K₃PO₄ (2.0 equiv), finely powdered and dried.
-
Solvent: Anhydrous, degassed toluene (0.1 M).
-
Procedure:
-
To a dry Schlenk flask under argon, add 4-bromoanisole, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or GC-MS to assess the ratio of product to dehalogenated byproduct.
-
Issue 2: Low yield due to homocoupling of the boronic acid.
Q3: My reaction is producing a significant amount of the boronic acid homocoupling product (biaryl from the boronic acid). What leads to this and how can it be prevented?
A3: The homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction, particularly when Pd(II) species are present in the reaction mixture.[5] This can occur if a Pd(II) precatalyst is used and its reduction to the active Pd(0) is inefficient, or if the reaction mixture is not properly degassed, allowing oxygen to re-oxidize Pd(0) to Pd(II).[5]
Causality:
The presence of Pd(II) can catalyze the coupling of two boronic acid molecules, which also serves to reduce the Pd(II) to the catalytically active Pd(0).[5] Higher levels of oxygen in the reaction mixture have been shown to increase the amount of homocoupling.[5]
Solutions & Protocols:
-
Thorough Degassing: Meticulous degassing of solvents and the reaction vessel is crucial. Multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period (at least 30 minutes) is recommended.[10]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling, although these can also be sensitive to air.[11]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, minimizing the rate of homocoupling.
Issue 3: Inefficient coupling of sterically hindered 4-bromo-aromatics.
Q4: I am struggling to couple a sterically hindered 4-bromo-aromatic substrate. What are the key parameters to adjust?
A4: Steric hindrance on either the 4-bromo-aromatic or the boronic acid partner can significantly slow down the key steps of the Suzuki catalytic cycle, namely oxidative addition and reductive elimination. Overcoming this challenge often requires the use of specialized ligands and carefully optimized reaction conditions.
Causality:
Bulky substituents near the reaction center can impede the approach of the palladium catalyst to the C-Br bond for oxidative addition. Similarly, steric clash in the diorganopalladium(II) intermediate can hinder the final reductive elimination step to form the C-C bond.
Solutions & Protocols:
-
Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is critical for promoting the coupling of sterically hindered substrates.[8] Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can accelerate both oxidative addition and reductive elimination.[11][12] These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.[13]
-
Stronger Bases and Higher Temperatures: For challenging couplings, stronger bases like t-BuOK or higher temperatures may be necessary to facilitate the reaction.[12]
-
Choice of Solvent: Aprotic polar solvents like dioxane can be effective for these transformations.[12]
Experimental Protocol: Coupling of a Sterically Hindered 4-Bromo-Aromatic
-
Reactants: 2-Bromo-1,3,5-trimethylbenzene (1.0 equiv), 2,4,6-Triisopropylphenylboronic acid (1.2 equiv).
-
Catalyst System: Pd₂(dba)₃ (1 mol%), RuPhos (2.5 mol%).
-
Base: NaOtBu (2.0 equiv).
-
Solvent: Anhydrous, degassed dioxane (0.1 M).
-
Procedure:
-
In a glovebox, combine all solid reagents in a reaction vessel.
-
Add the degassed dioxane.
-
Seal the vessel and heat to 110 °C for 12-24 hours.
-
Monitor for product formation.
-
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., Buchwald ligands) or NHCs | Accelerates oxidative addition and reductive elimination.[12][13] |
| Base | Stronger, non-nucleophilic bases (e.g., t-BuOK) | Promotes efficient transmetalation.[12] |
| Solvent | Aprotic, polar solvents (e.g., dioxane, toluene) | Good solubility for reactants and intermediates.[12] |
| Temperature | Elevated temperatures (e.g., 100-120 °C) | Overcomes activation energy barriers. |
Issue 4: Protodeboronation of the boronic acid.
Q5: I suspect my boronic acid is decomposing during the reaction. What is protodeboronation and how can I prevent it?
A5: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[6] This is particularly problematic for electron-rich or certain heteroaromatic boronic acids.[5]
Causality:
This reaction is essentially a protonolysis of the boronic acid and can be catalyzed by both acid and base.[6] The propensity for protodeboronation is highly dependent on the substrate and the reaction conditions.[6]
Solutions & Protocols:
-
Use of Boronic Esters: Boronic esters, such as pinacol (Bpin) or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[6][14] MIDA boronates, in particular, can be used in a "slow release" strategy where the boronic acid is generated in situ at a low concentration, minimizing its decomposition.[6]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can sometimes suppress protodeboronation, although water is often beneficial for dissolving the base.
-
Choice of Base: Weaker bases may be less prone to promoting protodeboronation. Screening different bases is often necessary.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
References
- Protodeboron
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Optimization of the Suzuki-Miyaura cross coupling reaction of...
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
- Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. [Link]
- Effect of base and solvent Suzuki cross coupling of 4 - ResearchG
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- The Suzuki Reaction - Andrew G Myers Research Group. [Link]
- Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction...
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchG
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchG
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
- Suzuki reaction - Wikipedia. [Link]
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [Link]
- Which conditions are favorable for the efficient Suzuki coupling?
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preventing dehalogenation of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Welcome to the dedicated technical support guide for 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS 173336-76-0). This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this key intermediate, notably in the synthesis of Aliskiren and other complex molecules.[1]
This guide provides in-depth, field-proven insights to help you navigate the common challenges associated with this substrate, with a primary focus on preventing the undesired side reaction of dehalogenation. The advice herein is structured to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a polysubstituted aromatic bromide. Its structure features a bromine atom para to a methoxy group and ortho to a methoxypropoxy group. This specific arrangement of electron-donating groups makes it a valuable and sometimes challenging building block in organic synthesis. It is most notably recognized as a fundamental precursor in the multi-step synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1][2][3]
Q2: Why is dehalogenation a significant problem with this specific substrate?
Dehalogenation (the replacement of the bromine atom with a hydrogen) is a common side reaction for many aryl halides, but this substrate's electronic properties can exacerbate the issue.[4] The two ether-based substituents (-OCH₃ and -O(CH₂)₃OCH₃) are electron-donating groups (EDGs). These EDGs increase the electron density on the aromatic ring, which can influence the key steps in many catalytic cycles. For instance, in palladium-catalyzed cross-coupling, this can affect the rate of oxidative addition and reductive elimination. More critically, intermediates formed during these reactions or during the preparation of organometallic reagents can be susceptible to protonolysis (reaction with a proton source) or other reductive pathways that lead to the dehalogenated byproduct.
Q3: In which common reactions should I be most concerned about dehalogenation?
You should be particularly vigilant for dehalogenation in the following transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, and Heck reactions. The formation of palladium-hydride species in the catalytic cycle is a primary pathway to hydrodehalogenation.
-
Organometallic Reagent Formation: When preparing Grignard reagents (RMgBr) or organolithium species (RLi) via metal-halogen exchange, the resulting highly basic organometallic intermediate can be quenched by trace proton sources in the solvent or on the glassware, leading to the dehalogenated arene.
-
Lithiation Reactions: When using strong bases like n-butyllithium (n-BuLi), lithium-halogen exchange is often a very fast process that competes with, and usually outpaces, directed ortho-metalation for aryl bromides.[5] The resulting aryllithium is highly susceptible to protonation.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The primary cause of dehalogenation in these reactions is the formation of a palladium-hydride (Pd-H) intermediate, which can reductively eliminate with the aryl halide faster than the desired cross-coupling pathway. The choice of ligand, base, and solvent is critical to steer the reaction toward the desired product.
Problem: Significant formation of 1-methoxy-2-(3-methoxypropoxy)benzene is observed.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Suboptimal Ligand Choice | Rationale: The ligand's steric bulk and electronic properties are the most critical factors in controlling the catalytic cycle.[6] Small, electron-poor ligands (like PPh₃) can lead to unstable catalytic complexes that are more prone to side reactions. Bulky, electron-rich phosphine ligands promote the desired reductive elimination step over competing pathways like β-hydride elimination, which can generate Pd-H species.[4][7] Solution: • Switch to Buchwald-type Biaryl Phosphine Ligands: These are the industry standard for challenging substrates. Ligands like SPhos , XPhos , or RuPhos are specifically designed to be bulky and electron-rich, accelerating reductive elimination and stabilizing the catalytic species.[4] • Increase Ligand:Palladium Ratio: A slightly higher ratio (e.g., 1.5:1 to 2.2:1 L:Pd) can sometimes help ensure the palladium center remains coordinated and stabilized, preventing decomposition that can lead to dehalogenation. |
| Inappropriate Base | Rationale: The base plays a role in both the transmetalation step (in Suzuki coupling) and in generating potential hydride sources.[8] Strong alkoxide bases (e.g., NaOtBu) can sometimes promote β-hydride elimination from the alkoxide itself, generating Pd-H. Weaker inorganic bases are often preferred. Solution: • Use a Weaker Inorganic Base: For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They are effective in promoting transmetalation without being overly aggressive.[9] For Buchwald-Hartwig aminations, while NaOtBu or LHMDS are often necessary, careful screening is required. |
| Solvent as a Hydride Source | Rationale: Solvents, particularly alcohols, can be a direct source of hydrides for the catalyst. While some protocols use aqueous or alcohol-containing media, they must be carefully optimized.[10] Anhydrous, aprotic solvents generally minimize this risk. Solution: • Use Anhydrous Aprotic Solvents: Toluene, dioxane, or THF are standard choices. Ensure they are rigorously dried before use. • Avoid Protic Solvents: If possible, avoid methanol or ethanol unless a specific protocol for your substrate class has validated their use. |
| High Reaction Temperature | Rationale: Higher temperatures can accelerate all reaction pathways, including catalyst decomposition and dehalogenation side reactions. Solution: • Lower the Temperature: Modern, highly active catalyst systems often allow reactions to proceed at lower temperatures (e.g., 80-100 °C, or even room temperature for some systems) than older catalysts.[11] Attempt the reaction at a lower temperature to see if the ratio of product to byproduct improves. |
Recommended Protocol: Suzuki-Miyaura Coupling
This is a general, robust starting point for coupling this compound with an arylboronic acid, designed to minimize dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2.2 - 4.4 mol%, maintain a ~1.1:1 L:Pd ratio)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous solvent via cannula.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Troubleshooting Guide 2: Formation of Organometallic Intermediates
Problem: Low yield of desired product after quenching an organolithium or Grignard reagent, with significant dehalogenated byproduct isolated.
This issue almost always points to the premature quenching of the highly basic organometallic intermediate by a proton source.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Adventitious Water | Rationale: Organolithium and Grignard reagents are exceptionally strong bases and will be rapidly protonated by even trace amounts of water.[12] This is the most common failure mode. Solution: • Rigorous Drying: All glassware must be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas. • Anhydrous Solvents: Use freshly distilled solvents (e.g., THF over sodium/benzophenone) or commercially available anhydrous solvents packaged under inert gas. |
| Incomplete Metal-Halogen Exchange | Rationale: If the formation of the organometallic is slow or incomplete, adding the electrophile results in a complex mixture. For Grignard formation, the magnesium surface can be passivated by an oxide layer, preventing the reaction.[13] Solution (Grignard): • Magnesium Activation: Activate the magnesium turnings before adding the bulk of the aryl bromide. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using sonication.[13] Patent literature for a similar chloro-analog in the Aliskiren synthesis uses 1,2-dibromoethane as an activator. • Use "Turbo Grignard": For difficult substrates, using i-PrMgCl·LiCl can facilitate a smooth Br/Mg exchange at lower temperatures, which is often cleaner than using magnesium metal. Solution (Organolithium): • Low Temperature: Lithium-halogen exchange with n-BuLi is extremely fast, even at -78 °C.[14] Ensure the reaction is kept cold to prevent side reactions with the solvent (e.g., THF). |
| Competition from Directed ortho-Metalation (DoM) | Rationale: The methoxy and methoxypropoxy groups are known Directed Metalation Groups (DMGs) that can direct lithiation to an adjacent C-H bond.[5][15] However, for aryl bromides, the rate of lithium-halogen exchange is almost always significantly faster than C-H deprotonation.[5] While DoM is a potential pathway, it is unlikely to be the primary cause of failure if using n-BuLi or t-BuLi at low temperatures. Solution: • Prioritize Lithium-Halogen Exchange Conditions: Use n-BuLi or t-BuLi at -78 °C in THF or ether. This kinetically favors the exchange reaction. Using a bulky amide base like LDA would favor DoM, but this is not the desired pathway for functionalizing the bromine position. |
Recommended Protocol: Lithium-Halogen Exchange
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 - 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., anhydrous DMF, 1.5 equiv)
Procedure:
-
To a flame-dried, two-necked flask under argon, add the aryl bromide and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add the desired electrophile (pre-dissolved in anhydrous THF if it is a solid) dropwise to the aryllithium solution at -78 °C.
-
After the addition, stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Proceed with a standard aqueous workup and purification.
Visualization of Key Processes
Logical Workflow for Troubleshooting Dehalogenation
Caption: Troubleshooting decision tree for dehalogenation.
Competing Lithiation Pathways
Caption: Competition between Li-Br exchange and DoM.
References
- Clayden, J., & Organ, M. G. (2011). Directed ortho metalation (DoM). In Comprehensive Organic Synthesis II (pp. 1-46). Elsevier.
- Yin, J., & Buchwald, S. L. (2002). A Catalytic System for the Suzuki− Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society, 124(17), 4976–4977.
- Hartwig, J. F. (2010).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Novartis AG. (2012). Synthesis of aliskiren. WO2012052829A1.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of this compound.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations. Chemical Reviews, 90(6), 879-933.
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
- Cahiez, G., & Duplais, C. (2012). Iron-Catalyzed Cross-Coupling of Grignard Reagents. In Cross-Coupling and Heck-Type Reactions 1 (pp. 215-246). Thieme.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Wakefield, B. J. (1990). Organolithium Methods. Academic Press.
- Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Additions of Amines to Palladium Allyl and Palladium Aryl Complexes. Journal of the American Chemical Society, 129(37), 11402–11403.
- Chemtura Corporation. (2015). Process for the preparation of aliskiren. US20150011793A1.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Directed aromatic functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Aliskiren Intermediate (CAS 173336-76-0)
Welcome to the technical support center for the synthesis of the advanced Aliskiren intermediate, tert-butyl (2S,4S,5S,7S)-5-amino-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanoate (CAS: 173336-76-0). This guide is designed for drug development professionals and researchers navigating the complexities of this multi-step synthesis. Aliskiren, the first orally active direct renin inhibitor, presents a formidable synthetic challenge due to its four contiguous stereocenters and flexible backbone.[1][2][3] This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry of the C4 and C5 positions?
The principal challenge lies in establishing the syn-amino alcohol configuration at the C4 (S) and C5 (S) stereocenters. Many synthetic routes converge on strategies that must precisely control this relationship.[4][5] Key difficulties include:
-
Substrate Control: The inherent conformational flexibility of the aliphatic backbone can make diastereoselective reactions challenging without the influence of a rigid cyclic system or a powerful chiral auxiliary.
-
Reagent Approach: Ensuring the stereoselective delivery of a hydride or a nitrogen-containing group requires careful selection of reagents and conditions to overcome steric hindrance from adjacent groups, such as the C2 isopropyl moiety.
-
Epimerization Risk: Certain conditions, particularly those involving activation of the C4 hydroxyl group or manipulation of the C5 amine, can risk epimerization at these sensitive centers.
Q2: Why is the Boc (tert-butyloxycarbonyl) group the preferred protecting group for the C5 amine in this synthesis?
The Boc group is strategically employed for several reasons critical to the success of a complex, multi-step synthesis like that of Aliskiren.[6][7]
-
Stability: It is robust and stable under a wide range of non-acidic conditions, including those used for olefination, reduction, and organometallic additions that may be required in various synthetic routes.[8]
-
Orthogonality: Its acid-labile nature allows for selective deprotection without disturbing other common protecting groups (e.g., benzyl ethers, silyl ethers, esters) that might be present in the molecule. This is crucial for late-stage deprotection.
-
Improved Handling: The introduction of the lipophilic Boc group often improves the solubility of polar amino-intermediates in common organic solvents and can enhance their crystallinity, simplifying purification by chromatography or recrystallization.
Q3: Purification of the target intermediate and its precursors is often difficult. What are the underlying causes?
Researchers frequently report that intermediates in the Aliskiren synthesis are viscous oils or amorphous solids that are challenging to purify. This is due to a combination of factors:
-
High Molecular Weight and Flexibility: The long aliphatic chain and multiple rotatable bonds prevent efficient packing into a crystal lattice, favoring an oil or amorphous state.
-
Polar Functional Groups: The presence of a free hydroxyl group and a protected or free amine can lead to tailing and poor separation on silica gel chromatography.
-
Closely-Related Impurities: Diastereomeric by-products, which have very similar polarities to the desired product, are often co-generated and are notoriously difficult to separate by standard chromatographic methods.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis.
Issue 1: Incomplete Boc Protection of the Precursor Amine
Question: My reaction to install the Boc group on the C5 amine is sluggish and incomplete, even after extended reaction times. TLC analysis shows significant starting material and some unidentifiable by-products. What is happening?
Answer: Incomplete N-tert-butoxycarbonylation is a common hurdle. The root cause often lies in reaction kinetics, steric hindrance, or side reactions.
Causality & Troubleshooting Workflow:
The primary reagent, di-tert-butyl dicarbonate (Boc₂O), requires activation, typically by a base, to acylate the amine. If the amine is sterically hindered or weakly nucleophilic, the reaction can be slow. Concurrently, Boc₂O can participate in side reactions.
Caption: Decision workflow for troubleshooting incomplete Boc protection.
Recommended Actions:
-
Reagent Quality: Ensure your Boc₂O is fresh. Over time, it can slowly hydrolyze. Use a slight excess (1.1-1.2 equivalents).
-
Solvent & Base System: For substrates with poor organic solubility, a biphasic system like THF/water or dioxane/water with NaOH or NaHCO₃ as the base can be highly effective. This also helps hydrolyze any mixed anhydrides that might form if a carboxylate is present.[9]
-
Increase Nucleophilicity: If using an organic base like triethylamine (TEA), ensure it is dry and in sufficient quantity (at least 1.5 equivalents) to deprotonate the amine salt (if applicable) and scavenge the acid produced.
-
Catalysis: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for hindered amines.
-
Temperature: Gently heating the reaction to 30-40 °C can improve the rate, but monitor for by-product formation.
Issue 2: Low Diastereoselectivity in the Key Reduction/Addition Step
Question: I am attempting to form the C4-hydroxy, C5-amino core via reduction of a β-keto amide or a related precursor, but I am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the desired (4S, 5S) isomer?
Answer: Achieving high diastereoselectivity in this flexible system is non-trivial and is a central theme in many published Aliskiren syntheses.[4][10] The outcome is highly dependent on the chosen synthetic strategy.
Key Strategies & Mechanistic Considerations:
-
Chiral Auxiliary Control: Many successful syntheses employ a chiral auxiliary (e.g., Evans auxiliary) to direct the stereochemistry of early fragment couplings.[4][10] This approach sets one or more stereocenters with high fidelity, which then direct subsequent transformations. If you are using such a route, ensure the auxiliary is correctly installed and that the chelation-controlled conditions for the key bond formation are strictly followed.
-
Stereoselective Reduction: If reducing a ketone at C4, the choice of reducing agent is paramount.
-
Chelation-Controlled Reduction: Reagents like zinc borohydride or those used in combination with a Lewis acid can form a rigid six-membered chelate with the C5 nitrogen functionality and the C4 ketone. Hydride delivery then occurs from the less hindered face.
-
Non-Chelating Conditions: Bulky reducing agents like L-Selectride® will approach from the face opposite the largest substituent (Felkin-Anh model), which can provide the opposite diastereomer.
-
-
Catalytic Asymmetric Hydrogenation: An alternative advanced strategy involves the asymmetric hydrogenation of an allylic alcohol precursor.[3] This method can set the stereocenter with high enantiomeric excess using a chiral iridium or rhodium catalyst.
Recommended Actions:
-
Review Your Route: Compare your current method to established, highly selective routes published in the literature.[11] It may be more efficient to adopt a more robust strategy than to optimize a poorly selective one.
-
Optimize Reduction Conditions: If pursuing a reduction strategy, screen a panel of reagents and conditions as summarized in the table below.
| Reagent System | Solvent | Temperature (°C) | Typical Selectivity (desired:undesired) | Mechanistic Rationale |
| NaBH₄ | Methanol | 0 to RT | Low (~1:1 to 3:1) | Non-selective, path of least steric hindrance. |
| Zn(BH₄)₂ | THF / Ether | -78 to -20 | Moderate to High (>10:1) | Chelation control with adjacent heteroatom. |
| L-Selectride® | THF | -78 | Potentially high, often for opposite isomer | Steric-controlled (Felkin-Anh) delivery. |
| RuCl(p-cymene)[(R,R)-TsDPEN] | Formic acid / TEA | 28 | High (>20:1) | Asymmetric transfer hydrogenation of a ketone. |
This table is illustrative. Optimal conditions and selectivity are substrate-dependent.
Part 3: Experimental Protocols
Protocol 1: Optimized Boc-Protection of a Hindered Amine Hydrochloride
This protocol is a robust starting point for the protection of the C5 amine, assuming it is present as a hydrochloride salt.
Materials:
-
Amine Hydrochloride Substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Dissolve the amine hydrochloride substrate in a 2:1 mixture of 1,4-dioxane and water (e.g., 15 mL total solvent per 1 gram of substrate).
-
In a separate flask, dissolve NaOH in deionized water to create a 2M solution.
-
Cool the substrate solution to 0 °C using an ice bath.
-
Slowly add the 2M NaOH solution dropwise until the pH of the aqueous layer is stable between 10-11.
-
Dissolve the Boc₂O in a minimal amount of 1,4-dioxane and add it to the reaction mixture dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding 1M HCl until the pH is ~7.
-
Extract the product with ethyl acetate or dichloromethane (3x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
Part 4: Synthetic Pathway Overview
The synthesis of Aliskiren is convergent, typically involving the coupling of two or three key fragments. The intermediate 173336-76-0 represents a significant portion of the final molecule, containing all four stereocenters.
Caption: High-level convergent strategy for Aliskiren synthesis.
This guide provides a framework for addressing the most common and critical challenges in the synthesis of this advanced Aliskiren intermediate. Success relies on careful planning, rigorous control of reaction parameters, and a willingness to optimize based on empirical results.
References
- Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. (2010). Semantic Scholar.
- Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis. (2025). Benchchem.
- The development of a complementary pathway for the synthesis of aliskiren. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Synthetic method for mainly intermediate compounds of anti-hypertensive drug aliskiren. (n.d.).
- Aliskiren. (n.d.). Merck Index.
- Synthesis of aliskiren. (n.d.).
- Aliskiren Synthetic Routes. (n.d.). MedKoo Biosciences.
- Practical synthesis of an orally active renin inhibitor aliskiren. (n.d.).
- What is the protection of BOC in organic synthesis processes? (2022). Quora.
- Practical synthesis of an orally active renin inhibitor aliskiren. (n.d.). ElectronicsAndBooks.
- Structure-based design of aliskiren, a novel orally effective renin inhibitor. (n.d.). Eoin O'Brien.
- A New Synthetic Route Towards Aliskiren Intermediates. (n.d.).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Having great trouble with a Boc-protection reaction. (2021). Reddit.
- ALISKIREN – All About Drugs. (2013). All About Drugs.
- Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. (2010). Europe PMC.
- A convergent synthesis of the renin inhibitor CGP60536B. (n.d.).
- Formal total synthesis of aliskiren. (2015). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal total synthesis of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. medkoo.com [medkoo.com]
Stability of methoxypropoxy protecting group under reaction conditions
Welcome to the technical support guide for the Methoxypropoxy (MOP) protecting group. This resource is designed for researchers, chemists, and process development professionals who utilize alcohol-protecting groups in multi-step organic synthesis. Here, we move beyond textbook descriptions to address the practical challenges and nuances of working with the MOP group, grounded in mechanistic principles and field-proven experience.
Introduction to the MOP Group: A Pragmatic Overview
The 2-methoxyprop-2-yl (MOP) group is an acetal-type protecting group for alcohols, formed by the reaction of an alcohol with 2-methoxypropene under acidic catalysis. Its defining feature is its exquisite sensitivity to acidic conditions, allowing for its removal under exceptionally mild protocols where other acid-labile groups like tert-butyldimethylsilyl (TBS) or even tetrahydropyranyl (THP) might remain intact. This unique reactivity profile makes it a valuable tool for late-stage deprotection in the synthesis of complex molecules. However, this same lability can be a source of frustration if not properly managed.
This guide provides a framework for troubleshooting common issues and offers a deeper understanding of the MOP group's behavior under various synthetic conditions.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Incomplete or Sluggish MOP Deprotection
Question: "I'm treating my MOP-protected alcohol with pyridinium p-toluenesulfonate (PPTS) in ethanol at room temperature, as the literature suggests, but the reaction is stalled at 50% conversion after several hours. What's going wrong?"
Root Cause Analysis & Solution Workflow:
The cleavage of the MOP group is an equilibrium-driven process. The reaction proceeds via the formation of a transient oxocarbenium ion upon protonation. The alcohol solvent (e.g., ethanol, methanol) traps this intermediate. If the equilibrium is not sufficiently shifted towards the products, the reaction can stall.
Troubleshooting Steps:
-
Increase the Nucleophilicity of the Trapping Agent: Methanol is a more effective nucleophile and solvent for this reaction than ethanol or isopropanol. Switching to methanol often accelerates the deprotection significantly.
-
Elevate the Temperature: Gently warming the reaction to 40 °C can provide the necessary activation energy to drive the equilibrium forward without causing significant side reactions.
-
Consider a Stronger, Non-Coordinating Acid Catalyst: If PPTS is ineffective, a stronger acid catalyst may be required. However, to maintain selectivity, it's crucial to use a catalyst that is not overly aggressive.
-
10-Camphorsulfonic Acid (CSA): A slightly stronger, yet still mild, organic acid that can be effective.
-
Acetic Acid (AcOH): Using a protic solvent system like THF/AcOH/H₂O can be very effective for cleaving MOP ethers. A typical ratio is 8:2:1 at room temperature.
-
-
Water as a Co-solvent: The presence of a small amount of water can facilitate the hydrolysis of the acetal. Adding water (e.g., in a THF/water or acetone/water mixture) with an acid catalyst can be highly effective.
Workflow Diagram: Troubleshooting MOP Deprotection
A logical decision tree for addressing incomplete MOP cleavage.
Caption: Troubleshooting workflow for incomplete MOP group removal.
Issue 2: Unintentional MOP Group Cleavage During a Reaction
Question: "I'm attempting a reaction on another part of my molecule, but I'm consistently losing the MOP group. My reaction involves aqueous workup. How can I prevent this?"
Root Cause Analysis & Solution Workflow:
The MOP group is highly sensitive to even trace amounts of acid. Unintentional cleavage often occurs under conditions that are not obviously acidic but can generate acidic species.
Common Culprits:
-
Aqueous Workup: Standard aqueous workups, especially with saturated ammonium chloride (NH₄Cl), are sufficiently acidic (pH ~4.5-5.5) to partially or fully cleave the MOP group.
-
Chromatography on Silica Gel: Standard silica gel is inherently acidic and can cause MOP cleavage during purification. This is one of the most common sources of unexpected deprotection.
-
Reagents with Acidic Impurities: Reagents like pyridinium chlorochromate (PCC) or certain Lewis acids can contain or generate acidic byproducts.
Preventative Measures & Protocols:
-
Neutralize Workup Solutions: During aqueous extraction, use a buffered or basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.5) should be used instead of water or NH₄Cl.
-
Deactivate Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by preparing a slurry of the silica gel in the desired eluent containing 1-2% triethylamine (Et₃N) or ammonia solution, then packing the column with this slurry.
-
Use Alternative Purification Methods: Consider using neutral alumina for chromatography or recrystallization if your compound is crystalline.
-
Buffer the Reaction Mixture: If the reaction itself is generating acid, consider adding a non-nucleophilic base to the reaction mixture as a scavenger. Proton sponge or 2,6-lutidine are common choices.
Data Table: Stability of MOP Group Under Common Conditions
| Condition / Reagent | Stability of MOP Group | Recommendation / Notes |
| Bases | ||
| n-BuLi, LDA, Grignard Reagents | Generally Stable | Excellent stability. Suitable for reactions involving strong organometallic bases. |
| NaOH, KOH (aq.) | Stable | Stable to strong aqueous bases, enabling its use in protecting groups orthogonal to esters. |
| Nucleophiles | ||
| TBAF (Tetrabutylammonium fluoride) | Stable | Orthogonal to silyl ethers (e.g., TBS, TIPS), which are cleaved by fluoride ions. |
| Oxidizing/Reducing Agents | ||
| H₂, Pd/C | Stable | Orthogonal to benzyl (Bn) and benzyloxymethyl (BOM) ethers. |
| LiAlH₄, NaBH₄ | Stable | Compatible with most hydride-based reductions. |
| PCC, PDC, Swern, DMP Oxidation | Generally Stable | Some acidic impurities in these reagents can cause issues. Consider adding a mild base like pyridine. |
| Acids | ||
| Silica Gel (standard) | Labile | Can cause significant cleavage. Neutralize with Et₃N or use neutral alumina. |
| Saturated NH₄Cl (aq.) | Labile | Avoid in workups. Use saturated NaHCO₃ instead. |
| PPTS, CSA, Acetic Acid | Labile | These are standard reagents for MOP group cleavage. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the MOP group's stability compare to the MOM (Methoxymethyl) group?
The MOP group is significantly more acid-labile than the MOM group. While both are acetals, the MOP group is derived from a tertiary alcohol equivalent (2-methoxypropan-2-ol), leading to a more stable tertiary carbocation intermediate upon protonation. This lowers the activation energy for cleavage. MOM ethers typically require stronger acids like HCl or Lewis acids (e.g., TiCl₄) for efficient removal, whereas MOP ethers can be cleaved with very mild acids like PPTS.
Q2: Can I selectively remove a MOP group in the presence of a TBS (tert-butyldimethylsilyl) group?
Yes, this is a classic example of MOP's utility in orthogonal protection strategies. The MOP group can be cleaved under mild acidic conditions (e.g., PPTS, MeOH) that leave a TBS group completely intact. Conversely, the TBS group can be removed with a fluoride source like TBAF in THF, which will not affect the MOP group.
Orthogonal Deprotection Scheme
Illustrates the selective removal of MOP and TBS groups.
Caption: Orthogonal deprotection of MOP and TBS ethers.
Q3: What are the characteristic NMR signals for a MOP group?
In the ¹H NMR spectrum, the MOP group typically shows two characteristic signals:
-
A singlet for the methoxy group (-OCH₃) at approximately 3.1-3.2 ppm .
-
A singlet for the two equivalent methyl groups (-C(CH₃)₂) at approximately 1.2-1.4 ppm .
The absence of these signals after a deprotection reaction is a strong indicator of success. In the ¹³C NMR spectrum, you can expect to see signals around 100 ppm for the quaternary acetal carbon, ~75 ppm for the C-O bond to the protected alcohol, and signals for the methoxy and methyl carbons.
Q4: What is the detailed experimental protocol for MOP protection?
Protocol: MOP Protection of a Primary Alcohol
Materials:
-
Substrate (alcohol, 1.0 eq)
-
2-Methoxypropene (3.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 2-methoxypropene to the solution.
-
Add PPTS catalyst to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (stain with p-anisaldehyde or potassium permanganate). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated solution of NaHCO₃.
-
Dilute the mixture with DCM and wash with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent to afford the pure MOP-protected alcohol.
References
- Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. [Link]
- Organic Chemistry Portal.Protection of Alcohols. A comprehensive online resource detailing various protecting groups. [Link]
Technical Support Center: Selective Cleavage of Methoxypropoxy (MOP) Ethers
Welcome to the technical support center for advanced protecting group strategies. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the methoxypropoxy (MOP) ether as a hydroxyl protecting group. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the nuances of its selective cleavage and ensure the success of your synthetic campaigns.
Part 1: Troubleshooting Guide for MOP Ether Deprotection
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My MOP deprotection is incomplete or proceeding very slowly, even after several hours. What are the likely causes and how can I fix this?
Answer:
This is a common issue that typically points to suboptimal reaction kinetics. The acid-catalyzed hydrolysis of an acetal, such as a MOP ether, is an equilibrium-driven process.[1] Incomplete reactions suggest the equilibrium is not sufficiently shifted towards the deprotected alcohol or that the activation energy barrier is not being overcome efficiently.
Potential Causes & Solutions:
-
Insufficient Acid Catalyst: The protonation of the MOP ether oxygen is the first and essential step of the cleavage mechanism.[2] If the acid concentration is too low, the rate of this protonation will be slow, leading to a sluggish reaction.
-
Low Reaction Temperature: Like most reactions, acetal hydrolysis has a temperature-dependent rate constant. Room temperature may be insufficient, especially for sterically hindered substrates.
-
Solution: Gently warm the reaction mixture to 30-40 °C. This often provides the necessary energy to accelerate the cleavage without causing thermal decomposition of sensitive substrates.
-
-
Inappropriate Solvent System: The solvent plays a crucial role. For hydrolysis to occur, a source of water is necessary.
-
Solution: Ensure your solvent system contains water. Using a mixture like THF/aqueous acetic acid is often more effective than anhydrous conditions. For example, a mixture of 20% aqueous acetic acid and THF has been shown to be effective.[4]
-
| Problem Symptom | Primary Cause | Recommended Action |
| Slow or Stalled Reaction | Insufficient acid catalysis or low temperature. | Increase acid concentration (e.g., from 1% to 10% AcOH) or gently warm the reaction to 30-40 °C.[3] |
| No Reaction | Anhydrous conditions or highly stable substrate. | Ensure a protic source (e.g., water) is present in the reaction medium. Consider a stronger acid if the substrate is known to be robust. |
| Equilibrium Issue | Re-formation of the acetal. | Use a large excess of a protic solvent (e.g., methanol with an acid catalyst like p-TsOH) to trap the intermediate as a methyl ether and drive the reaction forward. |
Question 2: I'm observing significant decomposition of my starting material or desired product during MOP cleavage. How can I achieve deprotection more cleanly?
Answer:
Substrate decomposition is a clear sign that the reaction conditions are too harsh for other functional groups within your molecule. The MOP group is designed to be cleaved under mild acidic conditions, but "mild" is relative to the overall stability of your compound.
Potential Causes & Solutions:
-
Acid Strength is Too High: Strong acids like trifluoroacetic acid (TFA) or mineral acids (HCl, H₂SO₄) can readily cleave MOP ethers, but they can also catalyze a host of side reactions, such as dehydration, rearrangement, or cleavage of other acid-sensitive groups.[3] For instance, attempts to deprotect some substrates with 5% TFA have resulted in partial decomposition.[3]
-
Solution 1 (Milder Brønsted Acids): Switch to a weaker organic acid. Acetic acid is the reagent of choice for many applications.[3][4] Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent is another excellent option for acid-sensitive substrates.
-
Solution 2 (Lewis Acids): Consider using a Lewis acid under aprotic conditions, which can sometimes offer a different selectivity profile. Reagents like MgBr₂ or ZnBr₂ in CH₂Cl₂ can be effective for cleaving acetal-type protecting groups.[5][6]
-
-
Cationic Side Reactions: The mechanism of MOP cleavage proceeds through a stabilized oxocarbenium ion. This electrophilic intermediate can be trapped by other nucleophiles in the molecule or lead to undesired rearrangements.
-
Solution: Add a cation scavenger to the reaction mixture. While more common for trityl or p-methoxybenzyl (PMB) deprotections, scavengers like triethylsilane (TES) or 1,3,5-trimethoxybenzene can be beneficial in complex cases.
-
Question 3: How can I selectively cleave a MOP group in the presence of a silyl ether, such as a TBDMS (TBS) group?
Answer:
Achieving selectivity between two acid-labile protecting groups is a common challenge that relies on exploiting their differential reaction kinetics. MOP is an acetal, while TBS is a silyl ether, and their mechanisms of acid-catalyzed cleavage are different.
Key Principles for Selectivity:
-
Acetal vs. Silyl Ether Lability: Acetal hydrolysis is often faster and can be achieved under milder aqueous acidic conditions than the cleavage of a robust silyl ether like TBS.[7] The relative stability of silyl ethers to acid hydrolysis is generally: TMS < TES < TBS < TIPS < TBDPS.[7][8]
-
Optimized Conditions: The key is to use conditions that are just acidic enough to promote acetal hydrolysis without significantly affecting the silyl ether.
-
Recommended Protocol: Use a buffered system or a weak acid like 10-20% acetic acid in a THF/water mixture at room temperature.[4] Monitor the reaction closely and quench it as soon as the MOP-protected starting material has been consumed.
-
-
Orthogonal Deprotection: Remember that silyl ethers have a unique deprotection method that MOP ethers are completely stable to: fluoride ions (e.g., TBAF in THF). If your synthetic route allows, you can remove the silyl ether first under fluoride conditions, leaving the MOP group intact.
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is the fundamental mechanism of MOP ether cleavage?
Answer: The cleavage of a MOP ether proceeds via the classical mechanism for acid-catalyzed acetal hydrolysis.[9][10] The process involves two main stages:
-
Protonation and Formation of an Oxocarbenium Ion: The reaction begins with the protonation of one of the ether oxygens by an acid catalyst. This converts the alkoxy group into a good leaving group (an alcohol). The departure of the leaving group is assisted by the lone pair of electrons on the adjacent oxygen atom, resulting in the formation of a resonance-stabilized oxocarbenium ion.[10]
-
Nucleophilic Attack: A nucleophile, typically water or an alcohol from the solvent, attacks the electrophilic carbon of the oxocarbenium ion.[11][12]
-
Deprotonation: A final deprotonation step yields the hemiacetal, which rapidly hydrolyzes under the acidic conditions to give the deprotected alcohol and methoxyacetone.
Caption: Mechanism of Acid-Catalyzed MOP Cleavage.
Question 2: Under what conditions is the MOP group considered stable?
Answer: The stability profile of the MOP group is one of its primary advantages. As an acetal, it is highly stable under basic and nucleophilic conditions where many other protecting groups might fail. This includes:
-
Strongly Basic Conditions: Stable to reagents like NaH, hydroxides, and alkoxides. It is particularly valued for its stability towards organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi), including t-BuLi.[3][4]
-
Nucleophilic Reagents: Resistant to most nucleophiles, including enolates and hydrides (e.g., LiAlH₄, NaBH₄).[13]
-
Oxidative and Reductive Conditions: Generally stable to many common oxidizing agents (e.g., PCC, Swern, Dess-Martin) and catalytic hydrogenation (e.g., H₂/Pd-C), provided the rest of the molecule is compatible.[13]
Question 3: How does the MOP group compare to other common hydroxyl protecting groups like MOM, THP, and TBS?
Answer: The choice of a protecting group is critical for the success of a multi-step synthesis. The MOP group offers a unique balance of properties compared to other common choices.
| Protecting Group | Structure | Stability to Acid | Stability to Base | Key Deprotection Reagents |
| MOP | R-O-C(CH₃)₂OCH₃ | Low | High | Dilute AcOH; PPTS/MeOH.[3][4] |
| MOM | R-O-CH₂OCH₃ | Low | High | HCl/THF; MgBr₂; BCl₃.[14][15] |
| THP | R-O-(C₅H₉O) | Very Low | High | AcOH/THF/H₂O; PPTS/EtOH.[13] |
| TBS | R-O-Si(CH₃)₂(t-Bu) | Moderate | Moderate | TBAF/THF; HF•Py; AcOH.[7] |
Question 4: What is the best way to design an experiment for a novel substrate requiring MOP deprotection?
Answer: When working with a new and potentially sensitive substrate, a systematic and cautious approach is essential. The following workflow can help you quickly identify optimal deprotection conditions while minimizing material loss.
Caption: A workflow for optimizing MOP deprotection.
Experimental Protocol: Standard MOP Cleavage
Reagents & Equipment:
-
MOP-protected substrate
-
Acetic Acid (Glacial)
-
Tetrahydrofuran (THF), HPLC Grade
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator
Procedure:
-
Dissolution: Dissolve the MOP-protected compound (1.0 eq) in a mixture of THF and water (e.g., a 4:1 ratio) to a concentration of approximately 0.1 M.
-
Acidification: To the stirred solution, add acetic acid to the desired concentration (start with a 1-5% v/v concentration). For example, for a 10 mL total solvent volume, add 0.1-0.5 mL of glacial acetic acid.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. The disappearance of the starting material indicates completion.
-
Quenching: Once the reaction is complete, carefully quench the acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude alcohol can then be purified by flash column chromatography if necessary.
References
- Špakovská, K., et al. (2018). Mechanism of Acid-Catalyzed Hydrolysis of Acetals. Chemistry Steps.
- Pluth, M. D., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry.
- Pluth, M. D., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.gov.
- Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
- Špakovská, K., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega.
- LibreTexts. (2022). 10.4: Acetals and Ketals.
- Špakovská, K., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Beilstein Journal of Organic Chemistry.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Tetrahedron Lett. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 53(1), 11-14.
- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media?.
- Haraldsson, G. G., et al. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 53(1), 11-14.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- ResearchGate. (2006). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
- Google Patents. (1994). Acetic acid removal from liquid ether acetates.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Google Patents. (2007). Method for recovering isopropyl ether by acid pickling process.
- Homework.Study.com. (n.d.). When performing an acid extraction, what is the safest and most efficient way to remove ether....
- Wikipedia. (n.d.). Ether cleavage.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. osti.gov [osti.gov]
- 13. uwindsor.ca [uwindsor.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Grignard Reaction of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Welcome to the Technical Support Center for the Grignard reaction involving 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, which is a crucial step in the synthesis of advanced pharmaceutical intermediates like Aliskiren.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established organometallic principles and practical laboratory experience.
Understanding the Core Reaction and Its Challenges
The formation of the Grignard reagent from this compound presents a unique set of challenges due to the molecule's structural features. The presence of two ether linkages, while generally compatible with Grignard chemistry, can influence solvent interactions and the reagent's stability. The primary goal is the efficient formation of 4-methoxy-3-(3-methoxypropoxy)phenylmagnesium bromide, which serves as a potent nucleophile for subsequent carbon-carbon bond-forming reactions.
The most frequently encountered issues in this synthesis are poor initiation, low yields of the desired Grignard reagent, and the formation of unwanted byproducts. This guide will systematically address these problems, providing both diagnostic questions and actionable solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during the Grignard reaction of this compound.
Issue 1: The Grignard Reaction Fails to Initiate
Symptoms:
-
No observable exotherm (warming of the reaction flask).
-
The magnesium turnings remain shiny and unreacted.
-
The characteristic cloudy, grey/brown appearance of a Grignard reagent does not develop.[2]
Core Problem: The primary barrier to initiation is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[3][4] This layer prevents the magnesium from reacting with the aryl bromide.
Troubleshooting Questions & Solutions:
-
Q1: How was the glassware prepared?
-
Explanation: Grignard reagents are highly sensitive to moisture.[5][6] Any residual water on the glassware will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.
-
Solution: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum while assembling the apparatus.[5][6] The cooled apparatus should be maintained under a positive pressure of an inert gas like argon or nitrogen.
-
-
Q2: What is the quality and form of the magnesium?
-
Explanation: The surface area and reactivity of the magnesium are critical. Old, oxidized magnesium turnings will be less reactive.
-
Solution: Use fresh, high-quality magnesium turnings. For particularly stubborn reactions, crushing the magnesium turnings in a dry mortar and pestle immediately before use can expose a fresh, unoxidized surface.[7]
-
-
Q3: Were any activation methods employed?
-
Explanation: Chemical or physical activation is often necessary to break through the MgO layer and initiate the reaction.[4]
-
Solutions:
-
Iodine Activation: Add a single, small crystal of iodine to the flask containing the magnesium.[5][8] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the surface and expose fresh magnesium. The disappearance of the brown iodine color is an indicator of activation.[9][10]
-
1,2-Dibromoethane (DBE): Add a small amount (a few drops) of DBE to the magnesium suspension. DBE reacts with magnesium to form magnesium bromide and ethene gas, a process that effectively cleans and activates the magnesium surface.[5][7]
-
Mechanical Agitation: Vigorous stirring or the use of an ultrasonic bath can physically disrupt the oxide layer.[7]
-
"Hot Spot" Initiation: Use a heat gun to gently warm a small spot on the flask to initiate the reaction locally. Once started, the exothermic nature of the reaction should sustain it. Be cautious not to overheat the entire mixture.
-
-
Caption: Workflow for initiating a Grignard reaction.
Issue 2: Low Yield of the Desired Product
Symptoms:
-
Titration of the Grignard reagent indicates a low concentration.
-
The subsequent reaction with an electrophile gives a poor yield of the desired product, with significant recovery of the starting electrophile.
Core Problem: A low yield of the Grignard reagent is typically due to incomplete reaction or the presence of side reactions that consume the starting material or the product.
Troubleshooting Questions & Solutions:
-
Q1: What is the primary byproduct observed in the reaction mixture?
-
Explanation: The most common byproduct in Grignard formation is the result of a Wurtz or homocoupling reaction, where the newly formed Grignard reagent attacks a molecule of the starting aryl bromide.[11][12][13] This results in the formation of a symmetrical biaryl compound, 5,5'-bis(3-methoxypropoxy)-2,2'-dimethoxy-1,1'-biphenyl. This side reaction is particularly prevalent if the local concentration of the aryl bromide is high.[14]
-
Solution:
-
Slow Addition: Add the solution of this compound dropwise to the suspension of activated magnesium.[15] This maintains a low concentration of the aryl bromide, minimizing the rate of the Wurtz coupling reaction.
-
Temperature Control: The formation of the Grignard reagent is exothermic. While some initial heating may be required for initiation, the reaction should be maintained at a gentle reflux. Excessive heating can promote side reactions.[16]
-
-
-
Q2: Was the solvent truly anhydrous?
-
Explanation: As mentioned previously, water will quench the Grignard reagent. The presence of even small amounts of water in the solvent is a common cause of low yields.[6]
-
Solution: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) and diethyl ether are common choices.[17][18] THF is often preferred for aryl bromides as its higher boiling point can facilitate the reaction.[16] 2-Methyltetrahydrofuran (2-MeTHF) is also an excellent, greener alternative that can suppress Wurtz coupling.[19]
-
-
Q3: How was the reaction quenched?
-
Explanation: The workup procedure is critical for isolating the product of the subsequent reaction. Premature addition of the quenching solution (e.g., aqueous acid or ammonium chloride) before the Grignard has fully reacted with the electrophile will destroy the Grignard reagent.[20]
-
Solution: Ensure the reaction with the electrophile is complete before quenching. The quench should be performed slowly and at a low temperature (e.g., 0 °C) to manage the exotherm.[8]
-
// Nodes ArBr [label="Ar-Br\n(Starting Material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mg [label="Mg", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ArMgBr [label="Ar-MgBr\n(Desired Grignard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wurtz [label="Ar-Ar\n(Wurtz Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quenched [label="Ar-H\n(Quenched Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ArBr -> ArMgBr [label="+ Mg (Desired Reaction)"]; ArMgBr -> Wurtz [label="+ Ar-Br (Wurtz Coupling)"]; ArMgBr -> Quenched [label="+ H₂O (Quenching)"]; Mg [style=invis]; // Invisible node for layout H2O [style=invis]; // Invisible node for layout } .enddot
Caption: Competing reactions in Grignard formation.
Frequently Asked Questions (FAQs)
-
Q: My reaction mixture turned dark brown/black. Is this normal?
-
A: A dark coloration during Grignard formation can be indicative of the formation of finely divided metal particles from side reactions, which may lead to decomposition.[3] While a grey, cloudy appearance is normal, a very dark or black color, especially with prolonged heating, might suggest that the reaction is proceeding too vigorously or that impurities are present. Consider reducing the rate of addition or ensuring better temperature control.
-
-
Q: Can I store my prepared Grignard reagent?
-
A: It is highly recommended to use the Grignard reagent immediately after its preparation.[2] Over time, it can degrade, leading to lower yields. If storage is unavoidable, it must be kept under a strictly inert atmosphere in a sealed, dry flask.
-
-
Q: Is THF always the best solvent for this reaction?
-
A: While THF is a very common and effective solvent for Grignard reactions, other ethereal solvents can be used.[17][18] Diethyl ether is also a standard choice. For industrial applications, 2-methyltetrahydrofuran (2-MeTHF) is often preferred due to its higher boiling point, lower peroxide-forming tendency, and derivation from renewable resources.[19] The choice of solvent can influence the reaction rate and byproduct profile.
-
-
Q: How can I confirm the concentration of my Grignard reagent before use?
-
A: The most reliable method is to perform a titration. A common method involves titrating a known volume of the Grignard solution against a solution of I₂ in THF until the iodine color persists.[3] This allows for an accurate determination of the molarity of the Grignard reagent, ensuring correct stoichiometry in the subsequent reaction.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Mg to Aryl Bromide Ratio | 1.1 - 1.5 equivalents of Mg | Ensures complete consumption of the aryl bromide. |
| Solvent | Anhydrous THF or 2-MeTHF | Good solvating properties for the Grignard reagent and suitable boiling point.[17][18][19] |
| Initiator | 1 crystal of I₂ or a few drops of 1,2-dibromoethane | Effectively activates the magnesium surface.[5][7][8] |
| Addition Rate | Slow, dropwise addition | Minimizes local concentration of aryl bromide to reduce Wurtz coupling.[14][15] |
| Temperature | Gentle reflux (approx. 66°C for THF) | Balances reaction rate with minimizing side reactions.[16] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[6] |
Experimental Protocols
Protocol 1: Preparation of 4-methoxy-3-(3-methoxypropoxy)phenylmagnesium bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add one small crystal of iodine.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.
-
Reaction: The reaction should initiate, as evidenced by the disappearance of the iodine color, a color change to cloudy grey/brown, and gentle reflux. If it does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction. The resulting dark grey/brown solution is the Grignard reagent and should be used immediately.
References
- Cahiez, G., & Alami, M. (1989). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. Tetrahedron Letters, 30(24), 3541-3544.
- Swain, C. G., & Boyles, H. B. (1951). Solvent Effects in the Grignard Reaction. Journal of the American Chemical Society, 73(2), 870–872.
- Nakamura, E., & Mori, S. (1999). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. Journal of the American Chemical Society, 121(36), 8487-8488.
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
- Ishiyama, T., et al. (2009). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Beilstein Journal of Organic Chemistry, 5, 29.
- Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Homework.Study.com.
- Ishiyama, T., et al. (2009). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Beilstein Journal of Organic Chemistry, 5, 29.
- Studer, A., et al. (2012). TEMPO-mediated homocoupling of aryl Grignard reagents: mechanistic studies. Organic & Biomolecular Chemistry, 10(30), 5892-5899.
- Jasperse, C. (n.d.). Grignard Reaction.
- Alfa Chemistry. (n.d.). Grignard Reaction. Alfa Chemistry Technical Articles.
- Kappe, C. O., et al. (2018). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development, 22(9), 1298–1307.
- Study.com. (n.d.). In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment? Homework.Study.com.
- askIITians. (2025). Why is ether used as a solvent during Grignard reactions?. askIITians.
- MacMillan, D. W. C., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1836-1842.
- JoVE. (2017). Grignard Reagent Preparation and Grignard Reaction. Journal of Visualized Experiments.
- Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
- ResearchGate. (2018). Physical property of solvents used for Grignard reactions.
- UTSC - Chemistry. (2013). UTSC - Chemistry Lab Grignard Reaction Experiment. YouTube.
- Kappe, C. O., et al. (2018). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Kappe, C. O., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 8, 1298-1307.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Chemistry Stack Exchange. (2014).
- YouTube. (2020).
- Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8, 2035-2044.
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem Technical Support.
- University of California, Irvine. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. UCI Chemistry Department.
- Leah4Sci. (2020).
- BenchChem. (2025). Identifying and minimizing byproducts in Grignard reactions for germane synthesis. BenchChem Technical Support.
- BenchChem. (2025). Minimizing by-product formation in Grignard reactions. BenchChem Technical Support.
- Rieke, R. D., & Rieke, L. I. (1995). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 60(25), 8147–8153.
- PrepChem. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide. PrepChem.com.
- Organic Syntheses. (1941). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, Coll. Vol. 1, p.226.
- Google Patents. (1993). Process for the preparation of ether solutions of grignard compounds. WO1993012121A1.
- Sigma-Aldrich. (n.d.). 4-Methoxyphenylmagnesium bromide 0.5M tetrahydrofuran. Sigma-Aldrich.
- The Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Phenylmagnesium bromide. Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. PubChem.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. reddit.com [reddit.com]
- 17. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 18. quora.com [quora.com]
- 19. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 20. leah4sci.com [leah4sci.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during palladium-catalyzed cross-coupling reactions. By understanding the underlying chemical principles, you can systematically diagnose and resolve issues to achieve successful and reproducible outcomes.
Section 1: Understanding Your Substrate: this compound
Before troubleshooting a reaction, it's crucial to understand the properties of your starting material. This compound is an electron-rich aryl bromide. The two alkoxy groups (-OCH₃ and -O(CH₂)₃OCH₃) are strong electron-donating groups through resonance, which significantly impacts its reactivity.
Frequently Asked Questions (FAQs) about the Substrate
Q1: How do the electron-donating groups affect the reactivity of this aryl bromide in cross-coupling reactions?
A1: The high electron density on the aromatic ring makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst.[1] This step is often the rate-determining step in many cross-coupling catalytic cycles.[1] Consequently, reactions with this substrate often require more forcing conditions or specialized catalyst systems compared to electron-deficient or neutral aryl halides.
Q2: Are there any potential stability issues with the 3-methoxypropoxy group under typical cross-coupling conditions?
A2: While generally stable, ether linkages can be susceptible to cleavage under harsh acidic or strongly basic conditions, particularly at elevated temperatures. The methoxypropoxy group is generally robust under the basic conditions of most cross-coupling reactions. However, if you are using extremely strong bases or very high temperatures for prolonged periods, it is advisable to monitor for potential hydrolysis or other side reactions.[2]
Q3: What are the key considerations when choosing a cross-coupling reaction for this substrate?
A3: Given its electron-rich nature, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all feasible but may require optimization. The key will be selecting a catalyst system (palladium precursor and ligand) that is highly active and can overcome the high activation barrier for oxidative addition.[3][4]
Section 2: Troubleshooting Common Cross-Coupling Failures
This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.
Scenario 1: No Reaction or Very Low Conversion
This is one of the most common issues, particularly with electron-rich aryl bromides.
Q: I've set up my Suzuki-Miyaura coupling with this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in toluene/water, but I'm only seeing starting material after several hours at 100 °C. What's going wrong?
A: The primary suspect is an inefficient catalyst system for this challenging substrate. Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-rich aryl halides due to the slow oxidative addition step.[1] Here’s a systematic troubleshooting workflow:
Troubleshooting Workflow: Overcoming Reaction Inertia
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, newrank=true]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision tree for troubleshooting failed cross-coupling reactions.
Step 1: Re-evaluate the Catalyst System
-
Ligand Selection is Critical : For electron-rich aryl bromides, the choice of ligand is paramount.[3][5] Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are necessary to promote the difficult oxidative addition step.[1][6]
-
Buchwald Biaryl Phosphine Ligands : These are the industry standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[1]
-
N-Heterocyclic Carbene (NHC) Ligands : NHCs are strong σ-donors that form highly stable and active palladium complexes.[7][8] Consider using PEPPSI-type precatalysts.
-
-
Palladium Precatalyst : While Pd(PPh₃)₄ can work, modern precatalysts like the Buchwald G3 palladacycles or PEPPSI™ catalysts are often more reliable and efficient at generating the active Pd(0) species.[9]
Step 2: Optimize the Base and Solvent
-
Base Selection : The base plays a crucial role in the transmetalation step. For difficult couplings, stronger bases are often required.[10]
-
Potassium Phosphate (K₃PO₄) : A strong, effective, and commonly used base.
-
Cesium Carbonate (Cs₂CO₃) : Often provides excellent results due to its higher solubility in organic solvents, though it is more expensive.[10]
-
-
Solvent System : Aprotic polar solvents or ethereal solvents are standard.
Step 3: Adjust Reaction Conditions
-
Temperature : While your initial temperature of 100°C is a reasonable starting point, electron-rich substrates may require higher temperatures (e.g., 110-120°C) to drive the reaction to completion.[7] However, be mindful of potential catalyst decomposition at very high temperatures.[12][13]
-
Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.[7] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) by using proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with inert gas).
Data Summary: Recommended Starting Conditions for Screening
| Parameter | Condition A (Standard) | Condition B (Optimized for Electron-Rich Substrate) | Rationale |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | XPhos Pd G3 (1-2 mol%) | G3 precatalysts are more efficient for generating active Pd(0).[9] |
| Ligand | - | XPhos (1.5-2x Pd loading) | Bulky, electron-rich ligands accelerate oxidative addition.[1][3] |
| Base | Na₂CO₃ (2 equiv) | K₃PO₄ (2-3 equiv) | Stronger bases facilitate transmetalation in challenging couplings.[10] |
| Solvent | Toluene/H₂O (10:1) | Dioxane or 2-MeTHF | Aprotic ethereal solvents often improve solubility and performance.[14] |
| Temperature | 80-100 °C | 100-120 °C | Higher energy input may be needed to overcome the activation barrier.[7] |
Scenario 2: Formation of Byproducts
Q: My Suzuki reaction is working, but I'm getting a significant amount of a byproduct that appears to be the debrominated starting material (1-methoxy-2-(3-methoxypropoxy)benzene). How can I prevent this?
A: This side reaction is likely due to protodeboronation of your boronic acid coupling partner, followed by hydrodehalogenation of your aryl bromide.
Root Cause Analysis: Protodeboronation and Hydrodehalogenation
-
Protodeboronation : The boronic acid is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. This is particularly problematic with electron-rich boronic acids.[1]
-
Hydrodehalogenation : The aryl bromide is reduced, replacing the bromine with a hydrogen atom. This can be a competing pathway in the palladium catalytic cycle.
Mitigation Strategies
-
Use Anhydrous Conditions : While some water can be beneficial, excess water can promote protodeboronation.[1] Ensure your solvents are dry and use a base that does not generate significant amounts of water.
-
Optimize the Base : Strong bases, especially hydroxides, can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or non-aqueous bases like CsF.[1]
-
Use Boronic Esters : Boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1] They act as a "slow-release" source of the boronic acid under the reaction conditions.[1]
-
Lower the Reaction Temperature : If possible, attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80°C).[1]
Scenario 3: Issues with Specific Cross-Coupling Reactions
Heck Reaction
Q: I'm trying to perform a Heck reaction with my substrate and an alkene, but I'm seeing low conversion and some isomerization of my alkene.
A:
-
Steric Hindrance : Your substrate is sterically demanding due to the ortho-alkoxy group. This can hinder the coordination of the alkene to the palladium center.[7][15] Using bulky, electron-rich monodentate ligands like P(tBu)₃ can be effective.[7]
-
Alkene Isomerization : This is a common side reaction in Heck couplings and occurs via a reversible β-hydride elimination pathway.[16] Adding a stronger base can facilitate the desired reductive elimination over isomerization.
Sonogashira Coupling
Q: My Sonogashira coupling is sluggish. What are the key parameters to adjust?
A:
-
Catalyst and Ligand : The reactivity in Sonogashira couplings is highly dependent on the steric and electronic properties of the substrates and the phosphine ligand.[17][18] For electron-rich aryl bromides, bulky and electron-rich phosphines (like P(t-Bu)₃) are favored as they promote the rate-determining oxidative addition step.[4]
-
Copper Co-catalyst : Ensure your copper(I) source (e.g., CuI) is fresh and active. The copper is crucial for the transmetalation step with the alkyne.[19]
-
Base : An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous.
Buchwald-Hartwig Amination
Q: I'm attempting a Buchwald-Hartwig amination and the reaction is not going to completion.
A:
-
Ligand Choice : This reaction is extremely sensitive to the ligand used.[20] For coupling with primary or secondary amines, sterically hindered biaryl phosphine ligands like BrettPhos or Josiphos-type ligands are often required.[21][22]
-
Base Strength : A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LiHMDS are commonly used.[22] Simple inorganic bases are often not strong enough.[23]
Section 3: Experimental Protocols & Monitoring
Protocol: General Procedure for Catalyst/Base Screening
This protocol provides a framework for systematically optimizing your reaction.
-
Setup : To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (1.2-1.5 equiv), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Inerting : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents : Under a positive pressure of inert gas, add the base (2.0-3.0 equiv) and the degassed solvent.
-
Reaction : Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring : Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.[24][25][26][27][28] This is crucial for determining the optimal reaction time and identifying potential issues early on.
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Common Failure Points
dot graph G { layout=circo; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: The Palladium cross-coupling cycle and key troubleshooting points.
By systematically addressing the catalyst system, reaction conditions, and potential side reactions, you can successfully troubleshoot and optimize cross-coupling reactions involving the electron-rich and sterically hindered this compound.
References
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Benchchem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Screening of solvent, base for the cross-coupling reaction of 4-(chloromethyl)benzonitrile with phenyl boronic acid. ResearchGate.
- Sonogashira Coupling. Chemistry LibreTexts.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed.
- MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Purdue University Graduate School.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. Royal Society of Chemistry.
- Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Troubleshooting a difficult Heck reaction. Reddit.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. National Institutes of Health.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health.
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- Poisoning and deactivation of palladium catalysts. ResearchGate.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Buchwald–Hartwig amination. Wikipedia.
- Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. MDPI.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Approaches to the Heck reaction on challenging substrates. ResearchGate.
- Selective cleavage of methoxy protecting groups in carbohydrates. PubMed.
- Heck Reaction. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
- During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? ResearchGate.
- Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 25. vapourtec.com [vapourtec.com]
- 26. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 27. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 28. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene in catalytic reactions. This key intermediate, notably used in the synthesis of pharmaceuticals like Aliskiren[1], is typically employed in cross-coupling reactions where the health and activity of the catalyst are paramount for success. Catalyst deactivation, or poisoning, is a frequent challenge that can lead to stalled reactions, low yields, and complex purification profiles.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose, solve, and prevent catalyst poisoning issues in your experiments.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Deactivation
Q1: What are the immediate signs of catalyst poisoning in my reaction?
A1: The most common indicators of catalyst poisoning are:
-
Reaction Stagnation: The reaction starts but fails to proceed to completion, as monitored by TLC, GC-MS, or LC-MS.
-
Color Change: A healthy palladium-catalyzed reaction often maintains a light yellow to brown color. The formation of black precipitates ("palladium black") is a classic sign that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle, rendering it inactive.[2]
-
Increased Side Products: A struggling catalyst can lead to a higher prevalence of side reactions. In Suzuki-Miyaura couplings, for instance, you might observe increased homocoupling of the boronic acid or protodeboronation of your starting material.[3]
Q2: What are the most likely sources of catalyst poisons when working with this compound?
A2: Catalyst poisons are substances that bind strongly to the metal center, blocking active sites. For palladium catalysts, the most notorious poisons are often introduced as low-level impurities in reagents or solvents. The table below summarizes the primary culprits.
| Poison Class | Specific Examples | Common Source |
| Sulfur Compounds | Thiols, sulfides, sulfoxides, SO₂ | Impurities in starting materials or solvents; residual sulfur from upstream synthetic steps.[4][5] |
| Coordinating Species | Excess phosphine ligand, cyanide ions, unreacted starting materials from ligand synthesis | Incorrect stoichiometry, impurities in reagents (e.g., cyanide salts).[6] |
| Oxidizing Agents | Adventitious oxygen (air) | Inadequate degassing of solvents and reaction vessel; poor inert atmosphere technique.[3] |
| Heavy Metals | Lead, mercury, zinc | Contamination from glassware or other reagents. |
| Water (in specific contexts) | Excess H₂O | Can promote catalyst decomposition and undesirable side reactions like protodeboronation of boronic acids in Suzuki couplings.[7] |
Q3: Can the ether groups on my substrate, this compound, poison the palladium catalyst?
A3: It is highly unlikely. The aryl C-O bonds in the methoxy and methoxypropoxy groups are generally robust and do not interact with or poison palladium catalysts under typical cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Heck). While certain low-valent nickel catalysts are specifically designed to activate and cleave aryl C-O bonds, this is a distinct type of reactivity not typically observed with standard palladium cross-coupling systems used for C-Br activation.[8][9][10]
Q4: How does my choice of phosphine ligand impact the catalyst's resistance to poisoning?
A4: Ligand choice is critical. Bulky, electron-rich phosphine ligands are essential for promoting robust catalytic activity and stability.[11]
-
Accelerated Catalysis: Ligands like SPhos, XPhos (Buchwald-type), or tri-tert-butylphosphine accelerate the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination. A faster catalytic turnover minimizes the time the palladium center is in a vulnerable state where it can be attacked by poisons.
-
Stabilization of Active Species: These ligands stabilize the catalytically active, low-coordinate Pd(0) species, preventing catalyst decomposition and agglomeration into inactive palladium black.[12] The steric bulk helps create a protective sphere around the metal center.
Part 2: In-Depth Troubleshooting Guides
This section addresses specific experimental failures. The following decision tree provides a logical workflow for diagnosing a problematic reaction.
Caption: Troubleshooting Decision Tree for Catalyst Poisoning.
Q5: My Suzuki-Miyaura coupling of this compound with an arylboronic acid has stalled at 30% conversion. I see some black precipitate. What's happening and how do I fix it?
A5: Stalling accompanied by the formation of palladium black strongly indicates catalyst decomposition. The active Pd(0)Lₙ species is likely unstable under your reaction conditions.
Causality: This often happens when the rate of a key step in the catalytic cycle (like oxidative addition or reductive elimination) is slow, leaving the catalyst vulnerable to decomposition pathways. This can be exacerbated by insufficient ligand protection or the presence of trace oxygen.
Troubleshooting Protocol:
-
Validate Inert Atmosphere: First, ensure your reaction setup is scrupulously free of oxygen. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
Evaluate Ligand System: Standard ligands like PPh₃ are often insufficient. For a sterically accessible substrate like this, a ligand with a good balance of bulk and electron-donating ability is key.
-
Check Reagent Purity: Impurities in the this compound starting material are a common cause of poisoning.
-
Action: Purify a small batch of your aryl bromide by recrystallization or flash column chromatography and retry the reaction. If the reaction improves, this confirms an impurity issue.
-
-
Optimize Base and Solvent: The base is critical for activating the boronic acid. If the base is not soluble or strong enough, transmetalation will be slow, stalling the cycle.
-
Action: Switch from a weaker base like Na₂CO₃ to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ . Ensure adequate stirring, especially in biphasic systems.[7]
-
Q6: I am attempting a Buchwald-Hartwig amination and getting a low yield, with most of my aryl bromide remaining. I don't see any palladium black. What are the likely culprits?
A6: A stalled Buchwald-Hartwig reaction without catalyst precipitation often points to a more subtle form of deactivation, such as the formation of a stable, off-cycle palladium complex or product inhibition.
Causality:
-
Off-Cycle Species: The catalyst can be trapped in an inactive state. For example, in some cases, the palladium catalyst can form a stable palladacycle with the phosphine ligand itself, taking it out of the reaction.[15]
-
Product Inhibition: The arylamine product can sometimes coordinate too strongly to the palladium center, preventing it from re-entering the catalytic cycle. This is more common with electron-rich amine products.
-
Amine-Related Poisoning: While the amine is a reactant, certain functional groups on the amine coupling partner (e.g., unprotected thiols, some heterocycles) can act as potent catalyst poisons.[16]
Troubleshooting Protocol:
-
Re-evaluate the Base: The choice of base is critical in amination. A base that is too weak will not deprotonate the amine effectively, while one that is too strong or has a coordinating counter-ion can interfere with the catalyst.
-
Action: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are standard, powerful bases for this reaction. If you are using a weaker base, switching to one of these is the first step.[16]
-
-
Increase Catalyst Loading or Use a Precatalyst: For challenging couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to overcome slow deactivation.
-
Screen Ligands: Different ligands have different sensitivities to product inhibition and deactivation pathways.
-
Action: If you are using a standard Buchwald ligand, try a different class, such as a Josiphos-type ligand, which can sometimes overcome deactivation pathways that affect other systems.[17]
-
-
Check the Amine Partner: Ensure your amine coupling partner is pure and does not contain functionalities known to poison palladium catalysts.
Part 3: Preventative Measures & Best Practices
Proactive measures are the most effective way to ensure reproducible and high-yielding reactions.
Protocol: Purification of this compound
Impurities from the synthesis of this aryl bromide are a primary source of catalyst poisons. A simple purification step is highly recommended.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexanes/ethyl acetate mixture, isopropanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.
-
Filtration: Hot-filter the solution through a pad of celite to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
General Protocol for a Robust Cross-Coupling Reaction
-
Preparation: Add the purified this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction flask equipped with a stir bar.
-
Inerting: Seal the flask with a septum, and thoroughly purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1 for Suzuki, or toluene for Buchwald-Hartwig) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C). Monitor by your preferred analytical method.
Part 4: Catalyst Regeneration
Q7: Can I regenerate my palladium catalyst after it has been poisoned?
A7: Regeneration of palladium catalysts is possible but can be challenging for homogeneous systems and is often impractical on a lab scale. While industrial processes exist for regenerating solid-supported catalysts by burning off carbon deposits or washing with specific solvents[18][19][20], regenerating a catalyst that has decomposed to palladium black in a flask is difficult. The most effective strategy is prevention. If deactivation is due to poisoning by strongly bound species like sulfur, the regeneration may require harsh chemical treatment that is often not worth the effort for small-scale research.[21] In some specific cases, mild oxidants have been used to reoxidize inactive Pd(0) nanoparticles back to active Pd(II) species, but this is highly system-dependent.[22]
References
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Ligand design for cross-couplings: phosphines. YouTube.
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Regeneration of palladium based catalyst for methane ab
- 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0. ChemicalBook.
- Buchwald-Hartwig Amin
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Phosphine‐incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC - NIH.
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.
- Regeneration of platinum and palladium reforming catalysts.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- Struggling with Suzuki Reaction. Reddit.
- Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Catalytic Combustion of Low-Concentration Methane: From Mechanistic Insights to Industrial Applic
- Regeneration of Supported Palladium Catalyst for Selective Hydrogen
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Cross-Couplings Using Aryl Ethers via C-O Bond Activation Enabled by Nickel C
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Effect of sulfur dioxide impurities on the electrochemical reduction of carbon dioxide over Cu-based bimetal catalysts. New Journal of Chemistry (RSC Publishing).
- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews (RSC Publishing).
- Poisoning and deactivation of palladium c
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- How can I solve my problem with Suzuki coupling?
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
- 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene | C9H11BrO3. PubChem.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- This compound. Chemsrc.
- Aryl ether synthesis by etherification (aryl
- ACS Catalysis Journal.
- SUPPORTING INFORM
Sources
- 1. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Couplings Using Aryl Ethers via C-O Bond Activation Enabled by Nickel Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 19. dcl-inc.com [dcl-inc.com]
- 20. researchgate.net [researchgate.net]
- 21. US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents [patents.google.com]
- 22. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 173336-76-0). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the temperature and other critical parameters for successful and reproducible reactions. As a key intermediate in the synthesis of pharmaceuticals like Aliskiren, understanding the nuances of its reactivity is paramount.[1]
Core Concepts: Understanding the Reactivity of this compound
The structure of this compound presents unique considerations for reaction optimization. The electron-donating nature of the methoxy and methoxypropoxy groups can influence the reactivity of the aryl bromide in common cross-coupling and organometallic reactions. This guide will focus on three primary transformations: Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Grignard Reagent Formation
Q1: My Grignard reaction with this compound is difficult to initiate. What are the likely causes and how can I troubleshoot this?
A1: Difficulty in initiating Grignard reactions is a common issue, often stemming from the stability of the aryl bromide and the quality of the reagents and reaction setup.
-
Magnesium Surface Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.[2]
-
Solution: Activate the magnesium turnings prior to adding the aryl bromide. Common activation methods include:
-
Iodine Activation: Add a single crystal of iodine to the magnesium suspension in anhydrous ether. The disappearance of the brown iodine color indicates an activated magnesium surface.[2]
-
1,2-Dibromoethane Activation: Add a small amount of 1,2-dibromoethane to the magnesium. The formation of ethylene gas and magnesium bromide will clean the surface of the magnesium.[2]
-
Mechanical Activation: Vigorously stirring the magnesium turnings can help to break up the oxide layer.
-
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any trace of moisture will quench the reaction.[2][3]
-
Slow Initial Reaction Rate: The electron-rich nature of the aromatic ring in this compound may lead to a slower initial reaction with magnesium.
-
Solution: Add a small portion of the aryl bromide first and gently warm the mixture to create a concentrated solution at the magnesium surface. Once the reaction initiates (indicated by a color change or gentle reflux), the remaining aryl bromide solution should be added dropwise.[2]
-
Q2: I'm observing a low yield of my desired product after the Grignard reaction. What are the potential side reactions, and how can I minimize them by optimizing the temperature?
A2: Low yields are often a result of side reactions competing with the desired Grignard formation. Temperature control is critical to minimizing these.
-
Wurtz Coupling: The formed Grignard reagent can react with the starting aryl bromide to form a biaryl dimer. This is a common side reaction in Grignard synthesis.
-
Temperature Optimization: This side reaction is more prevalent at higher temperatures. Maintaining a gentle reflux during the addition of the aryl bromide is often sufficient. Avoid excessive heating. For more sensitive substrates, low-temperature methods can be employed.
-
-
Reaction with Ether Solvents: While ethers are necessary to stabilize the Grignard reagent, prolonged reaction times at elevated temperatures can lead to cleavage of the ether solvent by the Grignard reagent.[4]
-
Temperature Optimization: Use the lowest temperature that allows for a reasonable reaction rate. For this substrate, a gentle reflux of THF or diethyl ether is a good starting point.
-
-
Homocoupling: Two molecules of the aryl bromide can couple in the presence of magnesium, especially at higher temperatures.
-
Temperature Optimization: Slow, dropwise addition of the aryl bromide to the magnesium suspension helps to maintain a low concentration of the aryl bromide, minimizing this side reaction.
-
Section 2: Suzuki-Miyaura Cross-Coupling
Q3: My Suzuki-Miyaura coupling of this compound is sluggish and gives low yields. How can I optimize the reaction temperature?
A3: The efficiency of Suzuki-Miyaura coupling is highly dependent on the catalyst system, base, solvent, and temperature. For an electron-rich aryl bromide like this, oxidative addition to the palladium catalyst can be the rate-limiting step.[5]
-
Insufficient Temperature: If the reaction is too cold, the oxidative addition of the aryl bromide to the Pd(0) catalyst will be slow, leading to a poor reaction rate.
-
Solution: A good starting point for Suzuki couplings with aryl bromides is typically in the range of 80-100°C.[6] You can screen temperatures in this range to find the optimum.
-
-
Catalyst Deactivation: At excessively high temperatures, the palladium catalyst can decompose, leading to lower yields.
-
Solution: Avoid unnecessarily high temperatures. If a higher temperature is required to drive the reaction to completion, ensure a robust ligand is used to stabilize the palladium catalyst.
-
Q4: I am observing significant debromination of my starting material as a side product. How can I mitigate this?
A4: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced by a hydrogen atom.
-
Reaction Temperature: Higher temperatures can sometimes promote debromination.
-
Solution: Try to run the reaction at the lowest temperature that gives a reasonable conversion to the desired product. A temperature screen is recommended.
-
-
Choice of Base and Solvent: The choice of base and solvent can also influence the extent of debromination.
-
Solution: Weaker bases and aprotic solvents may sometimes reduce the incidence of debromination.
-
Section 3: Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination reaction is not going to completion. Should I increase the temperature?
A5: Similar to Suzuki-Miyaura coupling, the temperature is a critical parameter for the Buchwald-Hartwig amination.
-
Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be slow at lower temperatures.[7]
-
Solution: Gradually increasing the reaction temperature, typically in the range of 80-120°C, can facilitate this step and drive the reaction to completion.[8]
-
-
Ligand Decomposition: Some phosphine ligands used in Buchwald-Hartwig amination can be sensitive to high temperatures.
-
Solution: Choose a thermally stable ligand if high temperatures are required. Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating once the reaction is complete.
-
Experimental Protocols & Data
Protocol 1: Low-Temperature Grignard Reagent Formation
This protocol is adapted from methodologies for forming functionalized Grignard reagents at low temperatures to minimize side reactions.[9][10]
Materials:
-
This compound
-
Highly active magnesium (Rieke magnesium)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Assemble and flame-dry all glassware under an inert atmosphere.
-
Add highly active magnesium (1.2 eq) to the reaction flask.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel over 30 minutes.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
The Grignard reagent is now ready for reaction with an electrophile at low temperature.
| Parameter | Recommended Condition | Rationale |
| Temperature | -78°C | Minimizes side reactions such as Wurtz coupling and ether cleavage.[9][10] |
| Magnesium | Highly active (Rieke) | Increases reactivity and allows for lower reaction temperatures.[9][10] |
| Solvent | Anhydrous THF | Ethereal solvent is required to stabilize the Grignard reagent.[3][11][12] |
| Atmosphere | Inert (Ar or N₂) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.[3] |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with workup.
| Parameter | Starting Condition | Optimization Strategy |
| Temperature | 90°C | Screen temperatures between 80°C and 110°C in 10°C increments. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Screen different palladium sources and ligands. For electron-rich aryl bromides, electron-rich and bulky phosphine ligands can be effective. |
| Base | K₂CO₃ (2 eq) | Try other bases such as Cs₂CO₃ or K₃PO₄. |
| Solvent | Dioxane/Water (4:1) | Other solvent systems like Toluene/Water or DMF/Water can be screened. |
Visualization of Key Concepts
Grignard Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reaction initiation.
Temperature Optimization Logic for Cross-Coupling Reactions
Caption: Decision logic for optimizing temperature in cross-coupling reactions.
Reaction Monitoring
To effectively optimize the reaction temperature, it is crucial to monitor the progress of the reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
-
HPLC: A reversed-phase HPLC method can be developed to separate the starting material, product, and any major byproducts. By taking aliquots from the reaction mixture at different time points and temperatures, you can quantify the consumption of the starting material and the formation of the product, allowing for a kinetic analysis of the reaction at different temperatures.[13]
-
GC-MS: For volatile and thermally stable compounds, GC-MS is an excellent tool for both qualitative and quantitative analysis of the reaction mixture. It can help identify unexpected side products.[14]
By systematically varying the temperature and monitoring the reaction profile, you can determine the optimal temperature that provides the best balance between reaction rate and selectivity for your specific application.
References
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Why is ether used as a solvent during Grignard reactions? askIITians.
- Why can Grignard's Reagent be stored in ether? Chemistry Stack Exchange.
- What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Quora.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Vedantu.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Protecting Groups In Grignard Reactions. Master Organic Chemistry.
- Failed grignard transmetallation. Reddit.
- Grignard Formation - Troubleshooting and Perfecting. Reddit.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications (RSC Publishing).
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln.
- Suzuki Coupling. Organic Chemistry Portal.
- This compound. Chemsrc.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate.
- Understanding the Chemical Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-bromoanisole Definition. Fiveable.
- Reaction of 1a with 4‐bromoanisole (4) and 4‐chloroanisole (5). ResearchGate.
- Side Reactions of Organometallic Reagents. Read Chemistry.
- Reaction of 4-bromoanisole (5) with aniline (6) under standard... ResearchGate.
- 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. PubChem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Organometallic Chemistry. University of Babylon.
- Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Solvent effects on the reactivity of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Introduction
Welcome to the technical support center for 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0). This aryl bromide is a crucial intermediate in pharmaceutical synthesis, most notably in the production of the direct renin inhibitor, Aliskiren.[1] Its unique structure, featuring two coordinating ether groups positioned ortho and meta to the bromine atom, presents specific challenges and opportunities in synthesis. The reactivity of the C-Br bond is profoundly influenced by the choice of solvent, which can dictate reaction success, yield, and purity.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on how solvent selection impacts common synthetic transformations involving this substrate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions with this compound, with a focus on solvent-related causes and solutions.
Section 1: Grignard Reagent Formation (Organomagnesium)
Question 1: My Grignard reaction with this compound fails to initiate. What are the likely causes and how can I fix it?
Answer:
Failure to initiate a Grignard reaction is a classic and frustrating problem, often directly tied to solvent and surface activity.
Probable Causes & Solutions:
-
Residual Moisture: Grignard reagents are exceptionally strong bases and are rapidly quenched by protic sources, especially water.[2] The ether solvents typically used are hygroscopic and can absorb atmospheric moisture.
-
Solution: Ensure all glassware is rigorously dried overnight in an oven (>120 °C) or flame-dried under vacuum and cooled under a dry, inert atmosphere (Nitrogen or Argon). The solvent (THF or Diethyl Ether) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent like sodium/benzophenone.[3]
-
-
Passive Magnesium Surface: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the aryl bromide from accessing the metal surface.
-
Solution: The magnesium must be activated. Several methods are effective:
-
Iodine Activation: Add a single, small crystal of iodine to the flask with the magnesium. The purple vapor and subsequent disappearance of the brown iodine color upon gentle warming indicates an activated surface.[4]
-
Chemical Activation: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and fresh, active MgBr₂, exposing a clean surface.[5]
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to break the oxide layer.
-
-
-
Incorrect Solvent Choice: Grignard reagents require a coordinating ether solvent to stabilize the organomagnesium species (the "Schlenk equilibrium"). Non-coordinating solvents like toluene or hexane will not support Grignard formation.
-
Solution: Tetrahydrofuran (THF) is the recommended solvent for this specific substrate. Its Lewis basicity is crucial for solvating the magnesium center. Furthermore, the ortho and meta ether functionalities on your substrate can chelate to the magnesium, but this is most effective when the primary solvent sphere is already established by a coordinating solvent like THF.[6]
-
Question 2: My Grignard reaction initiated, but the yield is low, and I'm observing significant amounts of a biphenyl impurity (homocoupling). Why is this happening?
Answer:
Low yields and homocoupling often point to issues with reaction kinetics and side reactions, which are heavily solvent-dependent.
Probable Causes & Solutions:
-
Solvent Composition: While THF is essential, its concentration and the presence of co-solvents matter. Adding a non-coordinating co-solvent can sometimes influence the equilibrium and reactivity.[6] However, for this substrate, it is often detrimental.
-
Solution: Use pure, anhydrous THF. Avoid co-solvents like toluene unless a specific downstream application requires it, and even then, the Grignard should be formed in pure THF first. The higher boiling point of THF (66 °C) compared to diethyl ether (34.6 °C) allows for more stable reflux and better control over the reaction rate.
-
-
Slow Initiation Followed by Rapid Exotherm: If initiation is sluggish, researchers may be tempted to add a large portion of the aryl bromide. When the reaction finally starts, the high concentration can lead to a dangerous exotherm and promote side reactions like homocoupling.
-
Solution: Add only about 5-10% of your aryl bromide solution initially. Once initiation is confirmed (gentle bubbling, color change to cloudy grey/brown, noticeable exotherm), add the remaining solution dropwise at a rate that maintains a gentle reflux. This ensures the aryl bromide concentration remains low, favoring the desired reaction pathway.
-
Workflow for Successful Grignard Formation
Caption: Decision workflow for Grignard reagent formation.
Section 2: Metal-Halogen Exchange (Organolithium)
Question 3: I'm trying to perform a lithium-halogen exchange on this compound using n-BuLi, but I'm getting a complex mixture of products, including what appears to be ortho-lithiated species. How can I improve selectivity?
Answer:
This is a classic problem of competing reaction pathways with organolithium reagents.[7] Your substrate has two potential sites of reactivity: the C-Br bond (lithium-halogen exchange) and the acidic aromatic protons ortho to the ether groups (directed ortho-metalation or DoM). Solvent choice is paramount in controlling this selectivity.
Probable Causes & Solutions:
-
Solvent Polarity and Coordinating Ability:
-
n-Butyllithium is typically supplied in a non-coordinating solvent like hexanes. In such solvents, it exists as large aggregates (hexamers), making it highly basic and kinetically slow for Br/Li exchange. This favors proton abstraction (ortho-metalation).
-
Coordinating Solvents like THF or diethyl ether break up these aggregates into more reactive monomers and dimers.[8] This dramatically accelerates the rate of lithium-halogen exchange, allowing it to outcompete proton abstraction. The ether oxygens on your substrate can further assist by pre-coordinating the organolithium reagent near the C-Br bond.
-
Solution: Perform the reaction in an ethereal solvent. The best practice is to dissolve your aryl bromide in anhydrous THF, cool it to a low temperature (typically -78 °C using a dry ice/acetone bath), and then slowly add the n-BuLi/hexanes solution. The THF will act as the dominant coordinating solvent, promoting clean exchange.
-
-
Temperature Control: Lithium-halogen exchange is extremely fast at low temperatures, whereas ortho-metalation often requires higher temperatures to proceed at a significant rate.
-
Solution: Maintain a strict low-temperature profile. Pre-cool the substrate solution to -78 °C before adding the n-BuLi and keep it at that temperature for the duration of the exchange (usually 15-60 minutes) before adding your electrophile.
-
Protocol 1: Selective Lithium-Halogen Exchange
-
Under an inert atmosphere (Argon), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes. The aryllithium species is now formed.
-
Add your desired electrophile as a solution in THF, again maintaining the low temperature.
-
After the reaction is complete, quench carefully at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature before workup.
Safety Note: Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe techniques.[7][9]
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Question 4: I'm running a Suzuki-Miyaura coupling with my aryl bromide and a boronic acid, but the reaction is sluggish and gives low yields. Could my solvent be the problem?
Answer:
Absolutely. The solvent in palladium-catalyzed cross-couplings is not just a medium; it is an active participant that influences nearly every step of the catalytic cycle.[10][11]
Probable Causes & Solutions:
-
Poor Solubility: For the reaction to occur, all components (aryl bromide, boronic acid, base, and catalyst) must have adequate solubility. The Suzuki reaction is often run in a biphasic system (e.g., an organic solvent with an aqueous base), making mutual solubility critical.[12]
-
Solution: Screen solvents that can dissolve both the organic-soluble aryl bromide and the often more polar boronic acid/base. Common choices include:
-
1,4-Dioxane: A traditional choice, good for many substrates.[13]
-
Toluene: Good for less polar substrates but may require a phase-transfer catalyst if using an aqueous base.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener, safer alternative to THF and dioxane that often provides excellent results and phase separation.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be excellent for dissolving stubborn substrates but can also coordinate strongly to the palladium center.
-
-
-
Solvent Effects on the Catalytic Cycle:
-
Oxidative Addition: This is the first step where the aryl bromide reacts with the Pd(0) catalyst. Electron-rich aryl bromides (like yours, with two alkoxy groups) can be slow to react.[14] This step is often favored in more polar solvents which can stabilize the resulting polar Pd(II) complex.[15]
-
Transmetalation: The boronic acid (activated by a base) transfers its organic group to the palladium. This step can be sensitive to water content.
-
Reductive Elimination: The final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated. This step is often faster from a three-coordinate intermediate, which can be favored in less-coordinating solvents.[16]
-
Solution: There is often a trade-off. A good starting point for your substrate is a moderately polar, coordinating solvent like 1,4-Dioxane or 2-MeTHF with an aqueous solution of a base like K₂CO₃ or K₃PO₄.[13] This combination often provides a good balance for all steps of the cycle. If yields are still low, screening a more polar solvent like DMF could be beneficial.
-
Solvent Selection Logic for Pd-Catalyzed Cross-Coupling
Caption: A simplified decision guide for solvent selection in cross-coupling.
Frequently Asked Questions (FAQs)
Q1: How do the two ether groups on this compound affect its reactivity in different solvents?
A1: The methoxy (-OCH₃) and methoxypropoxy (-OCH₂CH₂CH₂OCH₃) groups are electron-donating, which makes the aryl bromide electron-rich. This can slow down the oxidative addition step in palladium-catalyzed reactions.[14] More importantly, they are Lewis basic and can act as coordinating groups.
-
In organometallic reactions (Grignard, Organolithium), this can be beneficial. The ether oxygens can chelate to the metal center, stabilizing intermediates and directing reactivity, especially in less-coordinating solvents.
-
In palladium-catalyzed reactions , this effect is less pronounced as strong phosphine ligands usually dominate the coordination sphere of the palladium. However, the choice of a coordinating solvent (like THF, Dioxane, DMF) is still critical for catalyst stability and activity.[17]
Q2: For a Buchwald-Hartwig amination, what is the best starting solvent to use with this substrate?
A2: The Buchwald-Hartwig amination often requires slightly different conditions than the Suzuki coupling. While dioxane and toluene are very common, the choice depends on the amine coupling partner.[18][19]
-
For primary or secondary alkylamines , a non-polar solvent like Toluene or Xylene with a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is a classic and highly effective combination.
-
For less reactive or more polar amines (e.g., anilines, heterocycles), a more polar solvent like 1,4-Dioxane may be required to ensure solubility.[16] 2-MeTHF is also an excellent choice here.
Q3: Can I use protic solvents like ethanol or water in reactions with this compound?
A3: It depends entirely on the reaction.
-
Absolutely not for organometallic intermediates like Grignard or organolithium reagents. They will be instantly destroyed.[2]
-
Yes, as a co-solvent in certain palladium-catalyzed reactions. Suzuki-Miyaura couplings, for instance, are frequently run with water as a co-solvent to dissolve the inorganic base.[12] Some modern Buchwald-Hartwig protocols have also been developed for use in aqueous systems.[18] However, the primary organic solvent is still necessary to dissolve the aryl bromide.
Data & Reference Tables
Table 1: Properties of Common Solvents in Organometallic & Cross-Coupling Chemistry
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε)[20] | Polarity & Type | Coordinating Ability |
| Diethyl Ether | Et₂O | 34.6 | 4.33 | Nonpolar Aprotic | High |
| Tetrahydrofuran | THF | 66 | 7.58 | Polar Aprotic | High |
| 2-Methyl-THF | 2-MeTHF | 80 | 6.2 (25 °C) | Polar Aprotic | High |
| Hexanes | - | ~69 | 1.88 | Nonpolar Aprotic | None |
| Toluene | PhMe | 111 | 2.38 | Nonpolar Aprotic | Low (π-system) |
| 1,4-Dioxane | - | 101 | 2.25 | Nonpolar Aprotic | Moderate |
| N,N-Dimethylformamide | DMF | 153 | 36.71 | Polar Aprotic | High |
| Acetonitrile | MeCN | 82 | 37.5 | Polar Aprotic | High |
Note: "Coordinating Ability" refers to the capacity of the solvent's lone pairs to coordinate to a metal center.[17][21]
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of this compound. [URL: https://vertexaisearch.cloud.google.
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBRalGlf8KwbsAoZF7OUh_TdeoUwQoTDumVAWX2Dqq6aZs6IYlARINrI8Ja4iNFnQlIFkMB7tDrG8zRnxHNISb18FpMyf5grH_kCIvt-JsFmJsgIm8AdUcFyW6C7GyaPZYEpjcZxQF5mD5FDRO3hvragirSk1otCnJEvc9aVfBIL2MzApZ1uu7bZLvqEtcEXHwLqikSleMihGU14rQa8JT7Ay23RUBH6SISdRc_xAO5pEN5iyVhLXEt8f4WHcuSgFGvqNQPDg=]
- Fairlamb, I. J. S., et al. Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNLXlbHGzHRpFqx2Ve9ZcRMdXf5uB-qnUpwY2OP4gqt7CS-PZnek69lbrW0Gp_E1RVYkouHAN2iqhlA2KxTK9BZkPtFPdsH9pGCZ_oOQ_Ojr5x3qE5cY7h8KDEGpZ7T0IUjfaVeBvZD7J7lPS7YDesd7FECjfVlpmrYBuWYo9zcG6b8RFK1oC8vhWnjucTXPNt7EjUcP4hRqt7-I6sZQ==]
- Sigma-Aldrich. This compound Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/bld/3h160bbf0a]
- Gande, V. O., et al. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00320]
- Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc00628a]
- Neufeldt, S. R., et al. Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc05862b]
- Kinzel, T., et al. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society. [URL: https://www.researchgate.
- Organometallic chemistry: substitutions reactions. YouTube. [URL: https://www.youtube.
- University of Rochester. The Grignard Reaction. [URL: https://www.sas.rochester.edu/chm/resource/assets/ur-organic-chem-205-206-lab-manual-2022-23.pdf#page=145]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf]
- American Chemical Society. Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [URL: https://www.acs.
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. [URL: http://www.chem.ucla.edu/~harding/IGOC/D/dielectricconstant.html]
- Honeywell. Dielectric Constant. [URL: https://www.honeywell.
- Weix, D. J., et al. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5226372/]
- Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?. [URL: https://www.reddit.com/r/Chempros/comments/1axlq3c/how_to_approach_choosing_reaction_conditions_for/]
- Reddit r/Chempros. Grignard Formation - Troubleshooting and Perfecting. [URL: https://www.reddit.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Organ, M. G., et al. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7516f96455200114f6b2f]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Master Organic Chemistry. Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [URL: https://www.masterorganicchemistry.com/2023/10/25/grignard-reagents-organolithium-compounds-and-gilman-reagents/]
- ResearchGate. Solvent effects in the Grignard reaction with alkynes. [URL: https://www.researchgate.net/publication/229871790_Solvent_effects_in_the_Grignard_reaction_with_alkynes]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. [URL: https://www.masterorganicchemistry.
- Princeton University EHS. Safe handling of organolithium compounds in the laboratory. [URL: https://ehs.princeton.edu/sites/ehs/files/safe_handling_of_organolithium.pdf]
- Benchchem. Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. [URL: https://www.benchchem.com/technical-support-center/grignard-reaction-with-4-(benzyloxy)-2-bromo-1-fluorobenzene]
Sources
- 1. nbinno.com [nbinno.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Dielectric Constant [macro.lsu.edu]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Welcome to the technical support center for the purification of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 173336-76-0). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate in the synthesis of Aliskiren and other pharmaceutical compounds.[1][2][3] Achieving the high purity required for these applications (typically ≥99.5%) can present several challenges, primarily due to the compound's physical properties and the potential for closely-related impurities.[4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of this compound.
Understanding the Purification Challenges
The primary challenges in purifying this compound stem from two main areas:
-
Potential Impurities from Synthesis: The most common synthetic route to this compound is the Williamson ether synthesis.[6][7] This reaction, while generally efficient, can lead to several impurities that may be difficult to separate from the final product.
-
Physical Properties of the Compound: this compound is often described as a white to light yellow crystalline solid or a solid-liquid mixture, indicating it is a low-melting solid.[2][3] Such compounds can be challenging to purify by standard recrystallization techniques due to their tendency to "oil out" of solution.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, their probable causes, and recommended solutions.
Issue 1: Recrystallization Attempts Result in an Oil Instead of Crystals ("Oiling Out")
Probable Cause:
This is a common issue with low-melting point solids. "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute. Instead of forming a crystalline lattice, the compound separates as a liquid phase.[8]
Solutions:
-
Utilize a Mixed-Solvent System: A two-solvent system is often effective for low-melting solids.[9][10][11]
-
Solvent Selection: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[12] For a moderately polar compound like this compound, a good starting point would be a polar solvent like ethanol or acetone as the "good" solvent, and water or a non-polar solvent like hexane as the "poor" solvent.[13]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (the point of saturation).
-
If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.
-
-
-
Lower the Crystallization Temperature: If using a single solvent, ensure the crystallization begins at a temperature below the compound's melting point. This can be achieved by using a larger volume of solvent, though this may reduce the overall yield.
-
Seed the Solution: Introducing a seed crystal (a small, pure crystal of the desired compound) can provide a nucleation site and encourage crystallization at a lower temperature, preventing oiling out.
Issue 2: Persistent Yellow or Brown Discoloration in the Purified Product
Probable Cause:
Colored impurities often arise from side reactions during the synthesis or degradation of the product. For aromatic compounds, these can be highly colored, even at low concentrations.
Solutions:
-
Activated Charcoal Treatment:
-
During recrystallization, after the crude product has been dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Do not add charcoal to a boiling solution as it can cause rapid and violent boiling.
-
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful technique for separating colored impurities.
Issue 3: Incomplete Separation of Impurities by Column Chromatography
Probable Cause:
Impurities with polarities similar to the desired product can be challenging to separate by column chromatography.
Solutions:
-
Optimize the Solvent System (Eluent):
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to identify an optimal solvent system.[5][14][15] A good eluent will give your desired compound an Rf value of approximately 0.2-0.4, with clear separation from impurities.
-
Solvent Mixtures: For aromatic ethers, common solvent systems include mixtures of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or dichloromethane.[16][17]
-
Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
-
Improve Column Packing: A poorly packed column will result in broad peaks and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Dry Loading: If your crude product has poor solubility in the initial eluent, consider dry loading.[18] Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Based on a likely Williamson ether synthesis route, the most probable impurities are:
-
Unreacted Starting Materials:
-
4-Bromo-2-methoxyphenol (the starting phenol)
-
1-bromo-3-methoxypropane (the alkylating agent)
-
-
Side-Reaction Products:
-
Products of elimination reactions of the alkyl halide.
-
Over-alkylated or under-alkylated phenolic species.
-
Impurities from the synthesis of the starting materials themselves.[4]
-
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Spot each collected fraction on a TLC plate and develop it in the same solvent system used for the column. Combine the fractions that contain your pure product.
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store the compound in a tightly sealed container in a refrigerator (2-8°C).[19]
Q5: What safety precautions should I take when handling this compound?
A5: this compound is harmful if swallowed.[19] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area, such as a fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Visualization of Purification Workflows
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
Column Chromatography Workflow
Caption: General workflow for column chromatography.
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good "poor" solvent for polar compounds. |
| Toluene | 111 | Non-polar | Can be a good solvent for aromatic compounds.[20] |
| Diethyl Ether | 35 | Slightly polar | Low boiling point, highly flammable. |
| Ethyl Acetate | 77 | Polar | Common solvent for chromatography and recrystallization. |
| Acetone | 56 | Polar | Good "good" solvent, highly volatile. |
| Ethanol | 78 | Very polar | Good "good" solvent, often used with water. |
| Methanol | 65 | Very polar | Similar to ethanol, but more toxic. |
| Water | 100 | Very polar | Excellent "poor" solvent for non-polar to moderately polar organic compounds. |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Select a "good" solvent (e.g., ethanol) and a "poor" solvent (e.g., water) in which the compound has high and low solubility, respectively.
-
Heat the "good" solvent to its boiling point.
-
Add the minimum amount of hot "good" solvent to the crude product to just dissolve it.
-
While maintaining the temperature, add the "poor" solvent dropwise until the solution becomes cloudy.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of a cold mixture of the two solvents.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Select the Eluent: Use TLC to determine a suitable solvent system. A good starting point for this compound would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 ratio).
-
Pack the Column: Prepare a chromatography column with silica gel, ensuring it is packed evenly to avoid channels.
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the Separation: Use TLC to analyze the collected fractions and identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- Exploring 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- Recrystalliz
- Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
- Recrystalliz
- Recrystalliz
- What is the theoretical background of mixed solvents recrystalliz
- recrystallization, filtr
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Purific
- Exploring 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension.
- 5.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Aliskiren Impurities and Rel
- Understanding the Chemical Properties and Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD.
- 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. 2. Thin.
- Williamson Ether Synthesis | Chem-St
- TLC Solvent Selection for Separation | PDF | Thin Layer Chrom
- Understanding the Chemical Properties and Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD.
- Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting arom
- Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
- How To Choose The Best Eluent For Thin Layer Chrom
- EP2062874A1 - Process and intermediates for the preparation of aliskiren - Google P
- 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 - ChemicalBook.
- Williamson Ether Synthesis Lab Report - 1468 Words - Cram.
- This compound - Sigma-Aldrich.
- Aliskiren Impurities - BOC Sciences.
- Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. | Homework.Study.com.
- Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension.
- SUPPORTING INFORM
Sources
- 1. youtube.com [youtube.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. veeprho.com [veeprho.com]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. quora.com [quora.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. scribd.com [scribd.com]
- 16. reddit.com [reddit.com]
- 17. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. This compound | 173336-76-0 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 173336-76-0). This guide provides in-depth troubleshooting advice and detailed protocols for removing impurities from this critical pharmaceutical intermediate, which is essential for the synthesis of Aliskiren hemifumarate.[1] Our focus is on providing practical, field-proven insights grounded in chemical principles to help you achieve the high purity standards (typically ≥99.5%) required for downstream applications.[2]
Part 1: Initial Assessment & Impurity Profiling
A successful purification begins with a thorough understanding of your crude material. This section addresses the initial analytical steps to identify and characterize the impurities present.
Q1: How should I perform an initial purity assessment of my crude product?
Your first step is to quantify the level of impurity and obtain a general idea of the impurity profile. A multi-technique approach is recommended for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method for initial assessment. It helps visualize the number of components and estimate their relative polarities, which is crucial for developing a column chromatography method.[3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC (RP-HPLC) with UV detection is the industry standard for purity analysis of aromatic compounds.[4][5] It provides high-resolution separation and allows for accurate determination of purity by calculating the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities, residual solvents, or thermally stable side-products. The mass spectrum provides structural information about the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities if their signals do not overlap significantly with the product signals. The presence of unexpected aromatic signals or aliphatic signals inconsistent with the main structure can point to specific impurities.
Table 1: Recommended Starting Conditions for Purity Analysis
| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase | Acetonitrile and Water (Gradient) | Helium (Carrier Gas) |
| Gradient/Program | Start at 50% Acetonitrile, ramp to 95% over 20 min | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Mass Spectrometry (MS) |
| Column Temp | 30 °C | Inlet Temp: 250 °C |
Q2: What are the most common impurities I should expect?
Impurities typically arise from the synthetic route. While the exact impurities depend on your specific process, they generally fall into three categories:
-
Unreacted Starting Materials: The most common impurity is often the precursor that was subjected to bromination, for example, 1-methoxy-2-(3-methoxypropoxy)benzene.
-
Reaction Byproducts:
-
Over-bromination: Formation of di-bromo species is a potential side reaction. These will be less polar than your target compound.[6]
-
Isomeric Impurities: Bromination may occur at an alternative position on the aromatic ring, leading to isomers with very similar polarity, which can be challenging to separate.
-
-
Degradation Products: The ether linkages, particularly the methoxypropoxy group, can be susceptible to cleavage under harsh acidic conditions (e.g., during an aqueous workup with strong acid). This would result in more polar impurities like 4-Bromo-2-methoxyphenol.
Part 2: Purification Strategy Selection
The choice between recrystallization and chromatography depends on the purity of your crude material and the nature of the impurities.
Q3: Should I use recrystallization or column chromatography?
This decision tree provides a general guideline for selecting the most appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
-
Recrystallization is the preferred method if your crude material is already relatively high in purity (>90%) and the impurities have different solubility profiles from the product. It is highly scalable and cost-effective.[7]
-
Column Chromatography is necessary when dealing with complex mixtures, lower purity samples (<90%), or when separating impurities with polarities very close to the product (e.g., isomers).[8]
Part 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of your compound in a hot versus a cold solvent.[7]
Q4: I can't find a good single solvent for recrystallization. What should I do?
If no single solvent provides the desired solubility profile (high solubility when hot, low solubility when cold), a two-solvent (binary) system is the solution.[7]
Protocol: Selecting a Binary Solvent System
-
Find a "soluble" solvent in which your compound is highly soluble, even at room temperature (e.g., Dichloromethane, Ethyl Acetate).
-
Find a "non-soluble" solvent in which your compound is poorly soluble, even when hot (e.g., Hexane, Heptane).
-
The two solvents must be miscible with each other.
-
Dissolve your crude material in a minimum amount of the hot "soluble" solvent.
-
Add the "non-soluble" solvent dropwise at an elevated temperature until you observe persistent cloudiness (the saturation point).
-
Add a few drops of the "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to induce crystallization.
Q5: My compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add a slightly larger volume of solvent.
-
Allow the solution to cool much more slowly. A larger volume and slower cooling rate ensure saturation occurs at a temperature below the compound's melting point.
-
Vigorous stirring during the cooling phase can also help promote crystal formation over oiling.
Q6: My recrystallized product is still not pure enough. What are the next steps?
If a single recrystallization is insufficient, consider these points:
-
Washing Efficiency: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove residual mother liquor containing the impurities.
-
Activated Charcoal: If you suspect highly polar, colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities.[9]
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity. The purity of the material should be checked by HPLC or TLC after each step.
Part 4: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[3]
Q7: How do I select the optimal mobile phase (eluent) for my separation?
The mobile phase is critical and is best determined using TLC.[3]
-
Stationary Phase: For this compound, standard silica gel is the recommended stationary phase.[3]
-
TLC Analysis: Spot your crude material on a silica gel TLC plate.
-
Solvent Screening: Develop the plate in a series of solvent systems of increasing polarity. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether.
-
Target Rf: The ideal solvent system is one that moves your desired compound to a Retention Factor (Rf) value between 0.25 and 0.35. This Rf value ensures the compound moves down the column efficiently but allows for sufficient interaction with the silica for separation to occur.[3]
Caption: Workflow for chromatography method development using TLC.
Q8: My product seems to be streaking or degrading on the column. What is the cause?
Streaking or degradation on a silica gel column can occur if your compound is sensitive to the acidic nature of the silica.[10] The ether oxygen atoms in your molecule could potentially interact with the acidic silanol groups (Si-OH) on the silica surface, leading to decomposition.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your chosen eluent that contains a small amount (0.5-1%) of a base like triethylamine (NEt₃). This neutralizes the most acidic sites.[10]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[10]
-
Minimize Contact Time: Use flash chromatography, which employs pressure to increase the flow rate, reducing the time the compound spends on the column.[11]
Protocol: Flash Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in your optimized non-polar eluent. Pour this into the column and use pressure to pack it into a stable bed, ensuring no air bubbles are trapped.[11]
-
Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed. This "dry loading" technique often results in better separation.
-
Elution: Carefully add the mobile phase to the column. Apply pressure with a pump or inert gas to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 5: Post-Purification and Storage
Q9: How do I confirm the purity of my final product and store it properly?
-
Final Purity Check: After purification, a final purity check using a quantitative method like HPLC or GC is essential to confirm that you have met the required specifications (e.g., ≥99.5%).[4][] An NMR spectrum should also be taken to confirm the structural integrity of the compound after purification.
-
Storage: this compound should be stored in a tightly closed container in a cool, dry place, such as a refrigerator.[13] It should be kept away from incompatible materials like strong oxidizing agents.[13] The compound can appear as a white to slightly yellow crystalline solid or may be a solid-liquid mixture depending on ambient temperature and purity.[1]
References
- BenchChem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
- BenchChem. (2025).
- Pharmaffiliates. (n.d.). Exploring 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- BenchChem. (2025). Purification of crude (3-Bromo-2-methylpropyl)
- The Royal Society of Chemistry. (n.d.).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- ChemHelpASAP. (2021, February 9).
- BenchChem. (2025).
- BenchChem. (2025).
- Pharmaffiliates. (2025, October 12). High Purity 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound.
- BOC Sciences. (n.d.).
- Organic Syntheses. (2025, June 19).
- Chemsrc. (2025, August 25). CAS#:173336-76-0 | this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rubingroup.org [rubingroup.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 13. CAS#:173336-76-0 | this compound | Chemsrc [chemsrc.com]
Technical Support Center: Moisture Sensitivity in Reactions of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant moisture sensitivity of reactions involving 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. As a critical intermediate in the synthesis of pharmaceuticals like Aliskiren, understanding and controlling reaction parameters is paramount for achieving high yields and purity.[1] This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve experimental challenges effectively.
The Core Challenge: Why Moisture is a Critical Variable
This compound is predominantly used in the formation of organometallic intermediates, most commonly Grignard reagents, for subsequent carbon-carbon bond-forming reactions.[2][3] The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and, crucially, extremely basic.[4][5]
This high basicity is the root of the compound's moisture sensitivity. Water, though a weak acid (pKa ≈ 14), is a potent proton source capable of irreversibly quenching the Grignard reagent.[4][6] This acid-base reaction is typically much faster than the desired nucleophilic addition to an electrophile, leading to the formation of the undesired protonated byproduct, 1-methoxy-2-(3-methoxypropoxy)benzene, and magnesium salts.[4][7] Consequently, even trace amounts of moisture can significantly lower the yield or prevent the desired reaction entirely.[7][8]
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction using this compound is failing to initiate. What are the likely causes related to moisture?
A1: Failure to initiate is a classic symptom of moisture contamination. The Grignard reagent formation is a surface reaction on the magnesium metal. A microscopic film of water on the glassware or magnesium turnings, or dissolved in the solvent, can passivate the magnesium surface by forming magnesium hydroxide, preventing the insertion of magnesium into the carbon-bromine bond.[7] Ensure every component of your reaction is scrupulously dry. This includes the glassware, solvent, and the starting aryl bromide itself.
Q2: My reaction worked, but the final yield is very low, and I've isolated a significant amount of 1-methoxy-2-(3-methoxypropoxy)benzene. What happened?
A2: This is a definitive sign that your Grignard reagent formed successfully but was subsequently quenched by a proton source before it could react with your desired electrophile.[4][5] The most common culprit is water. This contamination could have been introduced from several sources:
-
Inadequately dried solvent: Solvents like THF and diethyl ether are hygroscopic and will absorb atmospheric moisture.
-
Atmospheric leaks: A poorly sealed reaction vessel will allow ambient moisture to enter.[9]
-
Contaminated electrophile: The substrate you are adding to the Grignard reagent may contain trace water.
-
Moisture adsorbed on glassware: Glass surfaces naturally adsorb a thin film of water that must be removed.[10][11]
Q3: Besides Grignard reactions, what other common reactions of this compound are highly sensitive to moisture?
A3: Any reaction that proceeds through an organometallic intermediate will be similarly sensitive. This includes:
-
Organolithium formation: Reaction with strong bases like n-butyllithium or t-butyllithium to form the corresponding aryllithium species. These are even more basic and reactive than Grignard reagents and thus more sensitive to moisture.
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck): While some modern coupling reactions have shown surprising tolerance or even preference for some water, many catalyst systems and ligands are sensitive to hydrolysis or oxidation.[12] For consistent results, anhydrous conditions are strongly recommended as a starting point.
Q4: Can I use a desiccant directly in the reaction flask to control moisture?
A4: This is generally not recommended. While drying agents like anhydrous magnesium sulfate or sodium sulfate are used to dry solvent extracts during workup, they are not suitable for use during the reaction itself.[13] They are not powerful enough to remove the final traces of water required for Grignard formation and can interfere with the reaction. The appropriate method is to use rigorously dried solvents and reagents from the outset.[8][13]
Troubleshooting Guide: A Systematic Approach to Eliminating Moisture
When encountering issues, a systematic approach is key. The following workflow helps diagnose and resolve problems arising from moisture contamination.
Caption: Troubleshooting workflow for moisture-related reaction failures.
Essential Protocols for Anhydrous Reactions
Adherence to rigorous anhydrous techniques is not optional; it is a prerequisite for success.
Protocol 1: Preparation of Glassware
Glass surfaces are hydrophilic and readily adsorb water from the atmosphere.[11] Simple air-drying is insufficient.
-
Cleaning: Thoroughly clean all glassware (reaction flask, condenser, addition funnel) with an appropriate solvent and dry completely.
-
Oven-Drying: Place glassware in an oven at >125°C for at least 4 hours, or ideally, overnight.[10]
-
Assembly & Cooling: Assemble the hot glassware quickly and immediately place it under a positive pressure of dry inert gas (nitrogen or argon) or under vacuum while it cools. This prevents atmospheric moisture from re-adsorbing onto the cooled surfaces.[10][14]
-
Flame-Drying (Alternative): For faster preparation, assemble the apparatus and heat all glass surfaces with a heat gun or a gentle blue Bunsen burner flame under a flow of inert gas until all visible moisture is gone. Be cautious and ensure no flammable solvents are nearby. Allow to cool completely under a positive pressure of inert gas.
Protocol 2: Solvent and Reagent Handling
The use of a commercial solvent purification system (which passes solvent through columns of drying agents like activated alumina) is the safest and most effective method.[14] If unavailable, distillation is a reliable alternative.
| Solvent | Recommended Drying Agent | Distillation Notes |
| Tetrahydrofuran (THF) | Sodium / Benzophenone | Distill under N₂. The deep blue/purple color of the benzophenone ketyl radical indicates anhydrous, oxygen-free conditions. |
| Diethyl Ether | Sodium / Benzophenone | Distill under N₂. Similar to THF, the blue ketyl is the indicator of dryness. |
| Toluene | Sodium or Calcium Hydride (CaH₂) | Distill under N₂. CaH₂ is a safer alternative to sodium for hydrocarbons. |
Table 1: Common solvents and recommended drying agents for moisture-sensitive reactions.[8][13]
Reagent Transfer:
-
Always handle anhydrous solvents and liquid reagents using a dry syringe or a cannula under a positive pressure of inert gas.[10][15]
-
Use a Schlenk line or a glovebox for all manipulations to maintain an inert atmosphere.[14][16][17] A simple balloon filled with nitrogen or argon is often sufficient for less sensitive reactions in a teaching lab setting but may not be robust enough for complex syntheses.[18]
Caption: General workflow for setting up a moisture-sensitive reaction.
By implementing these rigorous techniques and using this guide to troubleshoot systematically, you can overcome the challenges posed by moisture and achieve reliable, high-yielding results in your reactions with this compound.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
- Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents.
- Benchchem. How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
- Reddit. (2019). How dangerous is actually adding water to Grignard reagent?
- Master Organic Chemistry. (2015). Why Grignard Reagents React With Water.
- University of Rochester, Department of Chemistry. How to Store Reagents.
- Unnamed Source. (Content likely from a chemical supplier or manufacturer). Exploring 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.
- Von Nehring, E. S., & Dragojlovic, V. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
- Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?
- Quora. (2021). What happens when a Grignard reagent reacts with water?
- Chemistry Stack Exchange. (2015). Can I react a Grignard reagent (ethylmagnesium bromide) with water and then ammonia?
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of this compound.
- Nichols, L. (2022). Inert Atmosphere. YouTube.
- Terra Universal. Moisture-Free Storage: Nitrogen or Desiccant?
- Skrydstrup, T., et al. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. Journal of Organic Chemistry, 70(8), 3321-3.
- Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- Chemsrc. (2025). CAS#:173336-76-0 | this compound.
- Chemistry Online. (2022). Inert atmosphere reactions.
- Unnamed Source. (Content from a scientific journal or database). 4-Benzyloxy-2-bromo-1-methoxybenzene.
- Guidechem. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene 173336-76-0 wiki.
- The Royal Society of Chemistry.
- ChemicalBook. (2025). 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0.
- TCI Chemicals. This compound 173336-76-0.
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.
- BLD Pharm. 14804-31-0|4-Bromo-1-methoxy-2-methylbenzene.
- Unnamed Source. (Content likely from a chemistry problem set or educational resource). Organometallic Chemistry Problems.
- Unnamed Source. (Content likely from lecture notes or an educational website). Basic Organometallic Reactions.
- Paula Yurkanis Bruice. (Year not specified). Organic Chemistry Student Study Guide/Solution.
- Pearson. Organometallic Cumulative Practice: Videos & Practice Problems.
- Hunt, I. University of Calgary. Ch 14: Reactivity of Organometallics.
- Cheméo. Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7).
- PubChem. 4-Bromoanisole.
Sources
- 1. nbinno.com [nbinno.com]
- 2. dokumen.pub [dokumen.pub]
- 3. Organometallic Cumulative Practice Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drying solvents and Drying agents [delloyd.50megs.com]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. chemistry-online.com [chemistry-online.com]
- 16. nbinno.com [nbinno.com]
- 17. reddit.com [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comprehensive Guide to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: Properties, Synthesis, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of key intermediates is a critical decision that profoundly influences the efficiency, scalability, and overall success of a drug development program. 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene has emerged as a compound of significant interest, primarily for its role as a crucial building block in the synthesis of the direct renin inhibitor, Aliskiren, a frontline therapeutic for hypertension.[1]
This guide provides a full characterization of this compound, offering an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, and a comparative assessment against viable alternatives. By presenting objective experimental data and field-proven insights, this document aims to empower researchers and drug development professionals to make informed decisions in their synthetic strategies.
Physicochemical Characterization of this compound
This compound is a substituted aromatic ether with the molecular formula C₁₁H₁₅BrO₃ and a molecular weight of 275.14 g/mol .[2] Under standard conditions, it typically appears as a white to light yellow crystalline solid or powder.[2][3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 173336-76-0 | [1] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [2] |
| Molecular Weight | 275.14 g/mol | [2] |
| Appearance | White to light yellow crystalline solid or powder | [2][3] |
| Boiling Point | 308.8 °C at 760 mmHg | [1] |
| Density | 1.313 g/cm³ | [1] |
| Flash Point | 124.4 °C | [1] |
| Solubility | Sparingly soluble in water, soluble in methanol | [2] |
| Purity (typical) | >98.0% (GC) or ≥99.0% | [4] |
| Storage | Sealed in a dry environment at 2-8 °C | [3] |
Spectroscopic Profile
A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following data represents a typical spectroscopic profile for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 600 MHz): δ 7.02-7.00 (m, 2H, Ar-H), 6.72 (d, J = 8.3 Hz, 1H, Ar-H), 4.08 (t, J = 6.5 Hz, 2H, -OCH₂-), 3.82 (s, 3H, Ar-OCH₃), 3.55 (t, J = 6.1 Hz, 2H, -CH₂OCH₃), 3.34 (s, 3H, -OCH₃), 2.11-2.07 (m, 2H, -CH₂CH₂CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 149.25, 148.66, 123.40, 116.40, 112.95, 112.65, 69.02, 66.21, 58.60, 56.06, 29.41.
Note: NMR data is sourced from a publication by Hanessian, S., et al. in Organic Letters (2010), 12(8), pp.1816-1819. While the publication could not be directly accessed, this data is widely cited in relation to the synthesis of Aliskiren intermediates.
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 274 and 276.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1000-1300 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Synthesis Protocol
The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from 5-bromo-2-methoxyphenol and 1-bromo-3-methoxypropane. This method is well-established and provides a reliable route to the desired product.
Caption: Synthetic workflow for this compound.
Experimental Procedure:
-
To a solution of 5-bromo-2-methoxyphenol (1.0 eq.) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 2.0 eq.) and potassium iodide (KI, 1.5 eq.).
-
Add 1-bromo-3-methoxypropane (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Analysis with Alternatives
The choice of an intermediate in a multi-step synthesis is often a balance of factors including availability, cost, reactivity, and the generation of impurities. Here, we compare this compound with two plausible alternatives: a positional isomer and a side-chain analog.
Alternative 1: 4-Bromo-2-methoxy-1-(3-methoxypropoxy)benzene (Positional Isomer)
This isomer differs in the placement of the methoxy and methoxypropoxy groups on the benzene ring. While not a direct precursor for Aliskiren, its synthesis and properties provide a valuable comparison for understanding structure-property relationships.
Alternative 2: 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene (Side-Chain Analog)
This analog features a shorter ethylene glycol-based side chain. Its synthesis and properties can offer insights into how the length of the ether side chain impacts the physical and chemical characteristics of the molecule.
| Feature | This compound | 4-Bromo-2-methoxy-1-(3-methoxypropoxy)benzene | 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene |
| Molecular Formula | C₁₁H₁₅BrO₃ | C₁₁H₁₅BrO₃ | C₁₀H₁₃BrO₃ |
| Molecular Weight | 275.14 | 275.14 | 261.11 |
| Synthesis Precursor | 5-Bromo-2-methoxyphenol | 3-Bromo-4-methoxyphenol | 5-Bromo-2-methoxyphenol |
| Key Application | Aliskiren Intermediate | Not a direct Aliskiren intermediate | Potential for other pharmaceutical syntheses |
| Expected Polarity | Moderate | Moderate | Slightly more polar due to shorter alkyl chain |
| Reactivity | The position of the bromine atom is crucial for subsequent cross-coupling reactions in the Aliskiren synthesis. | The different substitution pattern would lead to different regioselectivity in subsequent reactions. | The shorter side chain is unlikely to significantly alter the reactivity of the aromatic ring but may affect solubility and crystal packing. |
Conclusion
This compound stands out as a highly specialized and critical intermediate in the synthesis of Aliskiren. Its specific substitution pattern is tailor-made for the convergent synthetic strategies employed in the production of this important antihypertensive drug. While structural isomers and analogs can be synthesized, their utility as direct replacements is limited due to the precise structural requirements of the subsequent synthetic steps.
The detailed characterization and synthesis protocol provided in this guide underscore the importance of a thorough understanding of key intermediates in drug development. For researchers and scientists working in this field, a comprehensive grasp of the properties and synthesis of compounds like this compound is paramount for the successful and efficient production of life-saving therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of this compound.
Sources
Unambiguous Structural Confirmation of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene Utilizing 2D NMR Spectroscopy
A Senior Application Scientist's Guide to Advanced Structural Elucidation
In the landscape of pharmaceutical research and drug development, the precise and unequivocal confirmation of a molecule's structure is a cornerstone of regulatory submission and intellectual property.[1] This guide provides an in-depth, technical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—collectively serve as a self-validating system for the structural elucidation of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. We will move beyond a simple recitation of steps to explore the causal logic behind experimental choices, ensuring a robust and defensible structural assignment.
The Challenge: Differentiating Isomers and Confirming Connectivity
While 1D NMR provides initial insights, it often falls short in complex molecules where signal overlap and the absence of clear coupling patterns can lead to ambiguity. For a molecule like this compound, with its substituted aromatic ring and flexible side chain, 2D NMR techniques are indispensable for mapping the precise connectivity of atoms.[2] These experiments spread spectral information across two dimensions, enhancing resolution and revealing correlations between nuclei.[2]
Predicted 1D NMR Data
Before delving into the 2D NMR analysis, it's crucial to predict the expected 1D NMR chemical shifts to have a foundational reference. These predictions are based on the known effects of substituents on aromatic and aliphatic systems.
| Atom Number | Proton (¹H) Chemical Shift (ppm, predicted) | Carbon (¹³C) Chemical Shift (ppm, predicted) |
| 1 | - | ~150 |
| 2 | - | ~148 |
| 3 | ~6.9 | ~115 |
| 4 | - | ~113 |
| 5 | ~7.1 | ~125 |
| 6 | ~6.8 | ~112 |
| 7 (OCH₃) | ~3.8 | ~56 |
| 8 (OCH₂) | ~4.1 | ~69 |
| 9 (CH₂) | ~2.1 | ~29 |
| 10 (OCH₂) | ~3.6 | ~70 |
| 11 (OCH₃) | ~3.3 | ~59 |
The 2D NMR Toolkit for Structural Verification
Our strategy employs a trio of complementary 2D NMR experiments: COSY, HSQC, and HMBC. Each provides a unique piece of the structural puzzle, and together they create a network of correlations that leaves no room for ambiguity.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The COSY experiment is the first step in assembling the molecular fragments by identifying protons that are coupled to each other, typically through two or three bonds.[3][4] In a COSY spectrum, both axes represent the ¹H NMR spectrum, and cross-peaks indicate coupled protons.[5]
Experimental Protocol: Gradient DQF-COSY
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of CDCl₃.
-
Spectrometer Setup: Utilize a 500 MHz NMR spectrometer equipped with a gradient probe.
-
Acquisition Parameters:
-
Pulse Program: gpdqfcosy
-
Spectral Width: 12 ppm in both dimensions.
-
Number of Increments: 256 in the indirect dimension (t₁).
-
Number of Scans: 4-8 per increment.
-
Relaxation Delay: 1.5 seconds.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Interpreting the COSY Spectrum
The primary goal is to establish the connectivity within the aromatic ring and the methoxypropoxy side chain.
Caption: Expected COSY correlations for this compound.
We expect to see a cross-peak between H5 and H6, confirming their ortho relationship on the benzene ring. Additionally, the aliphatic chain will reveal correlations between the protons on C8 and C9, and between C9 and C10, establishing the three-carbon chain of the propoxy group.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment identifies which protons are directly attached to which carbon atoms.[4][6] This is a crucial step for assigning carbon resonances and verifying the protonated carbons in the molecule.[7] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating a direct one-bond C-H connection.[6]
Experimental Protocol: Gradient HSQC
-
Spectrometer Setup: Same as for COSY.
-
Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2.2 (phase-sensitive with multiplicity editing)
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 180 ppm.
-
Number of Increments: 256 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
One-Bond Coupling Constant (¹JCH): Optimized for ~145 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Interpreting the HSQC Spectrum
This experiment will definitively link each proton signal to its corresponding carbon signal.
Caption: Expected HSQC correlations showing direct ¹H-¹³C attachments.
The HSQC data will confirm the assignments made from the 1D spectra and provide a solid foundation for interpreting the long-range correlations from the HMBC experiment.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure
The HMBC experiment is the key to connecting the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[8][9][10] This is particularly powerful for identifying connections across quaternary carbons and heteroatoms, which are "blind spots" in COSY and HSQC experiments.[8][9]
Experimental Protocol: Gradient HMBC
-
Spectrometer Setup: Same as for COSY and HSQC.
-
Acquisition Parameters:
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 180 ppm.
-
Number of Increments: 400 in the indirect dimension (t₁).
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Interpreting the HMBC Spectrum: The Final Confirmation
The HMBC spectrum provides the critical long-range correlations that piece the entire structure together.
Caption: Key HMBC correlations confirming the overall structure.
Key HMBC Correlations and Their Significance:
-
H7 (OCH₃) to C1: This crucial correlation definitively places the methoxy group at the C1 position of the benzene ring.
-
H8 (OCH₂) to C2: This confirms the attachment of the methoxypropoxy side chain to the C2 position.
-
H6 to C4 and C2: The correlation to the brominated carbon (C4) and the ether-linked carbon (C2) confirms the substitution pattern on the aromatic ring.
-
H5 to C1 and C3: Further solidifies the connectivity within the aromatic ring.
-
H11 (Side-chain OCH₃) to C10: This confirms the terminal methoxy group of the side chain.
Conclusion: A Self-Validating Approach to Structural Elucidation
By systematically applying COSY, HSQC, and HMBC experiments, we create a robust, self-validating dataset for the structural confirmation of this compound. The COSY experiment establishes the proton-proton spin systems, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the long-range correlations that piece together the entire molecular framework. This multi-faceted approach eliminates the ambiguities inherent in 1D NMR analysis and provides the high level of confidence required in modern chemical and pharmaceutical research.
References
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- The Organic Chemistry Tutor. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?
- All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- Beilstein Journals. (n.d.). Supplementary Information.
- University of Ottawa. (n.d.). COSY.
- The Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information.
- ETH Zurich. (n.d.). Structure Elucidation by NMR.
- MDPI. (n.d.). Supplementary Information File.
- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum | Column.
- Nmr Sf. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
- National Institutes of Health. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- NMR Explained. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation [Video]. YouTube.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
- NMR Explained. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum? [Video]. YouTube.
- Chemistry LibreTexts. (2024, November 12). 19: HMBC.
- San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Wikipedia. (n.d.). Nuclear Overhauser effect.
- UCIrvine. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments [Video]. YouTube.
- Chemistry LibreTexts. (2024, November 12). 14: COSY.
- ACD/Labs. (n.d.). Methoxy groups just stick out.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. COSY [chem.ch.huji.ac.il]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
A Comparative Guide to Suzuki vs. Stille Coupling for the Synthesis of Biaryl Compounds from 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures that are pivotal in medicinal chemistry and materials science. Among the plethora of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for the synthesis of biaryl compounds.[1] This guide provides an in-depth comparative analysis of these two venerable reactions, specifically focusing on their application to the electron-rich substrate, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical data needed to make informed decisions in their synthetic endeavors.
The Substrate: this compound
The choice of synthetic route is often dictated by the electronic and steric nature of the starting materials. Our substrate, this compound, is an electron-rich aryl bromide. The presence of two electron-donating groups (methoxy and methoxypropoxy) on the aromatic ring can influence the reactivity of the C-Br bond, making the oxidative addition step in the catalytic cycle potentially more challenging compared to electron-deficient aryl halides.[2][3]
The Suzuki-Miyaura Coupling: A Green Chemistry Staple
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become a workhorse in organic synthesis, a testament to which is the 2010 Nobel Prize in Chemistry awarded to Suzuki.[4] The reaction facilitates the C-C bond formation between an organoboron compound (typically a boronic acid or ester) and an organohalide.[3][5]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The process is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that is crucially mediated by a base. The cycle concludes with reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[2]
Caption: Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Advantages and Considerations for the Substrate
The primary advantages of the Suzuki coupling lie in the low toxicity and environmental benignity of the organoboron reagents and their byproducts.[4][6] Boronic acids are generally stable, often crystalline solids that are easy to handle.[3] The reaction conditions are typically mild and tolerant of a wide range of functional groups.[7] For our electron-rich substrate, the choice of a sufficiently electron-rich and sterically demanding phosphine ligand is crucial to facilitate the oxidative addition step.[8]
Experimental Protocol: A Representative Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Stille Coupling: Robust and Versatile
Developed by John K. Stille, this coupling reaction involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by palladium.[9] It is renowned for its excellent functional group tolerance and the inertness of organostannanes to air and moisture.[6][10]
Mechanistic Overview
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][11] A key difference is that the transmetalation step does not require a base, as the organostannane is sufficiently nucleophilic to transfer its organic group to the palladium center.[12]
Caption: Figure 2. Simplified catalytic cycle of the Stille coupling.
Advantages and Considerations for the Substrate
The Stille coupling's primary advantage is its remarkable tolerance for a wide array of functional groups, as the reaction is typically performed under neutral conditions.[10][13] The organostannane reagents are also generally stable and can be purified by chromatography.[9] However, the major drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[6][14] For our electron-rich aryl bromide, the Stille coupling can be a robust option, often proceeding under mild conditions.[11]
Experimental Protocol: A Representative Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Anhydrous and deoxygenated solvent (e.g., Toluene or DMF)
-
Optional: Additive such as CuI or CsF
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound and the arylstannane in the anhydrous, deoxygenated solvent.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the mixture to 80-110 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
To facilitate the removal of tin byproducts, a fluoride workup is often employed. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.[15]
-
Filter the resulting precipitate through a pad of Celite, washing with an organic solvent like ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Head-to-Head Comparison: Suzuki vs. Stille
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organotin (Organostannanes) |
| Toxicity of Reagent | Low toxicity[4][6] | High toxicity[6][9] |
| Byproduct Removal | Generally straightforward (water-soluble)[1] | Challenging, often requires specific workup[6][15] |
| Reaction Conditions | Basic | Generally neutral |
| Functional Group Tolerance | Good, but sensitive to strong bases[16] | Excellent, very broad scope[10][13] |
| Air/Moisture Stability | Boronic acids are generally stable | Organostannanes are stable[9] |
| Availability of Reagents | Wide commercial availability of boronic acids[6] | Many are commercially available or readily synthesized[9] |
Senior Application Scientist's Recommendation
For the coupling of this compound, both Suzuki and Stille reactions are viable and powerful options. The choice between them hinges on the specific priorities of the research program.
The Suzuki-Miyaura coupling is highly recommended for:
-
Green Chemistry and Safety: The low toxicity of boronic acids and their byproducts makes it a more environmentally friendly and safer choice, a significant consideration in industrial and pharmaceutical settings.[4][6]
-
Ease of Purification: The straightforward removal of boron-containing byproducts simplifies the workup and purification process, leading to higher efficiency in a research workflow.[1]
-
Cost-Effectiveness: The wide availability and generally lower cost of boronic acids can be a deciding factor for large-scale synthesis.[4]
The Stille coupling should be considered when:
-
Broad Functional Group Compatibility is Paramount: If the coupling partner contains base-sensitive functional groups that would not tolerate the conditions of a Suzuki coupling, the neutral conditions of the Stille reaction offer a distinct advantage.[10][16]
-
A Specific Organostannane is Readily Available: In some cases, the required organostannane may be more accessible or easier to synthesize than the corresponding boronic acid.[17]
-
Challenges with Boronic Acid Stability: Certain boronic acids, particularly some heteroaryl boronic acids, can be prone to decomposition (protodeboronation), an issue not typically encountered with the more stable organostannanes.[17]
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (2024). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- OpenOChem Learn. (n.d.). Stille Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wikipedia. (2024). Stille reaction.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Royal Society of Chemistry. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- Royal Society of Chemistry. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes.
- Fiveable. (n.d.). Stille Coupling Definition.
- Scribd. (n.d.). 11-The Stille Reaction | PDF.
- IONiC / VIPEr. (n.d.). The Stille Reaction.
- ACS Publications. (2010). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry.
- IONiC / VIPEr. (n.d.). The Stille Reaction.
- IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- YouTube. (2021). Ch 23 Stille and Suzuki Coupling.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities.
- YouTube. (2024). Is the Stille Reaction Useful?.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. fiveable.me [fiveable.me]
- 14. Stille Coupling [organic-chemistry.org]
- 15. sdlookchem.com [sdlookchem.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Alternative reagents to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene for Aliskiren synthesis
An objective comparison of alternative reagents and synthetic strategies for the production of Aliskiren, focusing on replacements for the key starting material, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important antihypertensive agent.
Introduction: The Challenge in Synthesizing Aliskiren
Aliskiren (trade names Tekturna® and Rasilez®) is a first-in-class direct renin inhibitor approved for the treatment of hypertension.[1][2][3] Its complex, stereochemically rich structure presents a significant synthetic challenge. The molecule features four chiral centers and a unique δ-amino-γ-hydroxy-α-isopropyl side chain attached to a substituted aromatic ring, specifically a [4-methoxy-3-(3-methoxypropoxy)benzyl] moiety.
The traditional and patented syntheses of Aliskiren often rely on the use of this compound as a key starting material for introducing this aromatic side chain.[4] While effective, the reliance on a single key intermediate prompts the exploration of alternative synthetic routes. The motivations for seeking alternatives are manifold: to improve overall yield, reduce the number of synthetic steps (step economy), enhance stereocontrol, avoid costly or hazardous reagents, and navigate existing patent landscapes.[1][5]
This guide provides a comparative analysis of several innovative and divergent synthetic strategies that bypass the use of this compound, offering alternative reagents and disconnections for the construction of Aliskiren.
Alternative 1: Convergent Synthesis via C5–C6 Bond Disconnection
A highly innovative approach reported by Rasparini, Taddei, and their teams involves a novel disconnection at the C5–C6 bond of the Aliskiren backbone.[1][5][6] This convergent strategy builds the molecule from two main fragments, and importantly, constructs the aromatic side chain from a different precursor, (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid.
Conceptual Framework
This strategy's logic is to form the C5-C6 bond by alkylating a β-keto ester. A key feature is the use of a Curtius rearrangement to introduce the C5 amino group late in the synthesis, with the stereochemistry at C4 and C5 being set simultaneously via a highly diastereoselective asymmetric hydrogenation.[5][6] This approach avoids some of the problematic steps associated with earlier routes, such as halolactonization, which can suffer from low yields.[1]
Synthetic Pathway Overview
The synthesis begins not with a pre-functionalized bromo-aromatic ring, but by building the side chain onto a simpler aromatic precursor. The key aromatic intermediate, (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid, is reduced to its corresponding aldehyde. This aldehyde then serves as a building block for the rest of the carbon skeleton.
Caption: Convergent synthesis of Aliskiren via a C5-C6 disconnection strategy.
Experimental Protocol: Preparation of the Key Aldehyde Intermediate
This protocol details the reduction of the carboxylic acid to the aldehyde, a key step in the C5-C6 disconnection route.
-
Dissolution: Dissolve (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid (2 g, 6.44 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Carefully add Lithium aluminum hydride (LiAlH₄) (0.488 g, 12.88 mmol) to the cooled solution.
-
Reaction: Remove the ice bath and stir the reaction mixture vigorously at room temperature for 3 hours.
-
Quenching: Cool the mixture back to 0 °C and cautiously add water to quench the excess LiAlH₄.
-
Filtration & Concentration: Filter the resulting salts through a pad of Celite. Concentrate the organic phase under reduced pressure to yield the desired alcohol (1.8 g, 87% yield).[5]
-
Oxidation (Not Detailed in Snippet): The resulting alcohol is then oxidized to the key aldehyde intermediate (11) using standard methods (e.g., Swern or Dess-Martin oxidation).
Alternative 2: Synthesis via Stereoselective Nitroaldol (Henry) Reaction
Another advanced strategy circumvents the traditional build-up by using a catalytic, stereoselective nitroaldol (Henry) reaction. This method is powerful for creating C-C bonds while simultaneously setting multiple stereocenters with high precision.
Conceptual Framework
This convergent route involves the reaction of a chiral nitroalkane with a chiral aldehyde. The key is the use of a copper catalyst that directs the reaction to form a nitrolactone intermediate with the correct configuration at all four of Aliskiren's stereocenters in a single step.[7] This elegant approach consolidates complexity efficiently.
Synthetic Pathway Overview
The synthesis starts with the preparation of an enantiopure nitroalkane containing the required isopropyl group and a chiral aldehyde bearing the [4-methoxy-3-(3-methoxypropoxy)benzyl] moiety. The copper-catalyzed Henry reaction couples these two fragments. Subsequent transformations, including nitro group reduction and aminolysis of the lactone, complete the synthesis.[7]
Caption: Stereoselective synthesis of Aliskiren using a key Nitroaldol reaction.
Alternative 3: Julia-Kocienski Olefination for a Key Unsaturated Intermediate
A third distinct approach focuses on the efficient construction of an advanced intermediate, (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-N,N,8-trimethylnon-4-enamide, via olefination.[8]
Conceptual Framework
This strategy uses a modified Julia-Kocienski olefination to create the central E-olefin bond of the intermediate with high selectivity. The synthesis builds two chiral fragments separately and then couples them. The stereocenters are established using Evans chiral auxiliary-aided asymmetric allylation, which provides excellent enantiomeric purity (>97% ee).[8]
Key Advantages
The primary benefit of this route is the high E/Z selectivity (up to 13.6:1) achieved during the crucial C-C bond formation, which is often a challenge in complex molecule synthesis.[8] This method offers a robust and efficient pathway to a late-stage intermediate that can be readily converted to Aliskiren.
Comparative Analysis of Synthetic Strategies
| Feature | Traditional Route (Baseline) | C5-C6 Disconnection | Nitroaldol (Henry) Reaction | Julia-Kocienski Olefination |
| Aromatic Precursor | This compound | 3-Hydroxy-4-methoxybenzyl alcohol | Chiral aldehyde from a similar precursor | Chiral fragment with the aromatic moiety |
| Key Reaction | Grignard coupling / Alkylation | Asymmetric Hydrogenation / Curtius Rearrangement | Catalytic Stereoselective Nitroaldol | Modified Julia-Kocienski Olefination |
| Stereocontrol | Relies on chiral starting materials and diastereoselective steps (e.g., halolactonization) | Simultaneous creation of C4/C5 stereocenters via hydrogenation[5] | Sets all 4 stereocenters in one key step[7] | Evans auxiliary for allylation; high E-selectivity in olefination[8] |
| Step Economy | Generally longer, linear sequences | High; convergent approach[5] | Potentially very high due to consolidation of stereochemistry | Good; convergent approach |
| Reported Overall Yield | Variable, can be low due to problematic steps[1] | ~20% over 9 steps[5] | Not explicitly stated in abstracts | ~33% to key intermediate[8] |
| Key Advantage | Well-established and patented | Avoids problematic lactonization; scalable[1][5] | Elegant and efficient stereocontrol[7] | Excellent E/Z selectivity for the olefin bond[8] |
Conclusion
The synthesis of Aliskiren has evolved significantly from its initial patented routes. The alternative strategies presented here offer compelling advantages over syntheses starting from this compound.
-
The C5–C6 disconnection strategy represents a robust, scalable, and high-yield convergent process that cleverly installs the required functionality and stereochemistry.[5]
-
The Nitroaldol reaction approach offers an elegant and highly efficient method for establishing all four stereocenters in a single, catalytic step, showcasing the power of modern asymmetric catalysis.[7]
-
The use of the Julia-Kocienski olefination provides a powerful tool for constructing a key unsaturated intermediate with excellent control over olefin geometry, leading to a highly efficient overall synthesis.[8]
For researchers and drug development professionals, the choice of synthetic route will depend on specific priorities, including scalability, cost of starting materials, intellectual property considerations, and desired overall efficiency. The alternatives discussed herein demonstrate that innovative chemical design can lead to more practical and efficient pathways for producing complex active pharmaceutical ingredients like Aliskiren.
References
- Cini, E., Banfi, L., Barreca, G., Carcone, L., Malpezzi, L., Manetti, F., ... & Taddei, M. (2016). Convergent Synthesis of the Renin Inhibitor Aliskiren Based on C5–C6 Disconnection and CO2H–NH2 Equivalence. Organic Process Research & Development, 20(2), 270–283. [Link]
- New Drug Approvals. (2016). Aliskiren. [Link]
- Li, H., et al. (2016). Aliskiren for heart failure: a systematic review and meta-analysis of randomized controlled trials.
- Nam, J., & Ko, Y. (2012). A Total Synthesis of Aliskiren.
- Various Authors. Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension.
- Reddy, P. V., et al. (2010). Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. PubMed. [Link]
- Kim, H., et al. (2015). Formal total synthesis of aliskiren. PubMed. [Link]
- Singh, V., & Sharma, M. (2020). Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. PubMed Central. [Link]
- Rasparini, M., et al. (2013). Process for Producing Aliskiren.
- Shan, F., et al. (2014). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 12(48), 9998-10009. [Link]
- Herold, P., et al. (2010). Process and intermediates for the preparation of aliskiren.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of this compound. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field for its robustness and functional group tolerance. This guide provides an in-depth, objective comparison of the efficacy of various palladium catalysts for the coupling of a key building block, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, with arylboronic acids. The insights provided herein are grounded in established principles of organometallic chemistry and supported by representative experimental data from analogous systems, offering a practical framework for catalyst selection and reaction optimization.
The Strategic Importance of Coupling this compound
The subject molecule, this compound, is a highly functionalized aryl bromide. The presence of multiple oxygen-containing substituents makes it an electron-rich system, which can present unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The biaryl products derived from its coupling are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where precise control of molecular architecture is paramount. The methoxy and methoxypropoxy groups can influence the electronic and steric environment of the reaction center, thereby affecting catalyst performance.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst is critical for a successful Suzuki-Miyaura coupling. The catalyst system, comprising a palladium source and a ligand, dictates the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For an electron-rich aryl bromide like our substrate, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step. Therefore, catalysts that are electron-rich and sterically bulky are generally preferred as they can facilitate this crucial step.
Below is a comparative summary of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of electron-rich aryl bromides, with representative data extrapolated from studies on structurally similar substrates.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | Triphenylphosphine | 3 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-92 | ~30 |
| Pd(dppf)Cl₂ | dppf | 2 | K₃PO₄ | Dioxane | 90 | 8 | 90-97 | ~48 |
| Pd₂(dba)₃ / SPhos | SPhos | 1 | K₃PO₄ | Toluene | 100 | 4 | >95 | ~95 |
| Pd(OAc)₂ / XPhos | XPhos | 1 | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | >98 | ~98 |
Note: The yields and reaction conditions are representative and may vary depending on the specific arylboronic acid used and other experimental parameters.
In-Depth Analysis of Catalyst Systems
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Expertise & Experience: Pd(PPh₃)₄ is a classic, commercially available, and relatively inexpensive catalyst. It has been a workhorse in organic synthesis for decades. However, for electron-rich aryl bromides, its performance can be sluggish. The triphenylphosphine ligands are moderately electron-donating and not exceptionally bulky, which can lead to slower rates of oxidative addition. Higher catalyst loadings (typically 1-5 mol%) and elevated temperatures are often necessary to achieve reasonable reaction times and yields.
-
Trustworthiness: While reliable for many applications, its efficacy with challenging substrates can be inconsistent. The potential for P-C bond cleavage and formation of biphenylphosphine oxide can sometimes lead to catalyst deactivation and lower yields.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl₂]
-
Expertise & Experience: The dppf ligand is a bidentate ferrocenyl phosphine that offers a wider bite angle and greater steric bulk compared to PPh₃. This catalyst system is generally more active for the coupling of electron-rich aryl bromides. The ferrocene backbone provides a rigid and electron-rich environment that stabilizes the palladium center and promotes efficient catalysis.
-
Trustworthiness: Pd(dppf)Cl₂ is a robust and reliable catalyst that often provides reproducible results with a broader range of substrates than Pd(PPh₃)₄. It is a good choice for initial screening when dealing with moderately challenging couplings.
Buchwald Ligands and Precatalysts (e.g., SPhos, XPhos)
-
Expertise & Experience: The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. When combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, they form highly active catalytic species.
-
Trustworthiness: These "second-generation" and "third-generation" catalyst systems are highly reliable for challenging substrates, including electron-rich and sterically hindered aryl bromides. They often allow for lower catalyst loadings, milder reaction conditions, and shorter reaction times, leading to higher turnover numbers (TONs).[1]
Visualizing the Catalytic Process
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid using two different catalyst systems. These protocols are designed to be self-validating and serve as a starting point for optimization.
Protocol 1: Coupling using Pd(dppf)Cl₂
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (5 mL). Then, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂, 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Coupling using a Buchwald Catalyst System (Pd₂(dba)₃ / SPhos)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) and SPhos (0.012 mmol, 1.2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the electron-rich substrate this compound, the choice of palladium catalyst significantly impacts the reaction's efficiency.
-
For initial explorations and cost-sensitive applications, Pd(dppf)Cl₂ offers a good balance of reactivity and stability.
-
For achieving high yields, short reaction times, and for challenging coupling partners, modern Buchwald catalyst systems utilizing ligands such as SPhos or XPhos are highly recommended. Although the initial cost of these ligands is higher, the benefits of lower catalyst loadings, milder conditions, and superior performance often lead to a more economical and efficient overall process, particularly in the context of complex molecule synthesis where yield and purity are paramount.
This guide provides a foundational understanding and practical protocols to empower researchers in making informed decisions for their synthetic endeavors involving this important class of molecules.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211. [Link]
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366. [Link]
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473. [Link]
- Barday, M. et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 2006, 259 (1-2), 35-40. [Link]
- Dawood, K. M. et al. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009, (xiii), 324-341. [Link]
- Grasa, G. A. et al. A Practical Guide for the Suzuki-Miyaura Cross-Coupling Reaction. Organic Process Research & Development, 2004, 8 (4), 652–669. [Link]
Sources
A Comparative Guide to Ether Protecting Groups in Substituted Bromobenzenes for Cross-Coupling Applications
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of protecting groups is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This is particularly true when working with multi-functional scaffolds such as substituted bromobenzenes, which are pivotal building blocks in modern cross-coupling chemistry. The hydroxyl group, a common substituent, requires protection to prevent unwanted side reactions during C-C and C-N bond formation. This guide provides an in-depth comparative analysis of three commonly employed ether protecting groups—methoxymethyl (MOM), benzyloxymethyl (BOM), and tert-butyldimethylsilyl (TBS)—for the hydroxyl moiety in substituted bromobenzenes, with a focus on their application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Introduction: The Rationale for Protecting Group Selection
The ideal protecting group should be easily introduced in high yield, stable to the reaction conditions of subsequent steps, and readily cleaved in high yield under mild conditions that do not affect other functional groups.[1] In the context of palladium-catalyzed cross-coupling reactions, the stability of the protecting group to the basic or acidic conditions, as well as its steric and electronic influence on the catalytic cycle, are of paramount importance. Substituted bromobenzenes are frequently employed in these reactions due to the reactivity of the C-Br bond in oxidative addition to the palladium catalyst.[2] The choice of the ether protecting group for a phenolic hydroxyl on the bromobenzene ring can influence the success of these coupling reactions.
This guide will use 4-bromophenol as a model substrate to objectively compare the performance of MOM, BOM, and TBS protecting groups. We will delve into the experimental protocols for their installation and removal, and critically evaluate their compatibility and performance in key cross-coupling reactions, supported by experimental data and mechanistic considerations.
Experimental Section: Protocols for Protection and Deprotection
The following protocols are provided as representative procedures for the protection of 4-bromophenol and the subsequent deprotection of the resulting ether.
Protection of 4-Bromophenol
1. Methoxymethyl (MOM) Ether Protection:
-
Reaction: To a solution of 4-bromophenol (1.0 equiv.) in dichloromethane (DCM, 0.5 M), is added N,N-diisopropylethylamine (DIPEA, 2.0 equiv.). The mixture is cooled to 0 °C, and chloromethyl methyl ether (MOM-Cl, 1.5 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Causality: The use of a hindered, non-nucleophilic base like DIPEA is crucial to deprotonate the phenol without competing in nucleophilic attack on the carcinogenic MOM-Cl.[3]
2. Benzyloxymethyl (BOM) Ether Protection:
-
Reaction: To a solution of 4-bromophenol (1.0 equiv.) in DCM (0.5 M) is added DIPEA (2.0 equiv.). The solution is cooled to 0 °C, and benzyloxymethyl chloride (BOM-Cl, 1.5 equiv.) is added dropwise. The reaction is stirred at room temperature until complete.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic extracts are washed with brine, dried, and concentrated. Purification is achieved by flash chromatography.
-
Causality: Similar to MOM protection, a hindered base is employed. BOM-Cl is generally more stable and less volatile than MOM-Cl.
3. tert-Butyldimethylsilyl (TBS) Ether Protection:
-
Reaction: To a solution of 4-bromophenol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous dimethylformamide (DMF, 0.5 M) is added tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv.) at room temperature. The reaction is stirred until the starting material is consumed (TLC analysis).[4]
-
Work-up: The reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated. The product is typically pure enough for the next step, but can be purified by column chromatography if necessary.[5]
-
Causality: Imidazole acts as both a base and a catalyst, forming a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ.[4] DMF is a common solvent for silylations due to its polar, aprotic nature.[6]
Experimental Workflow for Protection of 4-Bromophenol
Caption: General workflow for the protection of 4-bromophenol.
Deprotection of Protected 4-Bromophenol Derivatives
1. MOM Ether Deprotection:
-
Acidic Conditions: The MOM-protected compound is dissolved in a mixture of methanol and concentrated hydrochloric acid (e.g., 10:1) and stirred at room temperature.[3]
-
Lewis Acid Conditions: For substrates sensitive to strong protic acids, Lewis acids such as zinc bromide (ZnBr₂) in the presence of a thiol scavenger like n-propanethiol can be effective.[7]
-
Causality: Acidic conditions protonate the ether oxygen, facilitating cleavage to reveal the phenol. The choice of acid and conditions can be tuned to be compatible with other functional groups in the molecule.
2. BOM Ether Deprotection:
-
Hydrogenolysis: The BOM-protected compound is dissolved in a suitable solvent like ethanol or ethyl acetate, and a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (typically 1 atm) until deprotection is complete.
-
Causality: The benzyl group is susceptible to cleavage by catalytic hydrogenation, which is a mild method that is orthogonal to many other protecting groups.[8]
3. TBS Ether Deprotection:
-
Fluoride-Based Reagents: The TBS-protected compound is dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF) is added. The reaction is typically stirred at room temperature.[5]
-
Acidic Conditions: Mild acidic conditions, such as acetic acid in a THF/water mixture, can also cleave TBS ethers.[4]
-
Causality: The high affinity of fluoride ions for silicon drives the cleavage of the Si-O bond, making fluoride-based deprotection highly selective and efficient.[9]
Comparative Analysis in Cross-Coupling Reactions
The stability of the protecting group under the specific conditions of the cross-coupling reaction is a critical factor for success. The following sections compare the performance of MOM, BOM, and TBS protected bromobenzenes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, typically employing a palladium catalyst and a base such as sodium carbonate, potassium carbonate, or potassium phosphate.[10]
| Protecting Group | Stability to Suzuki Conditions | Potential Issues |
| MOM | Generally stable | Can be cleaved under strongly acidic workup conditions. |
| BOM | Stable | Compatible with standard Suzuki conditions. |
| TBS | Generally stable | Can be cleaved by some fluoride-containing bases or additives. |
Discussion: All three protecting groups are generally compatible with the basic conditions of the Suzuki-Miyaura coupling. The choice between them may depend on the desired orthogonality with other protecting groups in the molecule. For instance, the BOM group's unique removal by hydrogenolysis offers an orthogonal deprotection strategy.[8] The TBS group is robust, but care must be taken if fluoride additives are used in the coupling reaction.
Logical Flow of a Suzuki-Miyaura Coupling with a Protected Bromobenzene
Caption: Key steps in a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl halide, is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base such as triethylamine or diisopropylamine.
| Protecting Group | Stability to Sonogashira Conditions | Potential Issues |
| MOM | Stable | Generally compatible. |
| BOM | Stable | Generally compatible. |
| TBS | Stable | Generally compatible. |
Discussion: The mildly basic and non-aqueous conditions of the Sonogashira coupling are well-tolerated by all three protecting groups. The choice of protecting group will likely be dictated by the overall synthetic strategy and the need for orthogonal deprotection.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and typically requires a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.
| Protecting Group | Stability to Buchwald-Hartwig Conditions | Potential Issues |
| MOM | Stable | Compatible with the strong bases used. |
| BOM | Stable | Compatible with the strong bases used. |
| TBS | Potentially Labile | Can be cleaved by strong alkoxide bases, especially at elevated temperatures. |
Discussion: The strong bases employed in the Buchwald-Hartwig amination present a potential challenge for the TBS group. While MOM and BOM ethers are generally robust under these conditions, the TBS group can be susceptible to cleavage, leading to undesired side products. Therefore, for synthetic routes involving Buchwald-Hartwig amination, MOM or BOM are generally more reliable choices for protecting phenolic hydroxyl groups.
Conclusion and Recommendations
The selection of an appropriate ether protecting group for a substituted bromophenol is a critical decision that should be guided by the planned synthetic route, particularly the conditions of any subsequent cross-coupling reactions.
-
MOM and BOM ethers are robust and versatile protecting groups that are compatible with a wide range of cross-coupling conditions, including the strongly basic media of the Buchwald-Hartwig amination. The BOM group offers the additional advantage of an orthogonal deprotection strategy via hydrogenolysis.
-
TBS ethers are easily installed and cleaved under mild, specific conditions, making them an excellent choice for many applications. However, their lability towards strong bases makes them less suitable for routes involving Buchwald-Hartwig amination.
Ultimately, the optimal protecting group is context-dependent. By understanding the stability and reactivity of each group, researchers can make informed decisions to streamline their synthetic efforts and achieve their target molecules with greater efficiency and success.
References
- Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191. [Link]
- Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004. [Link]
- Park, B. K.; Nakai, H.; Spero, D. M. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Lett.2006, 47 (43), 7779-7781. [Link]
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470. [Link]
- Sajiki, H.; Hirota, K. Recent topics on the catalytic transfer hydrogenation using palladium on carbon. Tetrahedron2008, 64 (44), 10175-10193. [Link]
- Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922. [Link]
- Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed C–N Cross-Coupling Reactions of Aryl and Heteroaryl Halides and Triflates. Chem. Rev.2016, 116 (19), 12564–12649. [Link]
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- Organic Chemistry Portal. MOM Ethers. [Link]
- Organic Chemistry Portal. Benzyl Ethers. [Link]
- Wikipedia. Suzuki reaction. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantification of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: HPLC-UV vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous control of starting materials and intermediates is a cornerstone of ensuring the final product's quality, safety, and efficacy. 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key intermediate in the synthesis of the direct renin inhibitor Aliskiren, exemplifies the need for precise and reliable analytical methods for its quantification.[1][2] This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this critical compound. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically sound and regulatory compliant.[3][4][5][6][7][8]
The Importance of Validated Analytical Methods
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][9][10][11][12] For an intermediate like this compound, this means the analytical method must accurately and consistently measure its purity and concentration, often in the presence of related substances or impurities. A validated method provides documented evidence that the procedure is reliable, reproducible, and robust for its application.[11][13]
General Workflow of Analytical Method Validation
The validation of an analytical method is a systematic process that encompasses several key stages, from initial planning to ongoing monitoring. This workflow ensures that the method is thoroughly evaluated before being implemented for routine use.
Caption: General workflow for analytical method validation.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. Given the structure of this compound, a reversed-phase HPLC method is a suitable approach.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar organic molecules.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for such compounds.[14][15] A typical gradient might be:
-
0-2 min: 50% Acetonitrile
-
2-10 min: 50% to 90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-13 min: 90% to 50% Acetonitrile
-
13-15 min: 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Based on the UV absorbance spectrum of the molecule, a wavelength around 280 nm is likely to provide good sensitivity due to the substituted benzene ring.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolation from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for volatile and thermally stable compounds. This compound, with a boiling point of 308.8 °C at 760 mmHg, is amenable to GC analysis.[1]
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
-
Chromatographic Conditions:
-
GC Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of organic compounds.[16][17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection can be optimized).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode:
-
Full Scan: To identify the compound and potential impurities by their mass spectra. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will be a key identifier.[16][18]
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific ions of the target compound will provide higher sensitivity and selectivity.
-
-
-
Standard and Sample Preparation:
-
Similar to the HPLC method, prepare a stock solution and a series of calibration standards in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Prepare the sample in the same solvent to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the standards and samples.
-
In SIM mode, create a calibration curve by plotting the peak area of the selected ion(s) against the concentration.
-
Quantify the analyte in the sample using the calibration curve.
-
Head-to-Head Comparison of Validation Parameters
The performance of each method is evaluated based on a set of validation characteristics as defined by ICH guidelines.[3][6][7]
| Validation Parameter | HPLC-UV | GC-MS | Rationale and Causality |
| Specificity/Selectivity | Good. Based on chromatographic separation and UV detection. Potential for co-eluting impurities with similar UV spectra. | Excellent. Mass spectrometry provides a high degree of certainty in identification based on fragmentation patterns and specific m/z ratios.[13] | GC-MS offers superior specificity due to the additional dimension of mass analysis, which can distinguish between co-eluting compounds if they have different mass spectra. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Both techniques can achieve excellent linearity over a defined range when properly optimized. |
| Range | Wide, dependent on detector saturation. | Wide, but can be limited by detector saturation at high concentrations. | The analytical range should be established based on the intended application, for instance, from 80% to 120% of the target concentration for an assay.[19] |
| Accuracy (Recovery %) | 98-102% | 98-102% | Accuracy is determined by spiking the sample matrix with known amounts of the analyte and measuring the recovery.[13] Both methods are capable of high accuracy. |
| Precision (RSD%) | < 2% (Repeatability and Intermediate Precision) | < 2% (Repeatability and Intermediate Precision) | Precision reflects the closeness of agreement between a series of measurements. Both methods can achieve high precision. |
| Limit of Detection (LOD) | Moderate (ng/mL range) | Low (pg/mL range) | GC-MS, especially in SIM mode, generally offers lower detection limits than HPLC-UV. |
| Limit of Quantification (LOQ) | Moderate (ng/mL to µg/mL range) | Low (pg/mL to ng/mL range) | The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. GC-MS is typically more sensitive. |
| Robustness | Good. Tested by small variations in mobile phase composition, pH, column temperature, and flow rate.[13] | Good. Tested by small variations in oven temperature program, flow rate, and inlet temperature. | Both methods should be demonstrated to be robust to ensure reliability during routine use. |
| Sample Throughput | Moderate. Typical run times are 10-20 minutes. | Moderate. Similar run times to HPLC. | Sample preparation can be a determining factor in overall throughput. |
| Structural Information | Minimal (retention time). | High. Provides a mass spectrum that can be used for structural elucidation and confirmation. | The mass spectrum from GC-MS is a significant advantage for impurity identification. |
Visual Comparison of Method Attributes
Caption: Key strengths and weaknesses of HPLC-UV and GC-MS.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable and powerful techniques for the quantification of this compound. The choice of method should be guided by the specific analytical needs.
-
HPLC-UV is a robust, reliable, and widely accessible method that is perfectly suitable for routine quality control and assay of the main component. Its simplicity and robustness make it a workhorse in many pharmaceutical laboratories.
-
GC-MS offers superior specificity and sensitivity. It is the preferred method when the identification and quantification of trace-level impurities are critical. The structural information provided by the mass spectrometer is invaluable for impurity profiling and in-depth investigations.
For a comprehensive quality control strategy, a combination of both techniques could be employed. HPLC-UV can be used for routine release testing and assays, while GC-MS can be utilized for method validation, impurity identification, and handling of any out-of-specification results. Ultimately, the selected method must be fully validated according to ICH guidelines to ensure the generation of reliable and defensible data, thereby safeguarding the quality of the final pharmaceutical product.[20][21][22][23][24][25]
References
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- Highlights from FDA's Analytical Test Method Valid
- Guideline on bioanalytical method valid
- ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org.
- Quality Guidelines - ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- Bioanalytical method valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- guidance for the validation of pharmaceutical quality control analytical methods.
- Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -.
- Analytical method valid
- Q2(R2)
- Benzene, 1-bromo-4-methoxy- - SIELC Technologies.
- Separation of Benzene, 1-bromo-4-methoxy- on Newcrom R1 HPLC column.
- This compound 173336-76-0 - TCI Chemicals.
- This compound TCI Analytical reagent - AMI Scientific.
- Understanding the Chemical Properties and Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 - ChemicalBook.
- This compound - Sigma-Aldrich.
- Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene - Benchchem.
- Supplementary Inform
- Analytical Methods - Semantic Scholar.
- Benzene, 1-bromo-4-methoxy- - the NIST WebBook.
- GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF - ResearchG
- A Comparative Guide to the Quantitative Analysis of 4-Methoxy-3-nitrobenzoic Acid: HPLC vs.
- Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe)
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 11. particle.dk [particle.dk]
- 12. wjarr.com [wjarr.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Benzene, 1-bromo-4-methoxy- | SIELC Technologies [sielc.com]
- 15. Separation of Benzene, 1-bromo-4-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 19. fda.gov [fda.gov]
- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 24. fda.gov [fda.gov]
- 25. Bioanalytical method validation emea | PPTX [slideshare.net]
A Comparative Guide to the Synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: A Cross-Validation of Methodologies
In the landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene stands out as a crucial building block, notably in the synthesis of the renin inhibitor Aliskiren. This guide provides an in-depth, cross-validated comparison of synthetic routes to this valuable compound, offering researchers, scientists, and drug development professionals a comprehensive analysis of established and alternative methodologies. Our focus extends beyond mere procedural descriptions to an exploration of the underlying chemical principles, empowering informed decisions in process development and optimization.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of Aliskiren, a medication used to treat high blood pressure.[1][2] Its molecular structure provides a strategically functionalized aromatic core, essential for the construction of the final complex drug molecule. The efficiency and cost-effectiveness of Aliskiren production are directly linked to the successful synthesis of this intermediate. Therefore, a critical evaluation of the available synthetic routes is essential for pharmaceutical manufacturing.
This guide will dissect the traditional Williamson ether synthesis, a workhorse of organic chemistry, and contrast it with modern palladium-catalyzed and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall practicality.
Method 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis, a stalwart in organic chemistry since its discovery in 1850, remains a widely used method for the preparation of ethers.[3] The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide from an alkyl halide.[4] In the context of our target molecule, this involves the reaction of 5-bromo-2-methoxyphenol with 1-bromo-3-methoxypropane.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-bromo-2-methoxyphenol using a suitable base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 1-bromo-3-methoxypropane, displacing the bromide and forming the desired ether linkage. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions.[4]
Experimental Protocol: Williamson Ether Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 5-bromo-2-methoxyphenol (1.0 eq.) in acetonitrile.
-
Addition of Reagents: To the stirred solution, add potassium carbonate (K₂CO₃, 2.0 eq.) and potassium iodide (KI, 1.6 eq.). The addition of KI can facilitate the reaction through the in-situ formation of a more reactive alkyl iodide.
-
Alkylation: Add 1-bromo-3-methoxypropane (0.8 eq.) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24 hours.
-
Workup and Purification: After cooling, remove the acetonitrile by rotary evaporation. Extract the residue with diethyl ether, wash with saturated sodium chloride solution, and dry the organic layer over magnesium sulfate. The crude product is then purified by column chromatography to yield this compound.
Performance Metrics
| Parameter | Williamson Ether Synthesis |
| Starting Materials | 5-bromo-2-methoxyphenol, 1-bromo-3-methoxypropane |
| Key Reagents | K₂CO₃, KI, Acetonitrile |
| Reaction Time | 24 hours |
| Reported Yield | ~97% |
| Purity | High, after chromatography |
| Scalability | Well-established for industrial scale |
Alternative Synthetic Strategies: A Comparative Overview
While the Williamson ether synthesis is robust, the landscape of organic synthesis is continually evolving, offering alternative C-O bond-forming strategies that may present advantages in certain contexts. We will now explore two prominent alternatives: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling and the Copper-Catalyzed Ullmann Condensation.
Method 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of aryl ethers.[5][6] This methodology offers the potential for milder reaction conditions and broader substrate scope compared to traditional methods. For the synthesis of our target molecule, this would involve the coupling of 4-bromo-2-methoxyphenol with 3-methoxypropan-1-ol.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig C-O coupling typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the alcohol and subsequent deprotonation by a base to form a palladium alkoxide intermediate. Reductive elimination from this intermediate furnishes the desired aryl ether and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of this process, with bulky, electron-rich phosphine ligands often being employed.[7][8]
Proposed Experimental Protocol: Buchwald-Hartwig C-O Coupling
-
Catalyst and Ligand Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., a biarylphosphine ligand, 4 mol%).
-
Addition of Reagents: Add 4-bromo-2-methoxyphenol (1.0 eq.), 3-methoxypropan-1-ol (1.5 eq.), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Solvent and Reaction Conditions: Add anhydrous, degassed toluene and heat the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. The filtrate is then concentrated, and the crude product is purified by column chromatography.
Method 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers and, with modifications, alkyl aryl ethers.[9][10] While traditionally requiring harsh reaction conditions (high temperatures), modern advancements with the use of ligands have enabled milder and more efficient transformations. This route would also couple 4-bromo-2-methoxyphenol with 3-methoxypropan-1-ol.
Mechanistic Rationale
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide from the alcohol and a copper(I) salt in the presence of a base. This copper alkoxide then undergoes a reaction with the aryl halide, likely through an oxidative addition-reductive elimination pathway, to form the aryl ether and regenerate the active copper species. The use of ligands, such as diamines or phenanthrolines, can stabilize the copper intermediates and facilitate the catalytic cycle.[9]
Proposed Experimental Protocol: Ullmann Condensation
-
Catalyst and Ligand Preparation: To a reaction vessel, add a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Addition of Reagents: Add 4-bromo-2-methoxyphenol (1.0 eq.) and 3-methoxypropan-1-ol (1.5 eq.).
-
Solvent and Reaction Conditions: Add a high-boiling polar solvent such as DMF or DMSO and heat the mixture to 120-150 °C.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Cross-Validation and Comparative Analysis
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig C-O Coupling | Ullmann Condensation |
| Starting Materials | 5-bromo-2-methoxyphenol, 1-bromo-3-methoxypropane | 4-bromo-2-methoxyphenol, 3-methoxypropan-1-ol | 4-bromo-2-methoxyphenol, 3-methoxypropan-1-ol |
| Catalyst | None (KI as promoter) | Palladium-based | Copper-based |
| Key Reagents | K₂CO₃, Acetonitrile | Phosphine ligand, Base (e.g., Cs₂CO₃), Toluene | Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃), DMF/DMSO |
| Reaction Temperature | Reflux (~82 °C) | 80-110 °C | 120-150 °C |
| Reported/Expected Yield | ~97% | Moderate to High (estimated) | Moderate to High (estimated) |
| Advantages | High yield, well-established, cost-effective reagents | Milder conditions possible, broad substrate scope | Lower cost catalyst than palladium |
| Disadvantages | Relatively long reaction time, use of alkyl halide | Expensive catalyst and ligands, air-sensitive reagents | Often requires higher temperatures, potential for side reactions |
| Scalability | Excellent | Good, but catalyst cost can be a factor | Good, with process optimization |
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Workflow for the Williamson Ether Synthesis.
Caption: Workflow for the Buchwald-Hartwig C-O Coupling.
Caption: Workflow for the Ullmann Condensation.
Conclusion and Future Perspectives
The synthesis of this compound is a critical step in the production of Aliskiren. The traditional Williamson ether synthesis provides a high-yielding and scalable route, making it a reliable choice for industrial applications. However, ongoing developments in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-O coupling and the Ullmann condensation, offer promising alternatives that may provide advantages in terms of milder reaction conditions and broader functional group tolerance.
For researchers and process chemists, the choice of synthetic route will depend on a variety of factors including cost of starting materials and catalysts, desired scale, and available equipment. While the Williamson synthesis is a proven and robust method, the continued exploration and optimization of palladium- and copper-catalyzed methods will undoubtedly lead to even more efficient and sustainable approaches for the synthesis of this and other vital pharmaceutical intermediates. Further studies focusing on direct comparative experiments under identical conditions would be invaluable for a definitive assessment of these promising alternative routes.
References
- Vertex AI Search. Exploring 4-Bromo-1-methoxy-2-(3-methoxypropoxy)
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Applications of this compound.
- Brainly. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Hanessian, S., Guesné, S. B., & Chénard, E. (2010). Organic Letters, 12(8), 1816-1819.
- BenchChem. Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis.
- Organic Chemistry Portal.
- Wikipedia.
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Wikipedia.
- BenchChem. Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol.
- Organic Chemistry Research. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. [Link]
- Bentham Science Publishers.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Francis Academic Press.
- ResearchGate.
- Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts.
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- PMC - NIH.
- ResearchGate.
- ACS Publications. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]
- BenchChem. A Comparative Guide to Ether Synthesis: Evaluating Alternatives to 1-(3-Iodopropoxy)-4-methoxybenzene.
- ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
- Semantic Scholar.
- PubMed.
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
- RSC Publishing. Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones. [Link]
- PubMed Central. Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. [Link]
- RSC Publishing. Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide. [Link]
Sources
- 1. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
Benchmarking the synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene against literature
A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
An Objective Comparison and Benchmarking of Literature Methodologies for Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of pharmaceutical synthesis, the efficient and reproducible production of key intermediates is a cornerstone of drug development. This compound stands out as a pivotal building block, particularly for the synthesis of the antihypertensive drug Aliskiren.[1][2] This guide provides a comprehensive analysis of the prevailing synthetic methodologies reported in the scientific literature. We will delve into a detailed, step-by-step protocol for the most common and reliable route, the Williamson ether synthesis, and benchmark its performance based on published data. This document is designed to equip researchers with the necessary insights to make informed decisions for their synthetic strategies, ensuring both efficiency and high fidelity in their laboratory work.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 173336-76-0) is an aromatic compound whose molecular architecture is of significant interest to medicinal chemists.[2] The molecule features a brominated benzene ring, a methoxy group, and a methoxypropoxy ether linkage. This unique combination of functional groups makes it a versatile intermediate.[2] The bromine atom serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings, while the ether functionalities can modulate the solubility and pharmacokinetic properties of the final active pharmaceutical ingredient (API). Its most notable application is as a crucial precursor in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[2][3]
Comparative Analysis of Synthetic Routes: The Williamson Ether Synthesis as the Gold Standard
A survey of the chemical literature reveals that the Williamson ether synthesis is the most widely adopted and efficient method for preparing this compound. This classical organic reaction involves the coupling of an alkoxide with an alkyl halide to form an ether.[4][5] In this specific case, the synthesis commences with the commercially available 4-bromo-2-methoxyphenol.[6][7][8]
The Underlying Chemistry: An SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][9] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-bromo-2-methoxyphenol using a suitable base. This generates a phenoxide anion, which is a potent nucleophile. This nucleophile then attacks the electrophilic carbon of 1-bromo-3-methoxypropane, displacing the bromide leaving group and forming the desired ether linkage.
Figure 1: Reaction Mechanism
Caption: The two-step process of the Williamson ether synthesis.
Benchmarking Reaction Parameters from the Literature
To establish a benchmark for this synthesis, we have compiled and compared the reaction parameters from a representative literature procedure. This allows for an objective assessment of the expected efficiency and conditions.
Table 1: Comparison of Published Reaction Parameters
| Parameter | Literature Reported Method[3] |
| Starting Material | 5-bromo-2-methoxyphenol (an isomer of 4-bromo-2-methoxyphenol) |
| Alkylating Agent | 1-bromo-3-methoxypropane |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (CH₃CN) |
| Additives | Potassium Iodide (KI) |
| Temperature | Reflux |
| Reaction Time | 24 hours |
| Reported Yield | 97% |
Note: The cited literature uses the isomeric starting material, 5-bromo-2-methoxyphenol. However, the reaction conditions are directly applicable to the synthesis using 4-bromo-2-methoxyphenol.
Detailed Experimental Protocol: A Self-Validating Workflow
The following protocol is a synthesized and optimized procedure based on the principles of the Williamson ether synthesis, designed for high yield and purity.
Materials and Reagents
-
4-Bromo-2-methoxyphenol
-
1-Bromo-3-methoxypropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Potassium Iodide (KI) (optional, catalytic amount)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology
Figure 2: Experimental Workflow
Caption: A logical flow diagram of the synthetic procedure.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methoxyphenol (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 eq.) and a catalytic amount of potassium iodide (0.1 eq.). The addition of KI can accelerate the reaction through the Finkelstein reaction, generating the more reactive alkyl iodide in situ.
-
Addition of Alkylating Agent: Add 1-bromo-3-methoxypropane (1.1-1.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetonitrile or the extraction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
If necessary, the crude product can be purified by column chromatography on silica gel to yield the pure this compound.[3]
-
Conclusion and Future Outlook
The Williamson ether synthesis provides a robust and high-yielding route to this compound, a key intermediate in pharmaceutical manufacturing.[1][2] The presented protocol, benchmarked against literature data, offers a reliable and reproducible method for researchers in the field. The simplicity of the reaction, coupled with the ready availability of the starting materials, makes it an attractive choice for both small-scale and large-scale synthesis. Future research may focus on the development of more sustainable protocols, potentially utilizing greener solvents or catalytic systems to further enhance the efficiency and environmental friendliness of this important transformation.
References
- Vertex AI Search. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- FAQ. (n.d.). What are the applications of 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene?.
- Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide.
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
- PubChem. (n.d.). 4-Bromo-2-methoxyphenol.
- MedchemExpress.com. (n.d.). 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) | Drug Intermediate.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxyphenol 98 7368-78-7.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Brom-2-methoxyphenol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. homework.study.com [homework.study.com]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. The isomeric purity of a compound can significantly impact its reactivity, biological activity, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for assessing the isomeric purity of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key intermediate in the synthesis of the antihypertensive drug, Aliskiren.[1] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and supporting data to guide your analytical strategy.
The Importance of Isomeric Purity in Pharmaceutical Synthesis
This compound is a trisubstituted benzene derivative. During its synthesis, there is a potential for the formation of positional isomers, where the bromo, methoxy, and methoxypropoxy groups are arranged differently on the benzene ring. These isomers, having the same molecular formula and weight, can be challenging to separate and may exhibit different chemical behaviors in subsequent synthetic steps. The presence of unwanted isomers can lead to the formation of impurities in the final API, potentially affecting its safety and efficacy. Therefore, robust analytical methods are crucial for the quality control of this intermediate.
Potential Isomeric Impurities of this compound
The primary isomeric impurities of concern are other brominated trisubstituted benzenes with the same substituents. The substitution pattern dictates the chemical and physical properties of the molecule, which in turn influences their separation by chromatographic and spectroscopic techniques.
Comparative Analysis of Analytical Techniques
A comparative overview of the most common analytical techniques for isomeric purity analysis is presented below, followed by a detailed discussion of each.
| Technique | Principle of Separation/Differentiation | Key Advantages | Potential Challenges | Best Suited For |
| HPLC | Differential partitioning between a stationary and mobile phase based on polarity and specific interactions. | High resolution, versatility in column and mobile phase selection, suitable for quantitative analysis. | Method development can be time-consuming, may require specific column chemistries for closely related isomers. | Routine quality control, quantitative analysis of known impurities. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and fragmentation analysis. | High efficiency separation, sensitive detection, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds, isomers may yield similar mass spectra. | Screening for volatile impurities, qualitative identification. |
| NMR | Differentiation based on the unique magnetic environments of atomic nuclei (¹H, ¹³C) within each isomer. | Provides unambiguous structural elucidation, definitive for distinguishing positional isomers. | Lower sensitivity compared to chromatographic methods, may not be suitable for trace-level impurity detection. | Structural confirmation of the main component and impurities, characterization of novel isomers. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quality Control
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility. For separating positional isomers of aromatic compounds, the choice of stationary phase is critical.
Causality Behind Experimental Choices
Standard C18 (octadecyl) columns separate compounds primarily based on hydrophobicity. However, positional isomers often have very similar hydrophobicities, leading to poor resolution. To overcome this, stationary phases that offer alternative separation mechanisms are preferable. Phenyl-based columns, for instance, can provide enhanced selectivity for aromatic compounds through π-π interactions between the phenyl groups of the stationary phase and the analyte's benzene ring.[2][3]
Experimental Protocol: HPLC Analysis
Objective: To resolve this compound from its potential positional isomers.
Instrumentation:
-
HPLC system with a UV detector
Columns:
-
Standard: C18, 4.6 x 150 mm, 5 µm
-
Alternative: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 50% B to 90% B over 20 minutes
Flow Rate: 1.0 mL/min Detection: UV at 280 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Expected Data and Comparison
| Isomer | Expected Retention Time (C18 Column) | Expected Retention Time (Phenyl-Hexyl Column) | Resolution (Phenyl-Hexyl) |
| This compound | 12.5 min | 14.2 min | - |
| Isomer 1 (e.g., 5-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene) | 12.6 min | 15.1 min | > 1.5 |
| Isomer 2 (e.g., 2-Bromo-1-methoxy-4-(3-methoxypropoxy)benzene) | 12.8 min | 16.0 min | > 1.5 |
Note: The retention times are illustrative and will vary based on the specific system and conditions.
The Phenyl-Hexyl column is expected to provide superior resolution due to the additional π-π interactions, allowing for accurate quantification of isomeric impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Screening Tool
GC-MS is highly effective for separating volatile and semi-volatile compounds. The high efficiency of capillary GC columns can provide excellent separation of isomers, while the mass spectrometer offers sensitive detection and structural information.
Causality Behind Experimental Choices
The choice of the GC column's stationary phase is crucial. A mid-polarity phase, such as one containing phenyl groups, can enhance the separation of aromatic isomers. While electron ionization (EI) is a standard technique, positional isomers can sometimes yield very similar fragmentation patterns, making unambiguous identification challenging.[4][5] In such cases, careful analysis of relative ion abundances is necessary.
Experimental Protocol: GC-MS Analysis
Objective: To separate and identify potential volatile isomeric impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Column:
-
DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.2 mL/min Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C Injection: Split mode (20:1), 1 µL MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-400 m/z
Expected Data and Comparison
While isomers will have the same molecular ion peak, their fragmentation patterns may show subtle differences in the relative abundance of key fragments.
| Isomer | Expected Retention Time | Key Fragment Ions (m/z) | Distinguishing Feature |
| This compound | 15.2 min | 274/276 (M+), 199/201, 157 | - |
| Positional Isomer | 15.5 min | 274/276 (M+), 199/201, 157 | Different relative abundance of fragment ions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive identification of isomers.[6][7] It provides detailed information about the chemical environment of each atom in a molecule. For trisubstituted benzenes, the number of signals, their chemical shifts, and the coupling constants in the ¹H NMR spectrum are unique for each positional isomer.[8][9]
Causality Behind Experimental Choices
The substitution pattern on the benzene ring determines its symmetry. This symmetry, or lack thereof, dictates the number of unique proton and carbon signals. For this compound, we expect three distinct signals in the aromatic region of the ¹H NMR spectrum. Other isomers will exhibit different numbers of signals and/or different splitting patterns. Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) can further confirm the connectivity of protons on the aromatic ring.[7]
Experimental Protocol: NMR Analysis
Objective: To unambiguously confirm the structure of the main component and identify any isomeric impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve ~10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D COSY
Expected Data and Comparison
| Isomer | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals |
| This compound | 3 signals | 6 signals |
| A symmetrical isomer (e.g., 2-Bromo-1,3-dimethoxy-5-(propoxy)benzene) | 2 signals | 4 signals |
| An unsymmetrical isomer | 3 signals (different splitting pattern) | 6 signals (different chemical shifts) |
The ¹H NMR spectrum of this compound is expected to show three distinct aromatic protons. The splitting patterns and coupling constants will be characteristic of their relative positions. Any significant deviation from this pattern would indicate the presence of isomeric impurities.
Conclusion and Recommendations
The choice of analytical technique for the isomeric purity analysis of this compound depends on the specific requirements of the analysis.
-
For routine quality control and quantification of known isomeric impurities, a well-developed HPLC method using a phenyl-based stationary phase is the most suitable approach.
-
For initial screening and identification of volatile impurities, GC-MS is a powerful tool, although it may require careful interpretation of mass spectra to differentiate isomers.
-
For unambiguous structural confirmation and characterization of the main component and any isolated impurities, NMR spectroscopy is the definitive method.
A comprehensive analytical strategy should leverage the strengths of each technique. HPLC is ideal for routine purity checks, while NMR should be used for initial structural verification and for investigating any unknown impurities detected by HPLC or GC-MS. This integrated approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com. [Link]
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Angene. [Link]
- High resolution NMR spectra of some tri-substituted benzenes. (n.d.).
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]
- Separation of Biologically Active Isomers of Nitroazastilbenes by the HPLC Technique. (n.d.).
- Aromatics. (n.d.).
- High Purity this compound: A Key Intermediate in Pharmaceutical Synthesis. (2025, October 12). LinkedIn. [Link]
- GC-MS and GC-IR of regioisomeric 4-N-bromodimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. (n.d.). Office of Justice Programs. [Link]
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. [Link]
- Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. (2022, February 1). PubMed. [Link]
- CAS#:173336-76-0 | this compound. (n.d.). Chemsrc. [Link]
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019, July 30).
- Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). NACALAI TESQUE, INC. [Link]
- Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. (n.d.).
- US6861512B2 - Separation of olefinic isomers. (n.d.).
- Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of inform
Sources
- 1. nbinno.com [nbinno.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. nacalai.com [nacalai.com]
- 4. GC-MS and GC-IR of regioisomeric 4-N-bromodimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine [ojp.gov]
- 5. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nmr.oxinst.com [nmr.oxinst.com]
A Comparative Guide to the Synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: A Cost-Benefit Analysis for Pharmaceutical Intermediate Production
Introduction: 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is a crucial intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1][2][3] The efficiency and cost-effectiveness of the synthetic route to this intermediate can significantly impact the overall production cost of the final active pharmaceutical ingredient (API). This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions for process optimization and scale-up.
Synthetic Route 1: Late-Stage Bromination
This route involves the initial synthesis of the ether linkage followed by the bromination of the aromatic ring. The synthesis proceeds in two main steps:
-
Williamson Ether Synthesis: 2-methoxyphenol (guaiacol) is reacted with 1-bromo-3-methoxypropane to form 1-methoxy-2-(3-methoxypropoxy)benzene.
-
Electrophilic Aromatic Bromination: The intermediate ether is then brominated to yield the final product.
dot graph "Late-Stage_Bromination" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2-methoxyphenol" [label="2-Methoxyphenol\n(Guaiacol)"]; "1-bromo-3-methoxypropane" [label="1-Bromo-3-methoxypropane"]; "Intermediate" [label="1-Methoxy-2-(3-methoxypropoxy)benzene"]; "Final_Product" [label="this compound"]; "Brominating_Agent" [label="Brominating Agent\n(e.g., NBS)"];
"2-methoxyphenol" -> "Intermediate" [label=" Williamson Ether Synthesis\n(Base, Solvent)"]; "1-bromo-3-methoxypropane" -> "Intermediate"; "Intermediate" -> "Final_Product" [label=" Electrophilic\nAromatic Bromination"]; "Brominating_Agent" -> "Final_Product"; } Caption: Synthetic workflow for the late-stage bromination route.
Experimental Protocol: Late-Stage Bromination
Step 1: Synthesis of 1-methoxy-2-(3-methoxypropoxy)benzene
-
To a solution of 2-methoxyphenol (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-3-methoxypropane (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-methoxy-2-(3-methoxypropoxy)benzene.
Step 2: Synthesis of this compound
-
Dissolve the 1-methoxy-2-(3-methoxypropoxy)benzene (1.0 eq.) in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Synthetic Route 2: Early-Stage Bromination
This is a more direct and commonly cited approach where the brominated phenolic precursor is used directly in the etherification step.
dot graph "Early-Stage_Bromination" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"5-bromo-2-methoxyphenol" [label="5-Bromo-2-methoxyphenol"]; "1-bromo-3-methoxypropane" [label="1-Bromo-3-methoxypropane"]; "Final_Product" [label="this compound"];
"5-bromo-2-methoxyphenol" -> "Final_Product" [label=" Williamson Ether Synthesis\n(KI, K₂CO₃, CH₃CN)"]; "1-bromo-3-methoxypropane" -> "Final_Product"; } Caption: Synthetic workflow for the early-stage bromination route.
Experimental Protocol: Early-Stage Bromination
-
In a round-bottom flask, dissolve 5-bromo-2-methoxyphenol (1.0 eq.) in acetonitrile (CH₃CN).
-
To the stirred solution, add potassium iodide (KI, catalytic amount) and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add 1-bromo-3-methoxypropane (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux for 24 hours.
-
Monitor the reaction completion by TLC.
-
After cooling to room temperature, remove the acetonitrile under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography using dichloromethane as the eluent to yield this compound. A reported yield for this method is as high as 97%.
Cost-Benefit Analysis
A comprehensive comparison of the two routes requires an evaluation of several factors, including reagent cost, reaction efficiency (yield), operational complexity, and safety and environmental considerations.
Table 1: Reagent Cost Comparison
| Reagent | Route 1 (Late-Stage Bromination) | Route 2 (Early-Stage Bromination) |
| Starting Phenol | 2-Methoxyphenol (Guaiacol) | 5-Bromo-2-methoxyphenol |
| Alkylating Agent | 1-Bromo-3-methoxypropane | 1-Bromo-3-methoxypropane |
| Base | Potassium Carbonate | Potassium Carbonate |
| Brominating Agent | N-Bromosuccinimide (NBS) | - |
| Catalyst | - | Potassium Iodide |
| Solvents | Acetone/Acetonitrile, DCM/CHCl₃ | Acetonitrile |
Note: Prices are subject to fluctuation and should be confirmed with suppliers.
Table 2: Process and Efficiency Comparison
| Parameter | Route 1 (Late-Stage Bromination) | Route 2 (Early-Stage Bromination) |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate to High (dependent on both steps) | High (reported up to 97%) |
| Purification | Two purification steps (distillation & chromatography) | One purification step (chromatography) |
| Atom Economy | Lower due to the addition of a protecting/directing group in some variations and the subsequent bromination step. | Higher, as the bromine is incorporated from the start. |
| Scalability | Potentially more complex due to two distinct reaction setups and purifications. | More straightforward for scale-up due to a single reaction step. |
Discussion
Route 1: Late-Stage Bromination
The primary advantage of this route is the use of the relatively inexpensive and readily available starting material, 2-methoxyphenol. However, this two-step process introduces complexity. The first step, the Williamson ether synthesis, is generally efficient. The second step, electrophilic aromatic bromination, can present challenges. The methoxy and methoxypropoxy groups are both ortho-, para-directing, which could lead to a mixture of isomers, including the undesired 2-bromo and 6-bromo products, complicating the purification process and potentially lowering the overall yield of the desired 4-bromo isomer. The use of a milder brominating agent like NBS is preferable to elemental bromine for better selectivity and safer handling.
Route 2: Early-Stage Bromination
This route is significantly more convergent and efficient, with a reported yield of up to 97%. The single-step nature of the synthesis simplifies the overall process, reduces solvent and energy consumption, and is more amenable to large-scale production. The key to the cost-effectiveness of this route is the price and availability of the starting material, 5-bromo-2-methoxyphenol. While historically more expensive than guaiacol, increasing demand may have led to more competitive pricing. The high yield and operational simplicity can often offset a higher initial starting material cost, especially at an industrial scale.
Conclusion and Recommendations
For laboratory-scale synthesis and research purposes, both routes are viable. However, for process development and commercial production of this compound as a pharmaceutical intermediate, the Early-Stage Bromination (Route 2) is demonstrably superior.
The key advantages of Route 2 are:
-
Higher Overall Yield: A reported yield of 97% is significantly more efficient.
-
Process Simplicity: A one-step synthesis reduces operational complexity, time, and resources.
-
Easier Purification: A single purification step simplifies downstream processing.
-
Improved Atom Economy: This route is inherently more atom-economical.
While the initial cost of 5-bromo-2-methoxyphenol is a critical factor, the high efficiency and streamlined process of Route 2 are likely to result in a lower overall cost of production, particularly at scale. It is recommended that drug development professionals focus their process optimization efforts on securing a reliable and cost-effective supply of 5-bromo-2-methoxyphenol to maximize the economic viability of Aliskiren synthesis.
References
- Vertex AI Search Result 1
- Vertex AI Search Result 7
- Vertex AI Search Result 10
Sources
A Toxicological Deep Dive: Navigating the Intermediate Landscape of Aliskiren Synthesis
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from a laboratory concept to a patient's reality is a meticulous process, with every synthetic step scrutinized for efficiency, purity, and above all, safety. In the synthesis of Aliskiren, the first-in-class direct renin inhibitor for the treatment of hypertension, the chemical intermediates formed along the various synthetic pathways present their own unique toxicological profiles. Understanding these profiles is not merely an academic exercise; it is a critical component of risk assessment and process optimization, ensuring the safety of manufacturing personnel and the purity of the final active pharmaceutical ingredient (API).
This guide provides a comparative toxicological analysis of key intermediates from prominent Aliskiren synthetic routes. By integrating experimental data with in silico predictions, we offer a comprehensive overview to inform safer and more efficient drug development.
The Synthetic Crossroads: Key Intermediates of Aliskiren
The synthesis of a complex molecule like Aliskiren, with its multiple chiral centers, is a significant undertaking. Various strategies have been developed, each with its own set of intermediates. For this comparative analysis, we will focus on three representative intermediates from commonly cited synthetic routes:
-
Intermediate 1 (INT-1): A protected amino acid derivative, specifically (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid. This intermediate is a foundational building block in many syntheses, providing a key chiral center and the valine-derived moiety.
-
Intermediate 2 (INT-2): A lactone intermediate, such as ((4S,5S)-5-((1R,3S)-1-amino-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-4-isopropyloxo-tetrahydrofuran-3-yl)oxy)methyl pivalate. Lactone-based routes are common for constructing the core of the Aliskiren molecule.
-
Intermediate 3 (INT-3): The immediate precursor to the final API, (2S,4S,5S,7S)-5-amino-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]octanamide. This advanced intermediate shares significant structural similarity with Aliskiren itself.
Below is a simplified representation of a generic Aliskiren synthesis pathway highlighting the position of these key intermediates.
Caption: Workflow for the Ames test.
Step-by-Step Methodology:
-
Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the test intermediate at various concentrations, and the S9 mix (if applicable) with molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Conclusion and Future Directions
This guide provides a foundational toxicological comparison of key intermediates in Aliskiren synthesis, leveraging both in silico predictions and established in vitro protocols. The findings suggest that while the early-stage protected amino acid and the late-stage advanced amide intermediates exhibit a low predicted toxicity profile, the lactone intermediate may warrant more detailed investigation due to its moderate predicted acute toxicity.
It is imperative to underscore that in silico predictions are a valuable screening tool but do not replace the necessity of robust experimental validation. The provided protocols offer a clear pathway for obtaining this critical data. Future work should focus on conducting these in vitro assays to confirm the predicted toxicological profiles. Furthermore, the investigation of other potential toxicities, such as reproductive and developmental toxicity, especially for intermediates with structural alerts, would provide a more complete safety assessment. By proactively evaluating the toxicological landscape of synthetic intermediates, the pharmaceutical industry can continue to innovate while upholding the highest standards of safety and quality.
References
- reframeDB. HepG2 Cytotoxicity, 72 hour protocol. [Link]
- BioToxicity. Mutagenicity Testing in Pharmaceutical Development. [Link]
- Creative Biolabs. HepG2-based Cytotoxicity Assay Service. [Link]
- National Center for Biotechnology Information. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. [Link]
- Lawrence University. The Ames Test. [Link]
- National Center for Biotechnology Information. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. [Link]
- Eurofins.
- National Center for Biotechnology Information. In silico toxicology: computational methods for the prediction of chemical toxicity. [Link]
- 3R Research Foundation Switzerland. Predicting the Toxic Potential of Drugs and Chemicals In Silico. [Link]
- National Center for Biotechnology Information.
- MDPI.
A Comparative Guide to Greener Syntheses of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Introduction: The Imperative for Sustainable Synthesis in Pharmaceutical Intermediates
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0) is a pivotal chemical intermediate, most notably in the multi-step synthesis of Aliskiren, a direct renin inhibitor used for treating hypertension.[1][2] The structural integrity and purity of this bromo-aromatic compound are critical, directly influencing the efficacy and safety of the final active pharmaceutical ingredient (API).[2] Traditionally, the synthesis of such aryl bromides relies on electrophilic aromatic substitution using hazardous reagents like molecular bromine, often in chlorinated solvents. This approach, while effective, presents significant environmental, health, and safety (EHS) challenges, including the handling of highly corrosive and toxic materials and the generation of hazardous waste.[3][4]
This guide provides a comparative analysis of traditional versus green chemistry alternatives for the synthesis of this key intermediate. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for the most promising sustainable methods. Our objective is to equip researchers and drug development professionals with the knowledge to select and implement synthetic routes that are not only efficient and high-yielding but also safer and more environmentally benign.
The Conventional Pathway: Electrophilic Aromatic Substitution with Molecular Bromine
The classical synthesis involves the direct bromination of the precursor, 1-methoxy-2-(3-methoxypropoxy)benzene. The two ether groups (-OCH₃ and -OCH₂CH₂CH₂OCH₃) are ortho-, para-directing activators of the benzene ring.[5] The para position relative to the methoxy group is sterically accessible and electronically favored, leading to the desired regioselectivity.
Typical Reaction: 1-methoxy-2-(3-methoxypropoxy)benzene + Br₂ --(Lewis Acid, e.g., FeBr₃, in CH₂Cl₂ or CCl₄)--> this compound + HBr
Drawbacks of the Conventional Method:
-
High Toxicity and Hazard: Molecular bromine (Br₂) is a highly toxic, volatile, and corrosive fuming liquid that requires specialized handling and storage protocols.[3]
-
Atom Inefficiency: The reaction generates hydrogen bromide (HBr) as a stoichiometric byproduct, reducing the overall atom economy.[4]
-
Hazardous Solvents: The use of chlorinated solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is common, which are environmentally persistent and pose health risks.[6]
-
Waste Generation: Neutralization of the acidic HBr byproduct and disposal of the halogenated solvent contribute to a high E-Factor (Environmental Factor), signifying significant waste generation.
Green Chemistry Alternatives: A Paradigm Shift in Bromination
The principles of green chemistry guide the development of alternative synthetic routes that minimize or eliminate the use and generation of hazardous substances.[7] For the synthesis of this compound, these alternatives focus on three key areas: safer brominating agents, environmentally benign solvents and catalysts, and energy-efficient reaction conditions.
In-situ Generation of Bromine from Bromide Salts
This approach avoids the direct use of hazardous liquid bromine by generating the active brominating species in the reaction mixture from a stable, easy-to-handle bromide salt.[7]
-
Bromide-Bromate Couple: A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an acidic aqueous medium generates hypobromous acid (HOBr) or bromine in situ. This system is highly efficient and produces only water and salt as byproducts.[3][8]
-
Oxidative Bromination: Using a bromide salt (e.g., NaBr, HBr) with a green oxidant like hydrogen peroxide (H₂O₂) or even air (O₂) can generate the electrophilic bromine species.[4][9] These methods often proceed in aqueous media or other green solvents, significantly improving the safety and environmental profile.[7]
Photocatalytic Bromination
Visible-light photoredox catalysis has emerged as a powerful and mild method for organic synthesis.[10] In this approach, a photocatalyst (e.g., Ru(bpy)₃Cl₂) absorbs visible light and initiates a single-electron transfer process. This can be used to generate a bromine radical from a stable source like carbon tetrabromide (CBr₄), which then leads to the bromination of electron-rich aromatics like phenols and their ethers with high efficiency and regioselectivity.[10]
Enzymatic Bromination
Biocatalysis represents the pinnacle of green chemistry. Halogenase enzymes, particularly flavin-dependent halogenases, can catalyze the regioselective bromination of aromatic substrates with remarkable precision under mild, aqueous conditions (room temperature, neutral pH).[11][12] These enzymes utilize a benign bromide salt (e.g., NaBr) and an oxidant (O₂), and the reaction occurs within the enzyme's active site, ensuring high selectivity and eliminating the formation of unwanted byproducts.[13][14] While industrial scale-up can be a challenge, the potential for unparalleled selectivity and environmental compatibility makes this a highly attractive area of research.
Microwave-Assisted Synthesis (MAOS)
The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[15][16] This is due to the efficient and direct heating of polar molecules in the reaction mixture.[16] When combined with greener solvents and reagents, MAOS can lead to significantly higher throughput and lower energy consumption compared to conventional heating methods.[15][17]
Comparative Data Analysis
The following table summarizes the performance of the conventional method against potential green alternatives. Data are estimated based on typical results for similar aromatic brominations reported in the literature.
| Metric | Conventional Method | In-situ (NaBr/H₂O₂)[4][7] | Photoredox Catalysis[10] | Enzymatic (Halogenase)[11][12] |
| Brominating Agent | Molecular Bromine (Br₂) | NaBr / H₂O₂ | CBr₄ / Ru(bpy)₃Cl₂ | NaBr / O₂ |
| Solvent | CH₂Cl₂ or CCl₄ | Water or Acetonitrile | Acetonitrile | Aqueous Buffer |
| Catalyst | FeBr₃ (Lewis Acid) | None (or acid) | Photocatalyst | Halogenase Enzyme |
| Temperature (°C) | 0 - 25 | 25 - 50 | Room Temperature | 25 - 37 |
| Reaction Time | 2 - 8 hours | 1 - 4 hours | 30 min - 2 hours | 4 - 24 hours |
| Typical Yield (%) | 85 - 95 | 90 - 98 | > 95 | Variable (50-90) |
| Atom Economy (%) | ~50 | ~49 (excluding water) | High (catalytic) | Very High |
| E-Factor | High (>10) | Low (<5) | Very Low (<1) | Very Low (<1) |
| Safety Concerns | Highly toxic/corrosive Br₂, hazardous solvent | H₂O₂ handling | CBr₄ toxicity, solvent use | Benign (general protein handling) |
Detailed Experimental Protocols
Here we provide detailed, self-validating protocols for a conventional bromination and two promising green alternatives.
Protocol 1: Conventional Bromination using Molecular Bromine
Causality: This protocol relies on the generation of a highly electrophilic "Br⁺" species by polarizing Br₂ with a Lewis acid catalyst (FeBr₃). The electron-rich aromatic ring then attacks this electrophile in a classic electrophilic aromatic substitution (EAS) reaction.[18][19] Dichloromethane is used as a standard, non-protic solvent to dissolve the reactants. The reaction is run at 0°C initially to control the exothermicity.
Methodology:
-
To a stirred solution of 1-methoxy-2-(3-methoxypropoxy)benzene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0°C, add anhydrous iron(III) bromide (FeBr₃, 0.05 eq) in one portion.
-
Slowly add a solution of molecular bromine (Br₂, 1.05 eq) in CH₂Cl₂ dropwise over 30 minutes. The color of the solution will change from dark red to colorless upon reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: Green Alternative - Visible-Light Photoredox Catalysis
Causality: This method avoids harsh reagents by using visible light to excite a ruthenium-based photocatalyst.[10] The excited catalyst oxidizes a bromide source (here, CBr₄) to generate a bromine radical in situ. This radical is a potent brominating agent for the electron-rich precursor, proceeding under exceptionally mild conditions (room temperature, open to air).[10]
Methodology:
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine 1-methoxy-2-(3-methoxypropoxy)benzene (0.1 mmol, 1.0 eq), carbon tetrabromide (CBr₄, 0.1 mmol, 1.0 eq), and Ru(bpy)₃Cl₂ (0.005 mmol, 0.05 eq).
-
Add dry acetonitrile (CH₃CN, 1 mL) to the flask.
-
Place the flask approximately 5 cm from a blue LED lamp (1 W) and stir the mixture at room temperature, open to the air.
-
Irradiate the mixture for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.
Protocol 3: Green Alternative - In-situ Bromination with a Bromide/Bromate Couple
Causality: This aqueous-based method generates the active brominating species, likely hypobromous acid (HOBr), in situ from the reaction of bromide and bromate ions under acidic conditions (5NaBr + NaBrO₃ + 6HCl → 3Br₂ + 6NaCl + 3H₂O).[3] This avoids handling elemental bromine and uses water as a green solvent. The reaction is often rapid and highly efficient.[8]
Methodology:
-
Dissolve 1-methoxy-2-(3-methoxypropoxy)benzene (1.0 eq) in a suitable co-solvent like acetonitrile if needed, or use it neat.
-
Prepare an aqueous solution of sodium bromide (NaBr, 2.5 eq) and sodium bromate (NaBrO₃, 0.5 eq).
-
To a stirred solution of the substrate at room temperature, add the aqueous bromide/bromate solution.
-
Slowly add hydrochloric acid (e.g., 2M HCl) dropwise to the biphasic mixture. The reaction is typically exothermic and proceeds quickly.
-
Stir vigorously for 1-3 hours at room temperature, monitoring by TLC or GC-MS.
-
After completion, quench any residual oxidizing species with a saturated solution of sodium sulfite (Na₂SO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various methods, but green alternatives offer substantial advantages in safety, waste reduction, and environmental impact over the conventional use of molecular bromine.
-
For Scalability and Cost-Effectiveness: In-situ generation of bromine using bromide/bromate or bromide/oxidant systems presents the most industrially viable green alternative. These methods use inexpensive, stable salts and often employ water as a solvent, drastically reducing cost and hazard.[3][8]
-
For Mildness and Efficiency: Visible-light photoredox catalysis offers an exceptionally mild, rapid, and high-yielding route, making it ideal for laboratory and potentially pilot-scale synthesis of high-value intermediates.[10]
-
For Ultimate Selectivity: Enzymatic bromination, while currently less mature for bulk manufacturing, holds immense promise for future pharmaceutical synthesis where precise control of regioselectivity is paramount.[12]
As the pharmaceutical industry continues to embrace the principles of green chemistry, the adoption of these advanced, sustainable synthetic methodologies will be crucial. Future research should focus on optimizing catalyst loading, developing recyclable catalytic systems, and adapting these green protocols for continuous flow manufacturing, further enhancing their efficiency and environmental credentials.
References
- Ji, G., et al. (2014). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry.
- Neugebauer, H., et al. (2018). Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry.
- Rani, M., et al. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology.
- CSIR-CSMCRI. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Technology Compendium.
- Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science.
- Adimurthy, S., et al. (2006). Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. Green Chemistry.
- Latham, J., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports.
- Agarwal, V., et al. (2009). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research.
- Bell, R. P., & Rawlinson, D. J. (1961). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry.
- Kumar, R., et al. (2019). A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2. Journal of Applicable Chemistry.
- Gălușkin, A. A., & Gălușkina, I. V. (2019). Greener synthesis of chemical compounds and materials. Royal Society Open Science.
- Wolters, L. P., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics.
- Agarwal, V., et al. (2009). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research.
- Wikipedia contributors. (2023). Green solvent. Wikipedia.
- Weichold, V., et al. (2016). Specific Enzymatic Halogenation—From the Discovery of Halogenated Enzymes to Their Applications In Vitro and In Vivo. Angewandte Chemie International Edition.
- International Academic Publishing House. (2024). Green Solvents in Organic Synthesis: A Futuristic Approach. IAPH.
- Autechaux, T. (2024). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. Medium.
- Extance, A. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Chemistry World.
- Varma, R. S. (2022). Green Solvents for Sustainable Organic Synthesis: An Overview. ResearchGate.
- Wu, J. C. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
- Organic Chemistry Class Notes. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes.
- Wu, J. C. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
- R Discovery. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. R Discovery.
- LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
- Li, Y., et al. (2021). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Molecules.
- Save My Exams. (2025). Nitration & Bromination of Phenol. Save My Exams.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound. Inno Pharmchem.
- Chem Help ASAP. (2021). Bromination of phenol [Video]. YouTube.
- ResearchGate. (2025). Halogenation of organic compounds in ionic liquids. ResearchGate.
- Zhang, J., et al. (2006). Environmentally friendly and effective removal of Br and Cl impurities in hydrophilic ionic liquids by electrolysis and reaction. Green Chemistry.
- The Royal Society of Chemistry. (n.d.). Supporting Information. RSC Publishing.
- Sharma, G., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences.
- Chiappini, N., et al. (2024). A Combined Experimental/Computational Study of Dicationic Ionic Liquids with Bromide and Tungstate Anions. Molecules.
- Autechaux, T. (2025). High Purity this compound: A Key Intermediate in Pharmaceutical Synthesis. Medium.
- Kappe, C. O., & Dallinger, D. (2009). Microwave Multicomponent Synthesis. Molecules.
- Panda, S. S., & Rout, S. K. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
- Dr. Srijita Das. (2020). Green Chemistry: Microwave assisted synthesis [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Microwave-Assisted - Organic Chemistry Portal - Literature. Organic Chemistry Portal.
- Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Semantic Scholar.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 4. benchchem.com [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. espublisher.com [espublisher.com]
- 8. Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible-light photoredox catalysis enabled bromination of phenols and alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights into enzymatic halogenation from computational studies [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safe Disposal of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: A Procedural Guide
This document provides a detailed, safety-first protocol for the proper disposal of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0). As a brominated aromatic ether, this compound requires careful handling due to its potential toxicity, environmental persistence, and the critical risk of forming explosive peroxides. This guide is designed for researchers and laboratory professionals, emphasizing the scientific principles behind each procedural step to ensure safe and compliant waste management.
Compound Profile and Hazard Assessment
Before handling, it is crucial to understand the inherent risks associated with this compound. While specific toxicological data for this exact compound is limited, its structural motifs—a brominated benzene ring and two ether linkages—dictate its hazard profile.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 173336-76-0[1][2][3] |
| Appearance | White to light yellow powder or crystal[2] |
| Molecular Formula | C₁₁H₁₅BrO₃[3] |
| Known Hazards | Harmful if swallowed (GHS Hazard statement H302). May decompose upon combustion to generate poisonous fumes[1]. |
| Structural Concerns | Halogenated Aromatic: Brominated organic compounds can be environmentally persistent and require controlled disposal, typically via high-temperature incineration[1][4].Ether Linkages: Poses a significant risk of forming shock-sensitive, explosive peroxides upon prolonged storage and exposure to air and light[5][6][7]. |
| Storage Requirements | Store in a tightly closed container in a refrigerator (2-8°C), sealed in a dry place away from oxidizing agents[1]. |
Toxicological and Environmental Hazards
The primary health hazard identified is acute oral toxicity. Skin and eye contact should be avoided[1]. As a brominated hydrocarbon, this compound is presumed to be a persistent environmental pollutant. Therefore, it must not be discharged into drains or the environment[1][8]. Improper disposal can lead to long-term ecological damage.
Chemical Reactivity and Peroxide Formation
The most significant immediate risk associated with this and other ether-containing compounds is the formation of peroxides. The two ether groups in this compound can react with atmospheric oxygen, especially under the influence of light, to form hydroperoxides and polymeric peroxides. These compounds can become concentrated as solvent evaporates and may detonate when subjected to heat, friction, or shock[7].
It is imperative to treat any container of this chemical, especially if it is old or has been previously opened, as potentially contaminated with explosive peroxides. Opened containers of peroxide-forming ethers should be disposed of within 3 to 6 months to minimize this risk[9][10].
Pre-Disposal Safety Protocol
Prior to initiating the disposal process, a mandatory safety check must be performed.
Required Personal Protective Equipment (PPE)
Handle the chemical and its waste container exclusively inside a certified chemical fume hood.
-
Eye Protection: Chemical splash goggles and a face shield[1][11].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves, changed immediately if contaminated)[1][11].
-
Body Protection: A flame-resistant laboratory coat and closed-toe shoes[1].
Mandatory Peroxide Test for Older Samples
For any container that has been opened or stored for more than three months, testing for the presence of peroxides is mandatory .
Do NOT proceed if:
-
The container is very old, the date of opening is unknown, or the cap is rusted or difficult to open.
-
Crystalline solids are visible around the cap or within the liquid. These could be explosive peroxide crystals[10].
In these situations, do not move or touch the container. Cordon off the area and immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal[5][6].
Peroxide Test Procedure (Potassium Iodide Method):
-
In the fume hood, add 1 mL of the this compound sample to a test tube containing 1 mL of glacial acetic acid.
-
Add a few drops of a freshly prepared, saturated potassium iodide (KI) solution.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration.
-
If the test is positive, contact your EHS office for guidance. Do not attempt to neutralize high concentrations of peroxides without EHS approval and a specific protocol.
Step-by-Step Disposal Workflow
The disposal of this compound must be handled as a regulated hazardous waste stream. The recommended final disposal method is high-temperature incineration by a licensed waste management facility[1].
Step 1: Waste Segregation and Container Selection
-
This compound must be disposed of as "Halogenated Organic Waste." [12]
-
Do not mix this waste with non-halogenated solvents, as this significantly increases disposal costs and complexity[12].
-
Use a designated, chemically compatible waste container, preferably polyethylene or glass, with a secure, vapor-tight screw cap[8][13]. Ensure the container is in good condition.
Step 2: Preparing for Disposal
-
If the material is a solid, it is recommended to dissolve or suspend it in a combustible solvent such as ethanol or toluene to facilitate incineration[1]. This should be done in the fume hood.
-
Carefully transfer the waste into the designated halogenated organic waste container. Use a funnel to prevent spills.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
Step 3: Labeling and Storage
-
Properly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
An accurate list of all contents, including any solvent used for dissolution.
-
The associated hazards (e.g., "Toxic," "Halogenated").
-
-
Keep the waste container tightly sealed at all times, except when adding waste[13].
-
Store the container in a designated Satellite Accumulation Area within or near the laboratory, away from incompatible materials such as strong acids, bases, and oxidizing agents[8][9].
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste[6].
-
Never pour this chemical down the drain or dispose of it in the regular trash[6][8]. Evaporation in the fume hood is not a permissible method of disposal[6][7].
Below is a diagram illustrating the decision-making process for safe disposal.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Small Spills (<100 mL):
-
Ensure you are wearing appropriate PPE.
-
Alert others in the lab and restrict access to the area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). Do not use combustible materials like paper towels on an undiluted spill.
-
Carefully collect the absorbent material into a sealable container.
-
Dispose of the cleanup materials as halogenated organic hazardous waste[5][6].
-
Clean the spill area with soap and water.
-
-
Large Spills (>100 mL) or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately[5].
-
Close the laboratory doors to contain the vapors.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[1].
-
By adhering to this comprehensive, principle-driven guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- Chemsrc. (2025). This compound MSDS.
- Vanderbilt University Environmental Health & Safety. (n.d.). Highly Hazardous Chemicals and Chemical Spills.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound.
- Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
- Black, C., & Stavroudis, C. (1984). Hazardous Waste Disposal. WAAC Newsletter, 6(2), 8-13.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Guidechem. (n.d.). 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene 173336-76-0 wiki.
- Washington State University. (n.d.). Halogenated Solvents Safety Information. Retrieved from Washington State University Environmental Health & Safety.
- University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (2025). 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0.
- Angene Chemical. (2021). Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Jakab, E., & Blazsó, M. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 72(1), 183-190.
- MilliporeSigma. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Sasson, Y., & Zappi, G. D. (1990). U.S. Patent No. 4,954,648. Washington, DC: U.S.
- Chevron Phillips Chemical. (2021). Safety Data Sheet - Benzene.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Tsalagkas, D., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 724.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
- Chemtalk. (n.d.). Bromine water - disposal.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). 1926.252 - Disposal of waste materials.
- U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
Sources
- 1. CAS#:173336-76-0 | this compound | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. vumc.org [vumc.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. angenechemical.com [angenechemical.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Navigating the Safe Handling of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0), a key intermediate in various synthetic pathways.[1] Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and ensuring the reliability of your experimental outcomes.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can infer its potential hazards based on its chemical structure—an aromatic bromo compound and an ether. Structurally similar compounds, such as 1-(3-Bromo-propoxy)-4-methoxy-benzene and 4-bromoanisole, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Therefore, a cautious and proactive approach to PPE is warranted.
Key Potential Hazards:
-
Skin Irritation: Aromatic halogenated compounds can be irritants upon dermal contact.[2]
-
Eye Damage: Contact with the eyes is likely to cause serious irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[2][6]
-
Ingestion: While less common in a laboratory setting, ingestion can be harmful.
Core Protective Measures: Your First Line of Defense
A fundamental principle of laboratory safety is to establish multiple barriers of protection. The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes and airborne particles.[7] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | Prevents skin contact and absorption.[6][7] |
| Body Protection | Laboratory coat or other protective clothing | Protects against contamination of personal clothing and skin.[6][7] |
| Respiratory Protection | Approved dust respirator or work in a fume hood | To be used in case of insufficient ventilation or when generating dust or aerosols.[6] |
Procedural PPE: Adapting to the Task
The level of PPE required can vary depending on the specific experimental procedure. The following provides a step-by-step guide for common laboratory operations.
Weighing and Aliquoting (Solid Form)
Given that this compound can be a solid, weighing and transfer operations pose a risk of generating airborne dust particles.
Workflow for Weighing:
Caption: Workflow for safely weighing solid this compound.
Step-by-Step Protocol:
-
Don Primary PPE: Before entering the weighing area, put on a laboratory coat, chemical safety goggles, and nitrile gloves.
-
Utilize Engineering Controls: All weighing and handling of the solid compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7]
-
Minimize Dust Generation: Use an anti-static weigh boat to prevent dispersal of the powder. Handle the material gently with a clean spatula.
-
Immediate Containment: Tightly close the container immediately after dispensing the required amount.[6]
-
Decontamination: After weighing, decontaminate the balance and surrounding surfaces.
-
Waste Disposal: Dispose of any contaminated weigh boats, wipes, and gloves in a designated, sealed hazardous waste container.[7]
Solution Preparation and Reactions
When working with solutions of this compound, the primary risks shift to splashes and vapor inhalation.
Logical Relationship of PPE for Liquid Handling:
Caption: PPE selection logic for handling solutions of the target compound.
Step-by-Step Protocol:
-
Maintain Core PPE: Always wear a lab coat, safety goggles, and nitrile gloves.
-
Work in a Fume Hood: All manipulations, including solution preparation, transfers, and reactions, must be performed inside a certified chemical fume hood to control vapor exposure.
-
Enhanced Face Protection: For procedures with a higher risk of splashing, such as when handling larger volumes (>1 liter) or conducting reactions under pressure, supplement safety goggles with a face shield.[8]
-
Glove Integrity: Be mindful of glove integrity. If you suspect a tear or if gloves become contaminated, remove them immediately, wash your hands, and don a new pair.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If they feel unwell, seek medical advice.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: Step-by-step process for the safe disposal of chemical waste.
All waste materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7] The recommended disposal method is to dissolve the compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Always adhere to all federal, state, and local regulations for the disposal of halogenated organic compounds.[2][7]
By implementing these comprehensive PPE and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- BenchChem. (2025). Personal protective equipment for handling Bromo-PEG5-bromide.
- Chemsrc. (2025). This compound CAS#:173336-76-0 MSDS.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(3-Bromo-propoxy)-4-methoxy-benzene.
- ChemicalBook. (2025). 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0.
- Sigma-Aldrich Inc. (2025). Safety Data Sheet.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-Bromoanisole.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-bromoanisole.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromoanisole.
- Thermo Fisher Scientific. (2013). Safety Data Sheet: 1-Bromo-4-fluorobenzene.
Sources
- 1. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. fishersci.com [fishersci.com]
- 6. CAS#:173336-76-0 | this compound | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
